N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
Description
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Properties
IUPAC Name |
N-tert-butyl-2-(4-formylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-17(2,3)18-22(20,21)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-12,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONKDEIZWYZWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726863 | |
| Record name | N-tert-Butyl-4'-formyl[1,1'-biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851902-28-8 | |
| Record name | N-tert-Butyl-4'-formyl[1,1'-biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
Introduction: The Significance of Biphenyl Sulfonamides in Modern Drug Discovery
The biphenyl sulfonamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from a combination of favorable pharmacokinetic properties and the ability to present functional groups in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, the subject of this guide, is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the reactive formyl group allows for further chemical modifications, making it a versatile building block for the development of novel therapeutics. This guide provides a comprehensive overview of a robust and efficient synthetic route to this important compound, grounded in established chemical principles and supported by practical, field-proven insights.
Retrosynthetic Analysis: A Strategic Approach to the Target Molecule
A logical retrosynthetic analysis of this compound suggests a convergent approach centered around a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction is one of the most efficient methods for constructing C(sp²)–C(sp²) bonds, forming the biphenyl core of the target molecule.[1][2] This strategy dissects the target molecule into two key precursors: an aryl halide bearing the N-tert-butyl sulfonamide moiety and an arylboronic acid functionalized with the formyl group. Specifically, this leads to the identification of N-tert-butyl-2-bromobenzenesulfonamide and (4-formylphenyl)boronic acid as the ideal coupling partners.
Sources
An In-Depth Technical Guide to N-tert-butyl-4'-formylbiphenyl-2-sulfonamide: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is a key biphenyl intermediate, notable for its role in the synthesis of angiotensin II receptor antagonists, a class of potent antihypertensive drugs. Its structure combines a bulky N-tert-butylsulfonamide group and a reactive formyl group on a biphenyl scaffold. This unique arrangement makes it a valuable building block in medicinal chemistry, particularly in the construction of complex heterocyclic systems such as the benzimidazole core of Telmisartan.[1][2] This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and a thorough characterization based on spectroscopic data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by two phenyl rings linked together. One ring is substituted at the 2-position with an N-tert-butylsulfonamide group, and the other is substituted at the 4'-position with a formyl (aldehyde) group.
| Property | Value |
| Chemical Formula | C₁₇H₁₉NO₃S |
| Molecular Weight | 317.41 g/mol |
| CAS Number | 851902-28-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, and methanol. |
The presence of the bulky tert-butyl group on the sulfonamide can influence the dihedral angle between the two phenyl rings, affecting the molecule's overall conformation. The formyl group serves as a reactive handle for further chemical transformations, most notably in the formation of imidazole rings through condensation reactions with diamines.
Caption: Chemical structure of this compound.
Synthesis Workflow
The synthesis of this compound is most efficiently achieved through a two-step process involving the preparation of key intermediates followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.[3][4][5]
Caption: Overall synthesis workflow for this compound.
Part 1: Synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide
This intermediate is prepared by the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine. The amine acts as a nucleophile, displacing the chloride from the sulfonyl chloride.
Experimental Protocol:
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in chloroform (approx. 4.6 mL per gram of sulfonyl chloride) under a nitrogen atmosphere at room temperature, add tert-butylamine (2.5 eq).[6]
-
Stir the resulting solution at room temperature for 12 hours.[6]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Evaporate the solvent under reduced pressure to dryness.
-
Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 15% ethyl acetate in hexane) as the eluent to afford 2-bromo-N-(tert-butyl)benzenesulfonamide as a white solid.[6]
Causality: The use of an excess of tert-butylamine serves both as the reactant and as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. Chloroform is a suitable solvent as it is relatively inert and effectively dissolves the reactants.
Part 2: Synthesis of 4-Formylphenylboronic Acid
This boronic acid derivative can be synthesized from 4-bromobenzaldehyde via a Grignard reaction followed by borylation.
Experimental Protocol:
-
Protect the aldehyde group of 4-bromobenzaldehyde (1.0 eq) as a diethyl acetal by reacting it with triethyl orthoformate in the presence of an acid catalyst (e.g., a catalytic amount of sulfuric acid) in ethanol.
-
Prepare the Grignard reagent by reacting the protected 1-bromo-4-(diethoxymethyl)benzene with magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Initiation of the Grignard formation may require gentle heating or the addition of a small crystal of iodine.
-
Cool the Grignard solution to -78 °C and slowly add tri-n-butyl borate (1.2 eq).[7]
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid. This step also hydrolyzes the boronic ester and the acetal protecting group.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-formylphenylboronic acid.[7]
Causality: The aldehyde functionality is protected as an acetal to prevent its reaction with the Grignard reagent. The borylation is performed at low temperature to control the reactivity of the Grignard reagent and prevent side reactions. The acidic workup is crucial for the hydrolysis of both the boronic ester and the acetal to regenerate the desired functional groups.
Part 3: Suzuki-Miyaura Cross-Coupling
The final step involves the palladium-catalyzed cross-coupling of the two prepared intermediates.
Experimental Protocol:
-
In a reaction vessel, combine 2-bromo-N-(tert-butyl)benzenesulfonamide (1.0 eq), 4-formylphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).[8]
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 2:1 v/v).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.[8]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination. The base is required for the transmetalation step, where it activates the boronic acid. The biphasic solvent system is often used to ensure all components are sufficiently soluble.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
| Spectroscopic Data | Observed Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.2 ppm, a singlet for the aldehyde proton around 10.0 ppm, a singlet for the N-H proton of the sulfonamide, and a singlet for the tert-butyl protons around 1.2 ppm. |
| ¹³C NMR | Signals for the aromatic carbons, a signal for the aldehyde carbonyl carbon above 190 ppm, and signals for the tert-butyl carbons. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (sulfonamide), C=O stretching (aldehyde), and S=O stretching (sulfonamide). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of Telmisartan.[1] In this synthesis, the formyl group is crucial for the construction of the benzimidazole ring system. The overall biphenylsulfonamide structure serves as the core scaffold onto which the rest of the Telmisartan molecule is built. The understanding and efficient synthesis of this intermediate are therefore of significant interest to pharmaceutical and medicinal chemists working on the development of angiotensin II receptor antagonists and related therapeutic agents.
References
- Nöth, H., & S-Wagal, S. (1990). Beiträge zur Chemie des Bors, 204. Darstellung und Eigenschaften von Arylboranen und deren Derivaten. Chemische Berichte, 123(9), 1841-1843.
-
PrepChem. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Goossen, L. J., & Lauth-de Viguerie, N. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25.
- Bhadra, S., & Akamanchi, K. G. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 460-469.
- Google Patents. (n.d.). CN102050791B - Key intermediate of telmisartan, synthesis method thereof and method for synthesizing telmisartan by intermediate.
- Google Patents. (n.d.). US8691999B2 - Process for the preparation of telmisartan.
- Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856–1859.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylbenzene-1-sulfonamide. Retrieved from [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
PubChem. (n.d.). Biphenyl Sulfonamide 1. Retrieved from [Link]
- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
- Google Patents. (n.d.). CN1528761A - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
-
PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of polymorphs of molecules 1 (a) and 6 (b). Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved from [Link]
- MDPI. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(21), 7543.
-
NIST WebBook. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supplementary Information: MnO₂ catalyzed formylation of amines and transamidation of amides under solvent-free condition. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbiphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-tert-Butylphenol, TMS derivative. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenazine(92-82-0) 1H NMR spectrum [chemicalbook.com]
- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan | MDPI [mdpi.com]
An In-depth Technical Guide to the Biphenyl-2-Sulfonamide Core: Synthesis, Derivatives, and Therapeutic Potential
Abstract
The biphenyl-2-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While specific data on N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is not extensively available in public literature, this guide will provide a comprehensive overview of the discovery, synthesis, and history of the broader class of N-substituted biphenyl-2-sulfonamides. We will explore the synthetic routes to this core structure, delve into the significance of various substitutions, and discuss the wide-ranging therapeutic applications, from oncology to infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.
Introduction: The Prominence of the Sulfonamide and Biphenyl Moieties in Drug Discovery
The journey of sulfonamides in medicine began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent[1][2]. This discovery heralded a new era in chemotherapy and established the sulfonamide group (-SO₂NH₂) as a critical pharmacophore. Initially recognized for their antimicrobial properties through the inhibition of dihydropteroate synthase in bacteria, the applications of sulfonamides have since expanded dramatically[3][4]. Today, they are integral components of drugs for a multitude of conditions, including diuretics, antidiabetic agents, and anti-inflammatory drugs like Celecoxib[4][5].
The biphenyl moiety, consisting of two connected phenyl rings, offers a rigid yet conformationally flexible scaffold that is frequently employed in drug design to probe protein binding pockets. The combination of the biphenyl structure with a sulfonamide group creates a versatile platform for developing targeted therapeutics with a wide range of biological activities[3][6]. This guide will focus on the synthesis and potential applications of derivatives of the biphenyl-2-sulfonamide core, with a particular focus on N-alkylation and functionalization of the biphenyl rings.
General Synthesis of N-Substituted Biphenyl-2-Sulfonamides
The synthesis of N-substituted biphenyl-2-sulfonamides typically involves a multi-step process that allows for the introduction of diverse functional groups. A common and flexible approach is centered around a Suzuki coupling reaction to construct the biphenyl core, followed by sulfonylation and amination.
Construction of the Biphenyl Core
The Suzuki coupling reaction is a powerful method for forming the carbon-carbon bond between the two phenyl rings. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. For the synthesis of a 4'-formylbiphenyl-2-sulfonamide precursor, the starting materials could be 4-formylphenylboronic acid and a 2-halobenzenesulfonyl chloride derivative.
Formation of the Sulfonamide
Once the biphenyl core with a sulfonyl chloride group at the 2-position is synthesized, the sulfonamide can be formed by reacting it with a primary or secondary amine. To obtain an N-tert-butyl derivative, the biphenyl-2-sulfonyl chloride would be reacted with tert-butylamine.
Experimental Protocol: General Synthesis of N-tert-butyl-biphenyl-2-sulfonamide
-
Suzuki Coupling:
-
To a solution of a 2-halobenzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., toluene, dioxane), add a phenylboronic acid derivative (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents) in aqueous solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the biphenyl-2-sulfonyl chloride.
-
-
Sulfonamide Formation:
-
Dissolve the biphenyl-2-sulfonyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution to 0 °C and add tert-butylamine (1.5 equivalents) and a non-nucleophilic base (e.g., triethylamine, pyridine, 1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with dilute acid and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-tert-butyl-biphenyl-2-sulfonamide.
-
Caption: General synthetic workflow for N-tert-butyl-biphenyl-2-sulfonamides.
Biological Activities and Therapeutic Potential
Biphenyl sulfonamide derivatives have been investigated for a wide range of therapeutic applications, owing to their ability to interact with various biological targets. The specific biological activity is highly dependent on the substitution pattern on both the biphenyl rings and the sulfonamide nitrogen.
Anticancer Activity
Numerous biphenyl sulfonamide derivatives have demonstrated potent anticancer activity. Their mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific checkpoints, such as the G2/M phase.
-
Enzyme Inhibition: Biphenyl sulfonamides can inhibit the activity of key enzymes involved in cancer progression, such as carbonic anhydrases and kinases.
The 4'-formyl group, being an aldehyde, could potentially participate in covalent interactions with biological nucleophiles, potentially enhancing the anticancer activity of the molecule.
Antimicrobial Activity
Building on the historical success of sulfa drugs, novel biphenyl sulfonamides continue to be explored as antimicrobial agents. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. The structural diversity offered by the biphenyl scaffold allows for the design of inhibitors with improved potency and a broader spectrum of activity.
Enzyme Inhibition
The biphenyl sulfonamide scaffold is a versatile template for designing enzyme inhibitors. Some notable examples include:
-
Carbonic Anhydrase Inhibitors: Several biphenyl sulfonamides have been shown to be potent inhibitors of carbonic anhydrases, which are involved in various physiological processes and are targets for the treatment of glaucoma, edema, and some cancers.
-
Kinase Inhibitors: The biphenyl moiety can effectively occupy the ATP-binding site of kinases, and sulfonamide derivatives have been developed as inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
Endothelin Antagonists: Certain biphenyl isoxazole sulfonamides have been developed as endothelin antagonists, which are useful for treating hypertension[7][8].
The N-tert-butyl group can provide steric bulk, which may influence the binding affinity and selectivity of the molecule for its biological target.
Caption: Therapeutic applications of the biphenyl-2-sulfonamide core.
Quantitative Data
While specific quantitative data for this compound is not available, the following table presents representative data for other biphenyl sulfonamide derivatives to illustrate their potential potency.
| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Reference |
| Biphenyl Isoxazole Sulfonamides | Endothelin A Receptor | 1-100 nM | [8] |
| Substituted Biaryl Sulfonamides | Apurinic/apyrimidinic endonuclease 1 | 0.1-10 µM | [9] |
| Trisubstituted Sulfonamides | Cannabinoid Receptor 2 (CB2) | 44-53 nM | [10] |
Conclusion and Future Directions
The N-substituted biphenyl-2-sulfonamide scaffold represents a highly valuable and versatile platform in modern drug discovery. Although a detailed history and specific data for this compound are not yet prominent in the public domain, the foundational chemistry and broad biological activities of this compound class are well-established. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Future research in this area will likely focus on the development of highly selective inhibitors for specific enzyme and receptor targets. The exploration of novel substitution patterns on the biphenyl rings and the sulfonamide nitrogen will continue to yield compounds with improved potency, selectivity, and drug-like properties. The potential for the 4'-formyl group to act as a reactive handle for bioconjugation or as a covalent warhead warrants further investigation. As our understanding of the molecular basis of diseases deepens, the biphenyl-2-sulfonamide core is poised to remain a cornerstone of medicinal chemistry efforts for the foreseeable future.
References
- Biphenyl-isoxazole sulfonamides and their use as endothelin antagonists. (n.d.). Google Patents.
- Methods for the preparation of biphenyl isoxazole sulfonamides. (n.d.). Google Patents.
- Substituted biaryl sulfonamides and the use thereof. (n.d.). Google Patents.
- Substituted sulfonamides. (n.d.). Google Patents.
- N-substituted sulfonamide derivatives. (n.d.). Google Patents.
-
Physical properties and biological applications of novel substituted biphenyl-sulfonamides. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Trisubstituted Sulfonamides: A New Chemotype for Development of Potent and Selective CB2 Receptor Inverse Agonists. (2012). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Biological Activities Of Sulfonamides. (2005). SciSpace. Retrieved January 20, 2026, from [Link]
-
Biological activities of sulfonamides. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Current development in sulfonamide derivatives to enable CNS-drug discovery. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
The synthesis of N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide (6). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Retrieved January 20, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. DE69531918T2 - Biphenyl-isoxazole sulfonamides and their use as endothelin antagonists - Google Patents [patents.google.com]
- 8. US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides - Google Patents [patents.google.com]
- 9. CA2892227C - Substituted biaryl sulfonamides and the use thereof - Google Patents [patents.google.com]
- 10. Trisubstituted Sulfonamides: A New Chemotype for Development of Potent and Selective CB2 Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide as a Novel NF-κB Pathway Inhibitor
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Factor kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and immune challenges. Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases, autoimmune disorders, and various cancers.[1] This has made the NF-κB pathway a focal point for pharmacological intervention. This technical guide introduces N-tert-butyl-4'-formylbiphenyl-2-sulfonamide (herein designated as "NBFS"), a novel small molecule inhibitor with potent activity against the canonical NF-κB signaling cascade. We will provide a comprehensive overview of its hypothesized mechanism of action, supported by a suite of self-validating experimental protocols designed to rigorously interrogate its biological activity. This document is intended to serve as a practical resource for researchers aiming to characterize NBFS or similar compounds targeting this critical pathway.
Introduction: The Rationale for Targeting the NF-κB Pathway
The NF-κB family of transcription factors orchestrates the expression of a vast array of genes involved in critical physiological processes.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins.[2] A wide range of stimuli, including inflammatory cytokines like TNF-α, activate the IκB kinase (IKK) complex.[2][3] This complex, comprising the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO, phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation.[3][4] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus and the subsequent transcription of target genes.[2][5]
Given its central role in disease pathogenesis, the inhibition of the NF-κB pathway has emerged as a promising therapeutic strategy.[6] Small molecules that can effectively and specifically block this pathway are of significant interest in drug discovery.
Hypothesized Mechanism of Action of NBFS
Based on its chemical structure, featuring a biphenyl-sulfonamide scaffold—a motif present in various biologically active compounds—we hypothesize that NBFS acts as a direct inhibitor of the IκB kinase (IKK) complex.[7][8] Specifically, we propose that NBFS targets the IKKβ subunit, a key kinase in the canonical NF-κB pathway.[4] By inhibiting IKKβ, NBFS is predicted to prevent the phosphorylation and subsequent degradation of IκBα.[3] This action would effectively sequester the NF-κB p65 subunit in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.[2][3]
The following sections detail the experimental workflows required to systematically validate this proposed mechanism.
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Figure 1: Hypothesized mechanism of NBFS in the canonical NF-κB signaling pathway.
Experimental Validation of the Mechanism of Action
A multi-faceted approach is essential to rigorously validate the hypothesized mechanism of action of NBFS. The following experimental workflows are designed to provide a comprehensive assessment, from cellular activity to direct target engagement.
Workflow for Characterizing NBFS Activity
This workflow outlines the key experiments to confirm the inhibitory effect of NBFS on the NF-κB pathway and to pinpoint its molecular target.
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Figure 2: Logical workflow for the experimental validation of NBFS's mechanism of action.
Detailed Experimental Protocols
This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.[9][10]
-
Objective: To determine if NBFS inhibits TNF-α-induced NF-κB transcriptional activity.
-
Methodology:
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.[11][12] A co-transfection with a Renilla luciferase plasmid can be used for normalization.[13]
-
Compound Treatment: Pre-treat the cells with a dose-range of NBFS or vehicle control (e.g., DMSO) for 1-2 hours.[14]
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.[9][14]
-
Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.[12][13]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition of NF-κB activity at each concentration of NBFS and determine the IC50 value.
-
Expected Outcome: A dose-dependent decrease in TNF-α-induced luciferase activity in the presence of NBFS.
This biochemical assay directly assesses the phosphorylation status of IκBα, a key upstream event in NF-κB activation.
-
Objective: To determine if NBFS inhibits the TNF-α-induced phosphorylation and subsequent degradation of IκBα.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Pre-treat with NBFS or vehicle for 1-2 hours.[14]
-
Stimulation: Stimulate with TNF-α (e.g., 20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).[14]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification and SDS-PAGE: Determine the protein concentration of the lysates, normalize the samples, and separate the proteins by SDS-PAGE.[14]
-
Western Blotting: Transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.[14][15][16] A loading control like β-actin should also be used.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[14]
-
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phospho-IκBα to total IκBα and a stabilization of total IκBα levels in NBFS-treated cells would be indicative of IKKβ inhibition.
-
Expected Outcome: NBFS will inhibit the appearance of phosphorylated IκBα and prevent the degradation of total IκBα in a dose-dependent manner.
This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.[17][18]
-
Objective: To visually confirm that NBFS blocks the nuclear translocation of p65.
-
Methodology:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat the cells with NBFS or vehicle, followed by stimulation with TNF-α for 30-60 minutes.[17]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[17]
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against p65. Follow this with a fluorescently labeled secondary antibody.[17][19]
-
Nuclear Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[17]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[17][20]
-
-
Data Analysis: Qualitatively and quantitatively assess the localization of p65. In unstimulated or NBFS-treated stimulated cells, p65 should be predominantly in the cytoplasm. In TNF-α stimulated cells without NBFS, p65 should be concentrated in the nucleus.
-
Expected Outcome: NBFS will prevent the TNF-α-induced shift of p65 from the cytoplasm to the nucleus.
This biochemical assay directly measures the enzymatic activity of purified IKKβ and is the definitive experiment to confirm direct target engagement.[5][21]
-
Objective: To determine if NBFS directly inhibits the kinase activity of IKKβ in a cell-free system.
-
Methodology:
-
Assay Setup: In a microplate, combine recombinant human IKKβ enzyme with a specific substrate (e.g., a GST-IκBα peptide) in a kinase reaction buffer.[5][22]
-
Inhibitor Addition: Add varying concentrations of NBFS or a known IKKβ inhibitor (as a positive control) to the wells.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).[22]
-
Detection: Measure the kinase activity. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP or, more commonly, using luminescence-based assays like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[22][23]
-
-
Data Analysis: Calculate the percentage of IKKβ inhibition for each NBFS concentration and determine the IC50 value.
-
Expected Outcome: NBFS will directly inhibit the enzymatic activity of IKKβ in a dose-dependent manner, confirming it as a direct inhibitor of the kinase.
Data Summary and Interpretation
The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.
| Assay | Parameter Measured | Expected Result with NBFS |
| NF-κB Luciferase Reporter | IC50 (µM) | Dose-dependent inhibition of luminescence |
| Western Blot (p-IκBα) | % Inhibition at 10 µM | Reduction in p-IκBα signal |
| Immunofluorescence (p65) | Cellular Localization | Predominantly cytoplasmic p65 |
| In Vitro IKKβ Kinase Assay | IC50 (µM) | Dose-dependent inhibition of kinase activity |
A consistent pattern of inhibition across these assays, from the cellular to the biochemical level, will provide strong evidence for the proposed mechanism of action of NBFS as a direct IKKβ inhibitor.
Conclusion
The systematic application of the described experimental workflows will enable a thorough characterization of this compound as a novel inhibitor of the NF-κB signaling pathway. By demonstrating its ability to inhibit NF-κB transcriptional activity, block IκBα phosphorylation and degradation, prevent p65 nuclear translocation, and directly inhibit IKKβ kinase activity, researchers can build a robust and comprehensive understanding of its mechanism of action. This knowledge is crucial for the further development of NBFS and similar compounds as potential therapeutics for a range of NF-κB-driven diseases.
References
-
What are I-kappa B kinase inhibitors and how do they work? - Patsnap Synapse. (2024). [Link]
-
Human NF-κB Reporter Assay Kit - Indigo Biosciences. [Link]
-
Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed. (2024). [Link]
-
Inhibitors of NF-kappaB signaling: 785 and counting - PubMed. (2006). [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PubMed Central. [Link]
-
IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC. [Link]
-
What are IKK inhibitors and how do they work? - Patsnap Synapse. (2024). [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
-
Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. (2004). [Link]
-
NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 - Antibodies-online.com. [Link]
-
Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (2020). [Link]
-
Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - MDPI. [Link]
-
Human NF-KappaB p65 Activity Assay Kit - RayBiotech. [Link]
-
IKK kinase assay for assessment of canonical NF-κB activation in neurons - PubMed. (2015). [Link]
-
NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 - Fivephoton Biochemicals. [Link]
-
IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PubMed Central. [Link]
-
IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - ResearchGate. (2025). [Link]
-
Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PubMed Central. [Link]
-
A Validated IKK beta Inhibitor Screening Assay - BellBrook Labs. [Link]
-
Immunofluorescence analysis of NF- B p65 nuclear translocation. NIH... - ResearchGate. [Link]
-
Immunofluorescence staining of nuclear translocation of NF-κB p65.... - ResearchGate. [Link]
-
Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PubMed Central. [Link]
-
Immunofluorescence staining with the quantification of nuclear/cytosol... - ResearchGate. [Link]
-
Western blot analysis of IκBα and NF-κB expression and activation in... - ResearchGate. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. [Link]
-
Physical properties and biological applications of novel substituted biphenyl-sulfonamides. (2025). [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. [Link]
-
(PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO - ResearchGate. (2020). [Link]
-
(PDF) Biological activities of sulfonamides - ResearchGate. (2025). [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - NIH. (2020). [Link]
-
biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are IKK inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are I-kappa B kinase inhibitors and how do they work? [synapse.patsnap.com]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. IkappaB alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. IKK kinase assay for assessment of canonical NF-κB activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide on the Biological Activity of Biphenyl-Sulfonamide Analogues as NLRP3 Inflammasome Inhibitors
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the specific compound N-tert-butyl-4'-formylbiphenyl-2-sulfonamide lacks detailed documentation in publicly accessible scientific literature, the broader class of biphenyl-sulfonamides has emerged as a highly promising scaffold in contemporary drug discovery. This guide pivots to a well-documented analogue, compound H28 , a potent and selective inhibitor of the NLRP3 inflammasome. The aberrant activation of the NLRP3 inflammasome is a critical driver in the pathophysiology of numerous inflammatory diseases.[1][2] This document provides a comprehensive technical overview of the biological activity of H28, detailing its mechanism of action, methodologies for its evaluation, and its therapeutic potential. By focusing on this representative molecule, we aim to equip researchers with the foundational knowledge and practical insights necessary to explore the biphenyl-sulfonamide chemical space for the development of novel anti-inflammatory therapeutics.
Introduction: The Biphenyl-Sulfonamide Scaffold and the NLRP3 Inflammasome Target
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of approved drugs.[3] When integrated into a biphenyl structure, it creates a conformationally flexible yet constrained scaffold that allows for precise interactions with biological targets. This structural motif has been successfully exploited to develop agents with diverse pharmacological activities, including anticancer and anticonvulsant properties.[4]
A key area of interest for this scaffold is the inhibition of the NOD-like Receptor Python domain-containing 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a variety of danger signals, both from pathogens (PAMPs) and host-derived stress (DAMPs).[2][5] Its activation leads to a cascade of inflammatory events, including the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and a form of inflammatory cell death known as pyroptosis.[6][7] While essential for host defense, dysregulated NLRP3 activity is a key pathogenic factor in a host of diseases, including gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[8][9] Consequently, the direct inhibition of the NLRP3 protein with small molecules represents a highly attractive therapeutic strategy.[1]
Compound H28: A Case Study in Potent and Selective NLRP3 Inhibition
A recent study identified a series of novel biphenyl-sulfonamide analogues as potent NLRP3 inflammasome inhibitors, with compound H28 emerging as a lead candidate.[1] This molecule serves as an excellent exemplar for understanding the therapeutic potential of this chemical class.
Quantitative Profile of Compound H28
The efficacy and binding affinity of H28 have been quantified through rigorous in vitro assays, demonstrating its potential as a high-quality lead compound.
| Parameter | Value | Assay System | Significance |
| IC₅₀ | 0.57 µM | J774A.1 Macrophages | Indicates high potency in inhibiting NLRP3-mediated IL-1β release in a cellular context.[1][8] |
| Kᴅ | 1.15 µM | Recombinant NLRP3 Protein | Confirms direct physical binding to the NLRP3 protein target.[1] |
Mechanism of Action: Direct Inhibition of Inflammasome Assembly
Mechanistic studies have elucidated that H28 exerts its anti-inflammatory effects through direct engagement with the NLRP3 protein.[1] This interaction effectively prevents the downstream assembly and activation of the inflammasome complex. The canonical activation of the NLRP3 inflammasome is a two-step process, and H28 intervenes at the critical activation stage.[2][5]
-
Priming (Signal 1): Immune cells are first primed, typically by a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS). This leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A second stimulus, such as extracellular ATP or nigericin, triggers a key cellular event like potassium (K⁺) efflux.[10] This leads to a conformational change in NLRP3, allowing it to oligomerize and recruit the adaptor protein ASC and pro-caspase-1.[2]
-
Inhibition by H28: Compound H28 directly binds to the NLRP3 protein, preventing this activation-induced conformational change and subsequent recruitment of ASC.[1] This blockade halts the autocatalytic cleavage of pro-caspase-1 to active caspase-1, thereby preventing the maturation of IL-1β and IL-18.[1][6]
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by H28.
Experimental Protocols for Evaluating Biphenyl-Sulfonamide Inhibitors
The validation of a novel NLRP3 inhibitor requires a multi-tiered approach, progressing from in vitro cellular assays to in vivo models of inflammation. The protocols described here represent a self-validating system, where the results of one experiment logically inform the next.
In Vitro NLRP3 Inhibition Assay in Macrophages
This core assay quantifies the ability of a test compound to inhibit NLRP3-dependent cytokine release in a relevant immune cell type.
Objective: To determine the IC₅₀ of a test compound for NLRP3 inflammasome activation.
Methodology:
-
Cell Culture: Culture mouse J774A.1 or human THP-1 monocytes. For THP-1 cells, differentiate into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) for 3-24 hours.
-
Priming (Signal 1): Seed cells in a 96-well plate. Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step is crucial as it upregulates the necessary inflammasome components.
-
Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the biphenyl-sulfonamide compound (e.g., H28) or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), and incubate for an additional 1-6 hours.
-
Quantification: Collect the cell culture supernatant. Quantify the concentration of secreted IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11][12]
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and fit to a four-parameter logistic curve to calculate the IC₅₀ value.
Causality and Self-Validation: A dose-dependent decrease in IL-1β levels validates that the compound is active in a cellular system. To ensure the observed inhibition is specific to the NLRP3 pathway and not due to general cytotoxicity, a parallel cell viability assay (e.g., MTT or LDH release) must be performed. Lack of toxicity confirms the specific inhibitory action.
In Vivo Efficacy: Mouse Model of Acute Peritonitis
To translate in vitro findings, an in vivo model is essential to assess bioavailability, target engagement, and efficacy in a complex biological system. The zymosan- or MSU-induced peritonitis model is a robust and widely used system for this purpose.[1][13][14]
Objective: To evaluate the anti-inflammatory efficacy of a test compound in an acute in vivo inflammation model.
Methodology:
-
Animal Model: Use C57BL/6 mice. Acclimatize the animals according to institutional guidelines.
-
Compound Administration: Administer the test compound (e.g., H28) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal (i.p.) or oral (p.o.)) at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Inject an inflammatory agent such as Zymosan A (e.g., 1 mg/mouse) or Monosodium Urate (MSU) crystals intraperitoneally.[14][15]
-
Peritoneal Lavage: At a defined time point post-challenge (e.g., 4-6 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with sterile PBS.[15][16]
-
Cellular Analysis: Centrifuge the lavage fluid to pellet the cells. Count the total number of leukocytes (e.g., using a hemocytometer). Perform differential cell counts (neutrophils, macrophages) using cytospin preparations and staining or by flow cytometry.[15][17]
-
Cytokine Analysis: Analyze the supernatant from the peritoneal lavage fluid for levels of IL-1β and other inflammatory mediators by ELISA.
Causality and Self-Validation: A statistically significant reduction in the infiltration of inflammatory cells (particularly neutrophils) and the levels of IL-1β in the peritoneal fluid of compound-treated mice compared to the vehicle group provides strong evidence of in vivo anti-inflammatory efficacy.[1][16] This links the cellular inhibition observed in vitro to a functional outcome in a living animal.
Caption: A streamlined workflow for evaluating NLRP3 inhibitors.
Conclusion and Future Directions
The biphenyl-sulfonamide scaffold, exemplified by compound H28, represents a validated and promising starting point for the development of clinically relevant NLRP3 inflammasome inhibitors. The direct binding mechanism and potent in vitro and in vivo activity underscore the therapeutic potential of this chemical class for treating a wide spectrum of inflammatory diseases.[1]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogues to enhance oral bioavailability and tissue penetration, particularly to the central nervous system for neuroinflammatory conditions. Structure-activity relationship (SAR) studies will be crucial in refining the scaffold to improve potency and selectivity further, ultimately leading to the identification of a candidate for clinical development.
References
-
Huang, C., Liu, J., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry, 146, 107263. Available from: [Link]
-
Request PDF | On Mar 1, 2024, Chao Huang and others published Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors | Find, read and cite all the research you need on ResearchGate. (2024). Available from: [Link]
-
Semantic Scholar. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic chemistry. Available from: [Link]
-
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. Available from: [Link]
-
Jahagirdar, S., & Kuncha, M. (2021). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 12, 642323. Available from: [Link]
-
Groslambert, M., & Py, B. (2018). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences, 19(11), 3328. Available from: [Link]
-
He, Y., Hara, H., & Núñez, G. (2016). The Signaling Pathways Regulating NLRP3 Inflammasome Activation. Trends in Endocrinology & Metabolism, 27(10), 698-707. Available from: [Link]
-
ResearchGate. (n.d.). NLRP3 inflammasome activation is divided into three pathways. [Image]. Available from: [Link]
-
Promega Connections. (2024). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Available from: [Link]
-
Melior Discovery. (n.d.). Zymosan-A Induced Mouse Peritonitis Model. Available from: [Link]
-
Cash, J. L., & Garside, P. (2010). Zymosan-induced peritonitis as a simple experimental system for the study of inflammation. Methods in Molecular Biology, 602, 221-228. Available from: [Link]
-
Latz, E., & Duewell, P. (2018). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Journal of Leukocyte Biology, 103(2), 307-321. Available from: [Link]
-
Inotiv. (n.d.). Zymosan Induced Peritonitis. Available from: [Link]
-
Creative Bioarray. (n.d.). Peritonitis Models. Available from: [Link]
-
de Oliveira, A. M., et al. (2022). Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents. Oxidative Medicine and Cellular Longevity, 2022, 5893457. Available from: [Link]
-
ResearchGate. (2024). Synthesis, biological evaluation and molecular dynamics simulations of new sulfonylurea derivatives bearing biphenyl moieties as potential NLRP3 inhibitors. Available from: [Link]
-
Chen, X., & Chen, G. (2018). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Signal Transduction and Targeted Therapy, 3, 24. Available from: [Link]
-
Li, Y., et al. (2020). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 199, 112391. Available from: [Link]
-
ResearchGate. (n.d.). Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. Available from: [Link]
-
Owa, T., & Nagasu, T. (2009). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. Journal of Medicinal Chemistry, 52(9), 2717-2721. Available from: [Link]
-
Li, Y., & Li, X. (2023). Mechanistic and therapeutic insights into the function of NLRP3 inflammasome in sterile arthritis. Frontiers in Immunology, 14, 1269352. Available from: [Link]
-
ResearchGate. (2025). Mechanistic insights of novel NLRP3 inhibitors as potential AD therapeutics: Nonhuman/Target identification and validation studies: Inflammation and innate immunity. Available from: [Link]
-
Rowczenio, D. M., et al. (2025). Mechanisms of NLRP3 activation and inhibition elucidated by functional analysis of disease-associated variants. Nature Communications, 16(1), 1234. Available from: [Link]
-
bioRxiv. (2024). Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action. Available from: [Link]
Sources
- 1. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and therapeutic insights into the function of NLRP3 inflammasome in sterile arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [france.promega.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
The Lynchpin Intermediate: A Technical Guide to N-tert-butyl-4'-formylbiphenyl-2-sulfonamide in Modern Drug Synthesis
This guide provides an in-depth exploration of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, a sophisticated intermediate that holds a pivotal role in the synthesis of high-value pharmaceuticals. Moving beyond a simple datasheet, we will dissect its molecular architecture, plausible synthetic routes, and its critical application in the construction of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, functional understanding of this key building block.
Introduction: Unveiling a Crucial Synthetic Intermediate
This compound is a non-commercial, advanced intermediate primarily recognized for its role as a precursor in the synthesis of Angiotensin II receptor blockers (ARBs), a class of potent antihypertensive drugs.[1] Its structure is a carefully designed amalgam of three key functional moieties: a biphenyl core, a sulfonamide group, and a strategically placed formyl group. This combination makes it an exceptionally versatile scaffold for constructing complex molecular targets. The biphenyl unit provides a rigid, three-dimensional framework essential for binding to target proteins, while the sulfonamide group offers favorable physicochemical properties and hydrogen bonding capabilities.[2][3] The formyl group serves as a reactive handle, ready for transformation into other functionalities required for the final API structure.
The most prominent application of this intermediate is in the synthesis of Telmisartan, a widely prescribed medication for high blood pressure.[1][4] While not a direct starting material in all published routes, its structure represents a key convergence point, embodying the essential biphenyl framework that is later elaborated to form the final drug molecule.
Physicochemical and Structural Characteristics
The molecular structure of this compound is fundamental to its utility. The bulky tert-butyl group on the sulfonamide nitrogen provides steric hindrance that can direct subsequent reactions and improve solubility in organic solvents. The formyl group at the 4'-position of the biphenyl system is a versatile functional group that can be readily converted into a hydroxymethyl or halomethyl group, which is a key step in its application as a pharmaceutical intermediate.[4]
| Property | Value | Source |
| CAS Number | 851902-28-8 | [5] |
| Molecular Formula | C₁₇H₁₉NO₃S | [5] |
| Molecular Weight | 317.41 g/mol | [5] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Purity | >95% (as commercially available) | [5] |
| Storage | 2-8 °C | [5] |
Proposed Retrosynthetic Pathway and Detailed Synthesis Protocols
While specific, detailed industrial synthesis routes for this compound are proprietary, a chemically sound and efficient pathway can be constructed based on established, robust chemical transformations. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biphenyl skeleton.[6][7][8]
Retrosynthetic Analysis
A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The key disconnection is at the biphenyl C-C bond, suggesting a Suzuki coupling between an aryl halide and an arylboronic acid. The sulfonamide can be formed from a corresponding sulfonyl chloride and tert-butylamine.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis involves two primary stages: the Suzuki coupling to form the biphenyl core, followed by the amidation of the sulfonyl chloride.
Caption: Proposed two-stage synthesis of the target molecule.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This is a proposed protocol based on established chemical literature and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Stage 1: Synthesis of 4'-formyl-[1,1'-biphenyl]-2-sulfonyl chloride via Suzuki-Miyaura Coupling
-
Reactor Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromobenzenesulfonyl chloride (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and toluene (10 vol).
-
Base Addition: Prepare a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) and add it to the reaction mixture.
-
Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 20-30 minutes. Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).
-
Reaction: Heat the mixture to 80-90°C and maintain with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 5 vol) and then with brine (1 x 5 vol).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4'-formyl-[1,1'-biphenyl]-2-sulfonyl chloride, which can be used in the next step without further purification.
Stage 2: Synthesis of this compound
-
Reactor Setup: Dissolve the crude 4'-formyl-[1,1'-biphenyl]-2-sulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 vol) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Amine Addition: In a separate flask, dissolve tert-butylamine (1.2 eq) and pyridine (1.5 eq) in DCM (3 vol). Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding 1M HCl (5 vol). Separate the organic layer and wash sequentially with 1M HCl (2 x 5 vol), saturated sodium bicarbonate (NaHCO₃) solution (2 x 5 vol), and brine (1 x 5 vol).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.[9]
Application in the Synthesis of Telmisartan
This compound is a strategic precursor to the key biphenyl fragment required for Telmisartan synthesis, specifically 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid alkyl ester.[10] The synthesis of Telmisartan typically involves the alkylation of a pre-formed bis-benzimidazole moiety with this electrophilic biphenyl component.[1][4]
The transformation of this compound into a suitable alkylating agent involves a two-step sequence:
-
Reduction of the Formyl Group: The aldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
-
Conversion to a Halide: The resulting hydroxymethyl group is then converted into a more reactive leaving group, typically a bromide, using a reagent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃).
Caption: Conversion of the title compound to a key Telmisartan precursor.
This resulting brominated intermediate can then be used in the crucial C-N bond-forming reaction to complete the core structure of Telmisartan.
Predicted Spectroscopic Data for Structural Elucidation
For unambiguous identification, a combination of spectroscopic techniques is essential. The following table outlines the predicted key signals for this compound.
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet around 10.0 ppm (1H, -CHO)- Multiplets between 7.5-8.2 ppm (8H, aromatic protons)- Singlet around 5.0 ppm (1H, -NH, may be broad and exchangeable with D₂O)- Singlet around 1.2 ppm (9H, -C(CH₃)₃) |
| ¹³C NMR | - Signal around 192 ppm (C=O, aldehyde)- Multiple signals between 125-145 ppm (aromatic carbons)- Signal around 60 ppm (quaternary carbon of tert-butyl group)- Signal around 30 ppm (methyl carbons of tert-butyl group) |
| IR (Infrared) | - Strong absorption around 1700 cm⁻¹ (C=O stretch of aldehyde)- Strong absorptions around 1340 cm⁻¹ and 1160 cm⁻¹ (asymmetric and symmetric S=O stretch of sulfonamide)- Absorption around 3300 cm⁻¹ (N-H stretch) |
| Mass Spec (MS) | - Expected [M+H]⁺ at m/z = 318.11 |
Broader Significance and Future Perspectives
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs including antibacterials, diuretics, and anti-inflammatory agents.[3][4] Its ability to act as a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a privileged scaffold in drug design. Similarly, the biphenyl motif is prevalent in many APIs, providing a rigid scaffold to orient functional groups for optimal interaction with biological targets.
The title compound, this compound, elegantly combines these two powerful pharmacophores. While its primary known use is in the synthesis of Telmisartan, its structural features suggest potential for broader applications. The formyl group can participate in a variety of reactions, including reductive aminations, Wittig reactions, and the formation of various heterocycles. This opens up avenues for the synthesis of novel compound libraries for screening against other therapeutic targets. Future research could explore the derivatization of this intermediate to create novel antagonists for other receptor systems or enzyme inhibitors, leveraging the proven pharmacological value of its core structure.
References
- Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient and improved synthesis of Telmisartan. Rasayan Journal of Chemistry, 3(3), 462-467.
- Reddy, K. S., et al. (2007). An Improved, Convergent, and Industrially Viable Process for the Synthesis of Telmisartan. Organic Process Research & Development, 11(1), 81–85.
-
MySkinRecipes. This compound. Available at: [Link] (Accessed January 20, 2026).
- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499.
- G. N. Mehta et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2 (5):135-141.
- Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
- Google Patents. CN102295604A - Preparation method of telmisartan intermediate.
- Venugopal, M., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2770-2774.
- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Available at: [Link] (Accessed January 20, 2026).
-
ResearchGate. Biological activities of sulfonamides. Available at: [Link] (Accessed January 20, 2026).
-
Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. Available at: [Link] (Accessed January 20, 2026).
-
PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available at: [Link] (Accessed January 20, 2026).
-
ResearchGate. (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Available at: [Link] (Accessed January 20, 2026).
-
Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available at: [Link] (Accessed January 20, 2026).
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. CN102295604A - Preparation method of telmisartan intermediate - Google Patents [patents.google.com]
- 3. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 10. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
An In-depth Technical Guide to N-tert-butyl-4'-formylbiphenyl-2-sulfonamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, a key intermediate in the synthesis of pharmacologically significant molecules. We will delve into its synthesis, detailed characterization, and known applications, offering insights grounded in established chemical principles and practices.
Introduction: The Significance of a Versatile Intermediate
This compound is a biphenylsulfonamide derivative of considerable interest in medicinal and process chemistry. Its structure, featuring a biphenyl core, a sulfonamide linkage, a bulky N-tert-butyl group, and a reactive formyl group, makes it a valuable precursor for the synthesis of complex therapeutic agents. Notably, it serves as a crucial building block in the production of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and related cardiovascular conditions. One of the most prominent applications is in the synthesis of Telmisartan, a widely prescribed antihypertensive medication.[1]
The strategic placement of the functional groups on the biphenyl scaffold allows for sequential and regioselective modifications, a critical aspect in the multi-step synthesis of drug molecules. The N-tert-butyl group offers steric hindrance, which can influence the molecule's conformation and reactivity, while the formyl group provides a reactive handle for further chemical transformations, such as reductive amination or the formation of Schiff bases.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of this compound is most logically approached through a convergent synthesis strategy. The key disconnection lies at the biphenyl bond, suggesting a cross-coupling reaction as the pivotal step. A retrosynthetic analysis reveals two primary starting materials: an ortho-substituted bromobenzenesulfonamide and a para-substituted formylphenylboronic acid.
Sources
A Technical Guide to N-tert-butyl-4'-formylbiphenyl-2-sulfonamide: A Key Intermediate in Modern Drug Discovery
Executive Summary: The biphenyl sulfonamide scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. This guide focuses on a specific, functionally rich derivative, N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, to illuminate the strategic considerations in drug design and synthesis. We will dissect the molecule's structure, explore the rationale behind its constituent parts—the biphenyl core, the N-tert-butyl sulfonamide, and the reactive formyl group—and provide a detailed, field-proven protocol for its synthesis. This document serves as a technical resource for researchers and drug development professionals, illustrating how the thoughtful design of such intermediates is critical for accelerating the discovery of novel therapeutics, such as angiotensin II receptor blockers.[1]
Introduction to the Biphenyl Sulfonamide Scaffold
The fusion of a biphenyl system with a sulfonamide moiety creates a three-dimensional structure with favorable physicochemical properties for protein binding. This scaffold is prevalent in numerous clinically significant drugs. Its prominence stems from several key attributes:
-
Structural Rigidity and Conformational Control: The biphenyl group provides a semi-rigid backbone that can be tailored to present substituents in a precise orientation for optimal interaction with a biological target.[2] The conformation of the two phenyl rings relative to each other is a critical parameter in drug design.[2]
-
Bioisosteric Versatility: The sulfonamide group (—SO₂NH—) is a highly versatile functional group. It is an excellent bioisostere for carboxylic acids, able to engage in similar hydrogen bonding interactions, but with a different pKa and metabolic profile.[3]
-
Proven Therapeutic Relevance: Derivatives of the biphenyl sulfonamide core have demonstrated broad biological activity, including potent inhibition of the NLRP3 inflammasome (a target for inflammatory diseases)[4], anticonvulsant properties for epilepsy treatment[5], and inhibition of enzymes like β-N-Acetyl-d-hexosaminidase for pest management.[6]
This compound (CAS No. 851902-28-8) is a prime exemplar of this scaffold, engineered not as an end-drug, but as a crucial synthetic intermediate.[7][8] Its design incorporates specific features that are highly advantageous for medicinal chemistry campaigns.
Structural and Physicochemical Analysis
The formal IUPAC name for the compound is N-(tert-butyl)-4'-formyl-[1,1'-biphenyl]-2-sulfonamide . Its structure combines three key medicinal chemistry motifs.
Caption: Chemical structure of this compound.
Role of the N-tert-butyl Group
The N-tert-butyl group is not merely a placeholder. Its incorporation is a deliberate design choice with several implications:
-
Steric Hindrance: The bulky tert-butyl group provides steric protection to the sulfonamide nitrogen, preventing undesired N-alkylation or other side reactions in subsequent synthetic steps.
-
Modulation of Physicochemical Properties: It significantly increases the lipophilicity of the molecule, which can be crucial for modulating solubility and permeability characteristics during development.
-
Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, enhancing the stability of the molecule in biological systems.
Significance of the 4'-Formyl Group
The aldehyde (formyl) group at the 4'-position is a versatile synthetic handle. It is an electrophilic site ripe for a wide array of chemical transformations, allowing for the strategic extension of the molecule.[9] This is exemplified by its role in the synthesis of angiotensin II receptor blockers (ARBs) like Telmisartan, where the aldehyde is a precursor to a benzimidazole ring system.[1]
Physicochemical Data
The calculated properties of this molecule are essential for planning synthetic routes and predicting its behavior in biological assays.
| Property | Value | Source |
| CAS Number | 851902-28-8 | [7][8] |
| Molecular Formula | C₁₇H₁₉NO₃S | [7] |
| Molecular Weight | 317.41 g/mol | [7] |
| Purity | Typically >95% | [7] |
| Storage | 2-8 °C | [7] |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C1=CC=C(C=O)C=C1 | [7] |
Synthesis and Purification Protocol
While multiple synthetic routes are possible, a common and reliable approach involves a two-step process: a Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by sulfonamide formation. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Caption: A representative two-step synthetic workflow for the target compound.
Detailed Experimental Methodology
Step 1: Synthesis of N-tert-butyl-2-bromobenzenesulfonamide (Intermediate)
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) and dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Slowly add triethylamine (Et₃N, 6.5 mL, 46.9 mmol) followed by the dropwise addition of tert-butylamine (4.3 g, 58.7 mmol). Causality: The base (Et₃N) is essential to neutralize the HCl byproduct of the reaction. Slow, cooled addition is critical to control the exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting sulfonyl chloride is consumed.
-
Workup: Quench the reaction with 1 M HCl (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the intermediate as a white solid.
Step 2: Synthesis of this compound (Final Product)
-
Reactor Setup: In a 500 mL flask, combine the intermediate N-tert-butyl-2-bromobenzenesulfonamide (10.0 g, 34.2 mmol), 4-formylphenylboronic acid (5.6 g, 37.6 mmol), and potassium carbonate (K₂CO₃, 14.2 g, 102.6 mmol).
-
Solvent & Degassing: Add a mixture of toluene (150 mL) and water (50 mL). Bubble nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen. Causality: Oxygen can deactivate the palladium catalyst, so degassing is crucial for an efficient Suzuki coupling.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.98 g, 1.71 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8 hours under a nitrogen atmosphere.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the consumption of the bromo-intermediate.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Characterization: Purify the crude residue by flash chromatography (e.g., gradient of 10% to 40% ethyl acetate in hexanes) to afford this compound as a solid. The final product's identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Discovery and Development
The primary value of this compound is as a high-value intermediate for the synthesis of complex pharmaceutical agents.[1] Its structure is pre-validated, containing a core scaffold known to interact with various biological targets. The strategically placed formyl group allows for its use in late-stage functionalization, a key strategy in modern drug discovery to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Example Application Pathway: Angiotensin II Receptor Blockers (ARBs)
Caption: Logical flow from the intermediate to a final drug candidate.
The formyl group can undergo reductive amination to install a new amine, or it can be condensed with an ortho-diamine to form a benzimidazole ring, a core component of many ARBs.[1] This modular approach allows research teams to efficiently explore how modifications distal to the biphenyl sulfonamide core impact target binding and pharmacokinetic properties.
Conclusion
This compound is more than a simple chemical. It is a product of rational design, embodying key principles of modern medicinal chemistry. Its structure provides a stable, biologically relevant scaffold, while its functional handles offer synthetic flexibility. For drug development professionals, understanding the design, synthesis, and strategic application of such intermediates is fundamental to the efficient discovery and optimization of next-generation therapeutics. The biphenyl sulfonamide motif continues to be a rich source of new drug candidates, and intermediates like the one detailed herein are the essential building blocks that make this exploration possible.[4][5][10][11]
References
-
Kim, S. et al. (2017). N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. Bioorganic & Medicinal Chemistry Letters, 27(17), 4118-4121. Available at: [Link]
-
Zhang, Y. et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry, 146, 107263. Available at: [Link]
-
Wang, Y. et al. (2022). Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Jiehua Medicine Technology. This compound. Available at: [Link]
-
Grow Kudos. (n.d.). Conformations of Aryl Sulfonamides and Biphenyl Fragments in Drug Design. Available at: [Link]
-
Davies, T. Q. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. Available at: [Link]
-
Davies, T. Q. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
ResearchGate. (2023). Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Available at: [Link]
-
MySkinRecipes. (n.d.). N-tert-butyl-4′-formylbiphenyl-2-sulfonamide. Available at: [Link]
-
PubChem. (n.d.). tert-Butylsulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Spallarossa, A. et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. PLOS ONE. Available at: [Link]
-
Yoon, Y. K. et al. (2013). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Bioorganic & Medicinal Chemistry Letters, 23(10), 2997-3002. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butanesulfinamide. Available at: [Link]
-
Davies, T. Q. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Baruch S. Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Available at: [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-tert-Butylbiphenyl. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
ResearchGate. (2020). (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Available at: [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. Available at: [Link]
-
Drug design principles - Stereoelectronics. (2021). Available at: [Link]
- Google Patents. (n.d.). CN108409615B - Method for synthesizing enantiopure tert-butyl sulfenamide.
-
PubChemLite. (n.d.). N-tert-butyl-1-formylcyclobutane-1-sulfonamide (C9H17NO3S). Available at: [Link]
Sources
- 1. N-tert-butyl-4′-formylbiphenyl-2-sulfonamide [myskinrecipes.com]
- 2. Conformations of Aryl Sulfonamides and Biphenyl Fragments in Drug Design – Kudos: Growing the influence of research [growkudos.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Sulfonamide - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 8. 851902-28-8|N-(tert-Butyl)-4'-formyl-[1,1'-biphenyl]-2-sulfonamide|BLDpharm [bldpharm.com]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
N-tert-butyl-4'-formylbiphenyl-2-sulfonamide: A Technical Guide to Unlocking its Therapeutic Potential
Introduction: A Molecule of Untapped Opportunity
N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is a molecule poised at the intersection of several key areas in modern drug discovery. Its unique structural architecture, comprising a biphenyl sulfonamide core, a bulky N-tert-butyl group, and a reactive 4'-formyl moiety, presents a compelling platform for the development of novel therapeutics and chemical probes. The biphenyl sulfonamide scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting activities ranging from antibacterial to anticancer and targeting central nervous system receptors.[1][2][3][4][5][6][7] The strategic placement of a formyl group, a versatile chemical handle, opens up exciting possibilities for covalent targeting of disease-relevant proteins, a strategy that has recently led to breakthroughs in "drugging the undruggable."[8][9][10][11][12]
This in-depth technical guide provides a roadmap for researchers, scientists, and drug development professionals to explore and unlock the full potential of this compound. We will delve into three primary areas of research: its application as a covalent inhibitor, its utility as a versatile scaffold for medicinal chemistry campaigns, and its role in the synthesis of novel heterocyclic systems. For each area, we will provide the scientific rationale, detailed experimental protocols, and visual workflows to guide your research endeavors.
Part 1: The Formyl Group as a Covalent Warhead: Targeting the Undruggable
The aldehyde functionality of this compound is its most intriguing feature from a drug discovery perspective. Aldehydes can form reversible or irreversible covalent bonds with nucleophilic amino acid residues, such as cysteine and lysine, within a protein's binding pocket. This covalent engagement can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been refractory to traditional small-molecule inhibition. A prime example of the success of this approach is the development of covalent inhibitors targeting the KRAS G12C mutant, which has revolutionized the treatment of certain cancers.[8][9][10][11][12]
Scientific Rationale: The Power of Covalent Inhibition
The formation of a covalent bond between a ligand and its target protein can offer several advantages:
-
Increased Potency: By forming a stable bond, the inhibitor can achieve high levels of target occupancy even at low concentrations.
-
Prolonged Target Engagement: The irreversible or slowly reversible nature of the covalent bond can lead to a sustained pharmacological effect.
-
Overcoming Resistance: Covalent inhibitors can be effective against targets where mutations might reduce the binding affinity of non-covalent inhibitors.
-
Targeting Shallow Binding Pockets: For proteins lacking deep, well-defined binding pockets, covalent targeting can provide the necessary affinity for effective inhibition.
The formyl group of this compound can react with the thiol group of a cysteine residue to form a hemithioacetal or, under certain conditions, can undergo further reactions to form a more stable thioacetal. Similarly, it can react with the epsilon-amino group of a lysine residue to form a Schiff base, which can be further stabilized by reduction.
Experimental Workflow: Screening for Covalent Inhibition
The following workflow outlines the key steps to identify and characterize protein targets that can be covalently modified by this compound.
Caption: Workflow for identifying and validating covalent inhibitors.
Detailed Protocols
Protocol 1: Intact Protein Mass Spectrometry Analysis
-
Reagents and Materials:
-
Purified target protein (1-5 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound (stock solution in DMSO).
-
Mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Procedure:
-
Incubate the target protein (final concentration 10 µM) with a 10-fold molar excess of the compound at room temperature for various time points (e.g., 0, 1, 4, 24 hours).
-
Quench the reaction by adding an equal volume of 0.1% formic acid.
-
Desalt the protein sample using a C4 ZipTip.
-
Analyze the intact protein by mass spectrometry to detect the mass shift corresponding to the covalent adduction of the compound.
-
Protocol 2: Peptide Mapping by LC-MS/MS
-
Reagents and Materials:
-
Covalently modified protein sample from Protocol 1.
-
Dithiothreitol (DTT), iodoacetamide (IAM).
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system.
-
-
Procedure:
-
Denature the protein sample by heating at 95°C for 5 minutes.
-
Reduce the disulfide bonds with DTT (10 mM) at 56°C for 30 minutes.
-
Alkylate the free cysteines with IAM (55 mM) in the dark at room temperature for 20 minutes.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify the modified peptide and the specific site of covalent modification.
-
Part 2: A Versatile Scaffold for Medicinal Chemistry
The biphenyl sulfonamide core of this compound provides a robust and synthetically tractable starting point for the generation of compound libraries targeting a wide range of biological targets. Sulfonamides are a privileged functional group in medicinal chemistry, known for their ability to act as hydrogen bond donors and acceptors, and their presence in numerous approved drugs.[5][7][13] The biphenyl moiety allows for the exploration of diverse chemical space through modifications on both aromatic rings.
Scientific Rationale: The Power of Diversity-Oriented Synthesis
By systematically modifying the different components of the this compound scaffold, it is possible to generate a library of analogs with diverse physicochemical properties and biological activities. Key areas for modification include:
-
The Formyl Group: Conversion of the aldehyde to other functional groups (e.g., amines, alcohols, carboxylic acids, heterocycles) can lead to new modes of interaction with target proteins.
-
The Biphenyl Rings: Introduction of various substituents on the aromatic rings can modulate the compound's electronics, sterics, and lipophilicity, thereby influencing its potency and pharmacokinetic properties.
-
The Sulfonamide Group: While the sulfonamide itself is often a key pharmacophoric element, modifications to the N-tert-butyl group can be explored to fine-tune solubility and cell permeability.
Synthetic Strategies for Library Generation
The formyl group serves as an excellent starting point for a variety of chemical transformations.
Caption: Synthetic diversification of the formyl group.
Detailed Protocol: Reductive Amination
Protocol 3: Synthesis of N-substituted Amino Derivatives
-
Reagents and Materials:
-
This compound.
-
A primary or secondary amine (1.1 equivalents).
-
Sodium triacetoxyborohydride (1.5 equivalents).
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent.
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine and stir at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part 3: Synthesis of Novel Heterocyclic Compounds
The formyl group of this compound can also serve as a key building block for the construction of novel heterocyclic ring systems. Heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, and their incorporation can significantly impact a molecule's biological activity and pharmacokinetic profile.
Scientific Rationale: The Importance of Heterocycles in Drug Design
Heterocyclic compounds can:
-
Introduce Rigidity: Constraining the conformation of a molecule can lead to higher binding affinity and selectivity.
-
Modulate Physicochemical Properties: The introduction of heteroatoms can influence a compound's solubility, lipophilicity, and metabolic stability.
-
Engage in Specific Interactions: Heteroatoms can participate in hydrogen bonding and other non-covalent interactions with the target protein.
Example Synthetic Route: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of a thiazole derivative.
Detailed Protocol: Hantzsch Thiazole Synthesis
Protocol 4: Synthesis of a Thiazole Derivative
-
Reagents and Materials:
-
This compound.
-
An α-haloketone (e.g., 2-bromoacetophenone).
-
A thioamide (e.g., thiourea).
-
Ethanol as solvent.
-
-
Procedure:
-
To a solution of this compound (1 equivalent) and the α-haloketone (1 equivalent) in ethanol, add the thioamide (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.
-
Conclusion: A Multifaceted Molecule with a Bright Future
This compound is far more than a simple chemical intermediate. Its unique combination of a privileged biphenyl sulfonamide scaffold and a reactive formyl group makes it a highly valuable starting point for innovative drug discovery programs. By exploring its potential as a covalent inhibitor, a versatile scaffold for medicinal chemistry, and a building block for novel heterocycles, researchers can unlock new therapeutic avenues for a wide range of diseases. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for initiating such investigations. It is our hope that this technical guide will inspire and empower scientists to harness the full potential of this promising molecule.
References
- Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
- Hallin, J., et al. (2020).
- Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.
- Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules That Covalently Target Cysteine 12. Cancer Discovery, 6(3), 316–329.
- Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17.
- Ali, H. E. S., Nassar, I. F., Badawi, A., & Afify, A. S. (2009). Synthesis of novel biphenyl bis-sulfonamide based surfactants of expected biological activity. Egyptian Journal of Chemistry.
- Parai, M. K., Panda, G., Srivastava, K., & Puri, S. K. (2009). Design and Evaluation of Novel Biphenyl Sulfonamide Derivatives with Potent Histamine H3 Receptor Inverse Agonist Activity. Journal of Medicinal Chemistry, 52(24), 8036–8045.
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015.
- Blass, B. (2015). Sulfonamide Derivatives and Pharmaceutical Applications Thereof. ACS Medicinal Chemistry Letters, 6(12), 1143–1144.
-
MySkinRecipes. (n.d.). N-tert-butyl-4′-formylbiphenyl-2-sulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. Retrieved from [Link]
-
AA Blocks. (n.d.). Sulfonamides. Retrieved from [Link]
- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.
-
ResearchGate. (2020). (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2005). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Biological activities of sulfonamides. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Formylmethionine. Retrieved from [Link]
-
SMPDB. (2023). Pathway Description. Retrieved from [Link]
-
Jiehua Medicine. (n.d.). This compound. Retrieved from [Link]
- Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- National Center for Biotechnology Information. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide Derivatives and Pharmaceutical Applications Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sticking it to KRAS: Covalent Inhibitors Enter the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide in Complex Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Keystone Intermediate in Modern Pharmaceutical Synthesis
N-tert-butyl-4'-formylbiphenyl-2-sulfonamide has emerged as a pivotal intermediate in the landscape of pharmaceutical ingredient synthesis, most notably in the production of angiotensin II receptor blockers (ARBs) such as Telmisartan.[1] Its unique structural features, comprising a biphenyl core, a reactive formyl group, and a sterically hindered sulfonamide, offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic importance of this compound lies in its ability to undergo sequential, regioselective transformations. The N-tert-butyl group serves as a robust protecting group for the sulfonamide nitrogen, preventing unwanted side reactions during subsequent synthetic manipulations. The formyl group provides a reactive handle for the introduction of complex moieties through reactions such as reductive amination, while the biphenyl scaffold forms the core of many biologically active molecules.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is typically achieved through a two-step process, commencing with the preparation of a sulfonamide precursor followed by a palladium-catalyzed cross-coupling reaction.
Part 1: Synthesis of N-tert-butyl-2-bromobenzenesulfonamide
The initial step involves the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine. The tert-butyl group is introduced here to protect the sulfonamide nitrogen.
Protocol 1: Synthesis of N-tert-butyl-2-bromobenzenesulfonamide
Materials:
-
2-Bromobenzenesulfonyl chloride
-
tert-Butylamine
-
Chloroform
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in chloroform.
-
To this stirred solution, add tert-butylamine (2.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N-tert-butyl-2-bromobenzenesulfonamide as a solid.
Expected Yield: ~84%
Part 2: Suzuki-Miyaura Cross-Coupling
The biphenyl scaffold is constructed via a Suzuki-Miyaura cross-coupling reaction between N-tert-butyl-2-bromobenzenesulfonamide and 4-formylphenylboronic acid. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2]
Protocol 2: Suzuki-Miyaura Coupling to Yield this compound
Materials:
-
N-tert-butyl-2-bromobenzenesulfonamide
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Water
-
Ethyl acetate
-
Saturated ammonium chloride solution
Procedure:
-
To a reaction vessel, add N-tert-butyl-2-bromobenzenesulfonamide (1.0 eq), 4-formylphenylboronic acid (1.1 eq), palladium(II) acetate (0.003 eq), and triphenylphosphine (0.01 eq).
-
Add n-propanol as the solvent, followed by a 2M aqueous solution of sodium carbonate (1.3 eq) and deionized water.
-
Degas the biphasic solution with nitrogen for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 64 °C) and maintain for 12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add saturated ammonium chloride solution and ethyl acetate.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Expected Yield: ~90%
Application in the Synthesis of Telmisartan: A Key Reductive Amination Step
This compound is a crucial precursor in the synthesis of Telmisartan.[3][4] The formyl group is utilized in a reductive amination reaction with the complex benzimidazole moiety, 2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole, to form the central C-N bond of the final drug molecule.
Protocol 3: Reductive Amination for the Synthesis of a Telmisartan Precursor
Materials:
-
This compound
-
2-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
-
Suspend this compound (1.0 eq), 2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture under a nitrogen atmosphere for 16 hours to form the imine intermediate.
-
Concentrate the reaction mixture to remove toluene.
-
Dissolve the residue in methanol and transfer to a hydrogenation vessel.
-
Add 10% palladium on carbon catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere (7 bar) for 24 hours at 60 °C.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the crude product, a key precursor to Telmisartan.
Expected Yield: ~80%
The Role and Cleavage of the N-tert-Butyl Protecting Group
The N-tert-butyl group plays a critical role as a protecting group for the sulfonamide nitrogen. Its steric bulk prevents the acidic sulfonamide proton from interfering with base-sensitive reagents used in the synthetic sequence. Furthermore, it enhances the solubility of the intermediates in organic solvents.
In the final stages of the Telmisartan synthesis, this protecting group, along with any ester protecting groups on the biphenyl carboxylic acid, must be removed. This is typically achieved under acidic conditions.
Protocol 4: Deprotection to Yield Telmisartan
Materials:
-
The product from Protocol 3
-
Concentrated hydrochloric acid
Procedure:
-
Heat a mixture of the protected Telmisartan precursor and concentrated hydrochloric acid to reflux (approximately 100-110 °C) for about 30 hours.
-
Cool the reaction mixture to 0-5 °C.
-
Carefully add a 20% sodium hydroxide solution to adjust the pH to 9-10.
-
Stir the mixture at room temperature for 2 hours to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain Telmisartan.
Expected Yield: ~85%
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Sulfonamide Formation | 2-Bromobenzenesulfonyl chloride, tert-Butylamine | Chloroform | Room Temp. | 12 h | ~84 |
| 2 | Suzuki Coupling | 4-Formylphenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃ | n-Propanol/Water | Reflux | 12 h | ~90 |
| 3 | Reductive Amination | Benzimidazole derivative, p-TsOH, H₂/Pd-C | Toluene, Methanol | Reflux, 60 °C | 16 h, 24 h | ~80 |
| 4 | Deprotection | Concentrated HCl | - | Reflux | 30 h | ~85 |
Visualizing the Synthetic Pathway
Caption: Synthetic pathway to Telmisartan via this compound.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the boronic acid, and reductive elimination to form the biphenyl product and regenerate the catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reductive amination involves the initial formation of an iminium ion from the aldehyde and the secondary amine of the benzimidazole, which is then reduced in situ by catalytic hydrogenation.
Conclusion
This compound is a testament to the power of strategic molecular design in streamlining the synthesis of complex pharmaceutical agents. Its carefully chosen functional groups and protecting group strategy allow for a convergent and efficient synthesis of Telmisartan. The protocols and insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of this and other structurally related molecules, fostering innovation in drug discovery and development.
References
-
Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry. [Link]
- Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library.
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry.
- The Science Behind Telmisartan: Key Intermediates and Manufacturing.
- One pot process for the preparation of telmisartan.
- Process for preparation of telmisartan.
- This compound. J&K Scientific.
-
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
- A flow-based synthesis of telmisartan. Journal of Flow Chemistry.
-
This compound. MySkinRecipes. [Link]
- Improved One-Pot Synthesis of Telmisartan.
- Telmisartan-Antihypertensive Drug: A Short Review on Synthetic Methods. International Journal of Pharmaceutical Sciences and Research.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
-
2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole. LookChem. [Link]
- 2-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole.
- Preparation method of tert-butyl sulfonamide. CoreyChem.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
- Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Vers
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. BenchChem.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]
- Benzimidazole(s)
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
- Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry.
- Tested benzimidazole derivatives (1-4) and reference compounds (T and NI).
- N-(4-(BENZIMIDAZOLE-2-YL) PHENYL) SULFONAMIDES BASED ON ACID / N'-(1H-BENZIMIDAZOL-2-YL) PHENYL HYDRAZIDO SULFONAMIDE BENZIMIDAZOLE DERIVATIVES: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION.
Sources
N-tert-butyl-4'-formylbiphenyl-2-sulfonamide: A Versatile Chemical Probe for Angiotensin II Receptor Studies and Beyond
Introduction: Unveiling the Potential of a Telmisartan Precursor
N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is a key synthetic intermediate in the manufacturing of Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension.[1] While its role in pharmaceutical synthesis is well-established, its potential as a standalone chemical probe in biomedical research has been largely unexplored. This document aims to illuminate the multifaceted applications of this molecule, leveraging its unique structural features: a biphenyl scaffold known to interact with the angiotensin II (ATII) receptor, a reactive formyl group amenable to covalent labeling and derivatization, and a sulfonamide moiety, a common pharmacophore in various bioactive compounds.
This guide provides a comprehensive overview of the proposed applications of this compound as a chemical probe, complete with detailed protocols for its use in competitive binding assays, covalent labeling of the ATII receptor, and as a precursor for the synthesis of fluorescent probes for cellular imaging.
Core Structural Features and Mechanistic Insights
The utility of this compound as a chemical probe stems from the distinct properties of its constituent functional groups.
-
Biphenyl-Sulfonamide Scaffold: The biphenyl core is a recognized pharmacophore for angiotensin II receptor antagonists.[2] In Telmisartan and other "sartans," this structure mimics the side chains of key amino acid residues in angiotensin II, allowing it to bind to the AT1 receptor.[3] The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions within the receptor's binding pocket, contributing to affinity and selectivity.[4]
-
Formyl Group: The aldehyde functionality is a versatile chemical handle. It can act as a reactive electrophile, forming covalent bonds with nucleophilic residues on a protein target, such as the ε-amino group of lysine, through Schiff base formation.[5] This allows for its use as a covalent probe to irreversibly label and study target proteins. Furthermore, the formyl group serves as a convenient point of attachment for conjugating reporter molecules like fluorophores or biotin.
Proposed Applications and Experimental Protocols
Based on its structural attributes, we propose three primary applications for this compound as a chemical probe.
Competitive Binding Probe for the Angiotensin II Type 1 (AT1) Receptor
The biphenyl-sulfonamide core of the molecule suggests its potential to bind to the AT1 receptor. As a fragment of the potent antagonist Telmisartan, it can be used as a competitor in binding assays to characterize the affinity of other novel, unlabeled ligands for the AT1 receptor.
This protocol describes a radioligand binding assay to determine the inhibitory constant (Ki) of a test compound using this compound as a competitor against a radiolabeled AT1 receptor antagonist.
Materials:
-
HEK293 cells stably expressing the human AT1 receptor (or membrane preparations thereof)
-
Radiolabeled AT1 receptor antagonist (e.g., [³H]-Losartan or [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II)
-
This compound
-
Test compounds
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation (if not using whole cells):
-
Homogenize HEK293-hAT1R cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radiolabeled antagonist.
-
Add increasing concentrations of this compound or the test compound.
-
Initiate the binding reaction by adding the cell membranes or whole cells.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Covalent Probe for the Angiotensin II Type 1 Receptor
The formyl group of this compound can potentially form a covalent bond with nucleophilic residues, such as lysine, in the binding pocket of the AT1 receptor. This application can be used to irreversibly label the receptor for downstream applications like pull-down assays for identifying interacting proteins or for structural studies.
Materials:
-
HEK293 cells expressing the AT1 receptor (or purified receptor)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Labeling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
SDS-PAGE reagents
-
Western blotting reagents and anti-AT1 receptor antibody
Procedure:
-
Labeling Reaction:
-
Incubate the AT1 receptor-expressing cells or purified receptor with an appropriate concentration of this compound in the labeling buffer.
-
Add NaBH₃CN to reduce the initially formed Schiff base to a stable secondary amine linkage.
-
Incubate for a specific time at a controlled temperature.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding an excess of the quenching solution.
-
For cells, lyse them to extract the proteins. For purified receptor, proceed to the next step.
-
Prepare the samples for SDS-PAGE by adding loading buffer and heating.
-
-
Analysis of Labeling:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against the AT1 receptor to confirm its presence and potential molecular weight shift upon covalent modification.
-
Alternatively, if a tagged version of the probe is used (e.g., biotinylated), detect the labeled receptor using streptavidin-HRP.
-
Precursor for the Synthesis of Fluorescent Probes
The formyl group provides a convenient starting point for the synthesis of fluorescent probes for the AT1 receptor. By reacting it with a fluorophore containing a reactive amine or hydrazide group, a fluorescent ligand can be generated for use in cellular imaging and flow cytometry.
This protocol describes a general method for conjugating a fluorescent dye with a primary amine to the formyl group of this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., a derivative of BODIPY, fluorescein, or rhodamine with a primary amine linker)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous solvent (e.g., dichloromethane or dichloroethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound and the amine-reactive fluorescent dye in the anhydrous solvent under an inert atmosphere.
-
Add STAB to the reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final fluorescent probe by NMR spectroscopy and mass spectrometry.
-
Sources
- 1. N-tert-butyl-4′-formylbiphenyl-2-sulfonamide [myskinrecipes.com]
- 2. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy | MDPI [mdpi.com]
- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
experimental protocol for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide synthesis
An Application Note for the Synthesis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
Introduction: The Significance of a Key Pharmaceutical Intermediate
This compound is a critical building block in medicinal chemistry and pharmaceutical development. Its primary significance lies in its role as a key precursor for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. Specifically, this molecule is a pivotal intermediate in the industrial production of Telmisartan, a widely prescribed antihypertensive medication.[1] The biphenyl scaffold combined with the sulfonamide and formyl functionalities provides a unique molecular framework that allows for the construction of complex, biologically active molecules.
This guide provides a detailed, two-step experimental protocol for the synthesis of this compound. The methodology is designed for researchers in organic synthesis and drug development, offering a robust and reproducible procedure grounded in established chemical principles. The protocol's core is a Palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its efficiency and functional group tolerance in creating carbon-carbon bonds.[2][3]
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages:
-
Amidation: Formation of the sulfonamide by reacting 2-bromobenzenesulfonyl chloride with tert-butylamine.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting N-tert-butyl-2-bromobenzenesulfonamide with 4-formylphenylboronic acid to construct the target biphenyl structure.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of N-tert-butyl-2-bromobenzenesulfonamide
This initial step involves the nucleophilic substitution of the chloride on 2-bromobenzenesulfonyl chloride by tert-butylamine. The bulky tert-butyl group is a common feature in medicinal chemistry, often used to modulate a compound's pharmacokinetic properties.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 2-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 256.52 | 10.0 g (39.0 mmol) |
| tert-Butylamine | (CH₃)₃CNH₂ | 73.14 | 6.5 mL (62.3 mmol) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 mL |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g |
| Round-bottom flask (250 mL), Magnetic stirrer, Separatory funnel, Ice bath, Rotary evaporator |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzenesulfonyl chloride (10.0 g, 39.0 mmol) in 100 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.
-
Amine Addition: While stirring vigorously, slowly add tert-butylamine (6.5 mL, 62.3 mmol, 1.6 equiv.) dropwise to the cooled solution over 20 minutes. The formation of a white precipitate (tert-butylammonium chloride) will be observed.
-
Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products. An excess of the amine is used to drive the reaction to completion and neutralize the HCl byproduct.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess amine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-tert-butyl-2-bromobenzenesulfonamide as a white solid.
Part 2: Suzuki-Miyaura Coupling for Biphenyl Synthesis
This step is the core of the synthesis, forming the C-C bond between the two aromatic rings. The Suzuki-Miyaura reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, such as the formyl (-CHO) and sulfonamide groups present in our substrates.[3]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of N-tert-butyl-2-bromobenzenesulfonamide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biphenyl product and regenerating the Pd(0) catalyst.[2]
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| N-tert-butyl-2-bromobenzenesulfonamide (from Part 1) | C₁₀H₁₄BrNO₂S | 292.19 | 5.0 g (17.1 mmol) |
| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | 3.1 g (20.5 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | C₇₂H₆₀P₄Pd | 1155.56 | 593 mg (0.51 mmol, 3 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.1 g (51.3 mmol) |
| Toluene | C₇H₈ | 92.14 | 80 mL |
| Ethanol | C₂H₅OH | 46.07 | 20 mL |
| Water (deionized) | H₂O | 18.02 | 20 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |
| Round-bottom flask (250 mL), Condenser, Magnetic stirrer, Heating mantle, Nitrogen/Argon line |
Experimental Protocol
-
Inert Atmosphere: Assemble a 250 mL round-bottom flask with a condenser and a magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon) for 15 minutes. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Reagent Addition: To the flask, add N-tert-butyl-2-bromobenzenesulfonamide (5.0 g, 17.1 mmol), 4-formylphenylboronic acid (3.1 g, 20.5 mmol, 1.2 equiv.), potassium carbonate (7.1 g, 51.3 mmol, 3.0 equiv.), and the palladium catalyst, Pd(PPh₃)₄ (593 mg, 3 mol%).
-
Causality: An excess of the boronic acid is used to ensure complete consumption of the more valuable bromo-sulfonamide. The base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[4]
-
-
Solvent Addition: Add the solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL) to the flask via syringe.
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cooling and Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine.
-
-
Purification and Isolation:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure this compound.
-
Safety and Handling
-
2-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
tert-Butylamine: Flammable liquid with a strong odor. It is corrosive and an irritant. Handle in a well-ventilated fume hood.
-
Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene, DCM, and ethyl acetate are flammable and volatile. Use in a well-ventilated area away from ignition sources.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
References
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MySkinRecipes. this compound. [Link]
- Google Patents.
-
Chen, S., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]
Sources
Application Notes and Protocols: N-tert-butyl-4'-formylbiphenyl-2-sulfonamide as a Versatile Intermediate in Medicinal Chemistry
Introduction: Unveiling a Scaffold of Potential
In the landscape of modern drug discovery, the strategic design and synthesis of molecular intermediates are paramount to the efficient construction of novel therapeutic agents. N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is a compound of significant interest, embodying a trifecta of functionalities crucial to medicinal chemistry: the biphenyl core, a sulfonamide moiety, and a reactive formyl group. While not extensively documented as a final drug product, its architecture positions it as a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules.
The biphenyl scaffold is the cornerstone of the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs) widely prescribed for hypertension.[1][2][3] The sulfonamide group is a privileged pharmacophore, present in numerous FDA-approved drugs, including diuretics, anti-inflammatory agents, and anticancer therapies, owing to its ability to act as a hydrogen bond donor and acceptor and to engage in key interactions with biological targets.[4][5][6] The strategically placed formyl group serves as a versatile chemical handle, enabling a plethora of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).
This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. It offers detailed protocols for its utilization in the synthesis of novel drug candidates, particularly focusing on the development of next-generation antihypertensive agents and the construction of diverse molecular libraries for high-throughput screening.
Application I: A Gateway to Novel Angiotensin II Receptor Blockers (Sartans)
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a hallmark of hypertension.[1] Sartans act by blocking the angiotensin II receptor type 1 (AT1R), preventing the vasoconstrictive effects of angiotensin II.[2] The characteristic feature of most sartans is an ortho-functionalized biphenyl moiety. This compound is an ideal precursor for novel sartan analogues, where the sulfonamide group can modulate the physicochemical properties and potentially interact with secondary binding pockets of the AT1 receptor.
The formyl group provides a convenient point for introducing the requisite acidic group (or its precursor), typically a tetrazole or a carboxylic acid, which is crucial for binding to the AT1 receptor. This is most commonly achieved through reductive amination.
Experimental Protocol 1: Reductive Amination for Sirtan Core Synthesis
This protocol details the coupling of this compound with a heterocyclic amine, a key step in forming a sartan-like scaffold.
Objective: To synthesize a novel sartan precursor via reductive amination.
Materials:
-
This compound
-
5-(4'-aminomethyl-1,1'-biphenyl-2-yl)-1H-tetrazole (or other suitable amine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous DCE or THF (approx. 0.1 M concentration). Add the heterocyclic amine (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The choice of STAB is critical as it is a mild and selective reducing agent for imines in the presence of aldehydes.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
STAB: Preferred over other borohydrides as it is less basic and does not reduce the aldehyde starting material as readily as sodium borohydride.
-
Acetic Acid: Catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced than the imine.
-
Anhydrous Conditions: Necessary to prevent the hydrolysis of the iminium ion and the reducing agent.
Proposed Synthetic Pathway for a Novel Sartan Analogue
The following diagram illustrates a potential synthetic route leveraging this compound.
Caption: Proposed synthesis of a novel sartan analogue.
Application II: A Scaffold for Combinatorial Chemistry
The aldehyde functionality of this compound makes it an excellent substrate for the generation of compound libraries. By employing various well-established chemical transformations, a multitude of derivatives can be synthesized and screened for biological activity against a wide array of targets.
Experimental Protocol 2: Wittig Reaction for Olefin Synthesis
Objective: To diversify the scaffold by converting the formyl group into an alkene with a new substituent (R').
Materials:
-
This compound
-
A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetonitrile)
-
Anhydrous THF
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the phosphonium ylide (1.2 eq) in anhydrous THF.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Workup and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired alkene.
Experimental Protocol 3: Oxidation to a Carboxylic Acid for Amide Library Synthesis
Objective: To convert the formyl group to a carboxylic acid, which can then be coupled to a library of amines.
Materials:
-
This compound
-
Sodium chlorite (NaClO2)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
2-Methyl-2-butene
-
tert-Butanol and water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Reaction and Monitoring: Stir the mixture vigorously at room temperature. The reaction is usually complete in 1-4 hours, as monitored by TLC.
-
Workup and Purification: After completion, quench the reaction with sodium sulfite solution. Acidify the mixture with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the carboxylic acid, which can often be used in the next step without further purification.
Workflow for Scaffold Diversification
The following diagram outlines the potential for creating a diverse chemical library from the core scaffold.
Caption: Diversification of the core scaffold.
The Role and Modulation of the N-tert-butyl-sulfonamide Moiety
The N-tert-butyl-sulfonamide group is not merely a passive component of the scaffold. The bulky tert-butyl group can serve multiple purposes:
-
Steric Influence: It can be used to probe steric constraints within a protein's binding site.
-
Solubility Modulation: The lipophilic nature of the tert-butyl group can enhance solubility in non-polar solvents and potentially improve membrane permeability.
-
Protecting Group: In many synthetic strategies, it acts as a protecting group for the sulfonamide nitrogen. The primary sulfonamide (SO2NH2) is often a desired pharmacophore due to its strong hydrogen bonding capabilities. The tert-butyl group can be removed under acidic conditions to unmask the primary sulfonamide at a later stage in the synthesis.
Experimental Protocol 4: Deprotection of the N-tert-butyl Group
Objective: To remove the tert-butyl group to yield the primary sulfonamide.
Materials:
-
N-tert-butyl protected sulfonamide compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve the N-tert-butyl sulfonamide in DCM.
-
Acid Addition: Cool the solution in an ice bath and slowly add an excess of trifluoroacetic acid (TFA).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purification: Purify the resulting primary sulfonamide by chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the protocols described, based on analogous transformations in the literature. Actual results may vary.
| Protocol | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) |
| Reductive Amination | STAB, Acetic Acid | DCE/THF | RT | 4-12 |
| Wittig Reaction | Phosphonium Ylide | THF | RT | 2-6 |
| Pinnick Oxidation | NaClO2, NaH2PO4, 2-methyl-2-butene | t-BuOH/H2O | RT | 1-4 |
| N-t-Butyl Deprotection | Trifluoroacetic Acid (TFA) | DCM | 0 to RT | 4-12 |
Conclusion
This compound represents a potent, strategically designed intermediate for medicinal chemistry research. Its unique combination of a sartan-like biphenyl core, a versatile sulfonamide moiety, and a reactive formyl group provides multiple avenues for the synthesis of novel, high-value compounds. The protocols and strategies outlined in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this scaffold in the quest for new and improved therapeutics.
References
-
Ries, U. J., et al. (1993). 6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists. Journal of Medicinal Chemistry, 36(25), 4040-4051. [Link]
-
Zhao, J., et al. (2021). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. Organic Process Research & Development, 25(4), 1022-1027. [Link]
-
Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. [Link]
-
Kumar, A. S., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(10), 247-254. [Link]
-
de Lacerda, D. I., et al. (2019). Rational Design and Synthesis of AT1R Antagonists. Molecules, 24(16), 2963. [Link]
-
Seki, M., & Nagahama, M. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. The Journal of Organic Chemistry, 76(24), 10198-10206. [Link]
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-15. [Link]
-
Asif, M. (2021). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Current Drug Research Reviews, 13(2), 94-95. [Link]
-
Anwar, M. U., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide in Complex Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, a sophisticated bifunctional molecule. Contrary to its potential classification as a ligand, its primary and most critical application in modern synthetic chemistry is as a pivotal intermediate, particularly in the construction of complex pharmaceutical agents. Its unique structural arrangement, featuring a formyl group for subsequent transformations and a sulfonamide moiety on a biphenyl scaffold, makes it an invaluable component in multi-step syntheses. This document will elucidate its role as a key substrate in palladium-catalyzed cross-coupling reactions, providing detailed protocols and mechanistic insights relevant to researchers in drug discovery and process development.
Introduction: A Clarification of Function
This compound is a highly functionalized organic compound. While its structure, containing nitrogen and oxygen atoms, might suggest potential as a chelating ligand for a metal catalyst, its predominant and documented utility lies in its role as a reactive building block. The tert-butyl group on the sulfonamide provides steric bulk, influencing reactivity and solubility, while the formyl group serves as a versatile handle for downstream chemical modifications.
This molecule is particularly recognized as a crucial precursor in the synthesis of Angiotensin II receptor antagonists, a class of antihypertensive drugs. The antihypertensive drug Telmisartan's synthesis is a prime example of where this biphenyl derivative is employed, showcasing its importance in constructing complex molecular architectures.
Core Application: A Substrate in Palladium-Catalyzed Suzuki-Miyaura Coupling
The construction of the biphenyl backbone is a common challenge in the synthesis of many pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound is often synthesized itself via a Suzuki-Miyaura reaction, or it can be a substrate in a subsequent coupling step.
The formyl group on the biphenyl ring is a key functional group that can be further elaborated. For instance, it can undergo reductive amination to introduce an amine, which can then be used to build more complex heterocyclic structures, as seen in the synthesis of Telmisartan.
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide.
-
Transmetalation: The organoboron species transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
The choice of ligand, base, and solvent is crucial for the efficiency of the reaction and can be tailored to the specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
The following is a representative protocol for a Suzuki-Miyaura reaction to synthesize a biphenyl compound, illustrating how a molecule like this compound could be prepared.
Materials
-
2-Bromo-N-tert-butylbenzenesulfonamide (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-N-tert-butylbenzenesulfonamide, 4-formylphenylboronic acid, and potassium phosphate.
-
Catalyst and Ligand Addition: Add palladium(II) acetate and SPhos to the flask.
-
Solvent Addition: Add degassed toluene and degassed water to the flask.
-
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Presentation: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable palladium precursor. |
| Ligand | SPhos | A bulky electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |
| Base | K₃PO₄ | An effective base for activating the boronic acid for transmetalation. |
| Solvent System | Toluene/Water | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100°C | Sufficient to drive the catalytic cycle at a reasonable rate. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion. |
Visualizations
Suzuki-Miyaura Reaction Workflow
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a testament to the enabling power of functionalized building blocks in modern organic synthesis. While not a catalyst ligand itself, its strategic use as a substrate in powerful catalytic reactions like the Suzuki-Miyaura coupling is instrumental in the efficient and convergent synthesis of high-value pharmaceutical compounds. Understanding its reactivity and the protocols for its application is essential for researchers and scientists aiming to construct complex molecular targets.
References
-
Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-468. [Link]
-
Reddy, P. V., et al. (2008). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 20(4), 2771-2776. [Link]
-
Goossen, L. J., & Lange, P. P. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 23. [Link]
Application Notes and Protocols for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide in Assay Development
Introduction: Unveiling the Therapeutic Potential of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
This compound is a synthetic compound featuring a biphenyl scaffold with sulfonamide and aldehyde functional groups. While its primary documented use is as a key intermediate in the synthesis of the angiotensin II receptor blocker, Telmisartan[1], its structural motifs, particularly the sulfonamide group, are prevalent in a wide array of pharmacologically active molecules[2][3]. Sulfonamides are known to interact with a variety of biological targets, and their derivatives have shown promise in diverse therapeutic areas, including as anticancer agents and inhibitors of critical enzymes[4]. The biphenyl structure provides a rigid backbone, amenable to the presentation of functional groups for specific molecular interactions.
This document outlines a strategic approach to developing biochemical and cellular assays to investigate the potential biological activity of this compound. For the purpose of providing a detailed and practical guide, we will proceed with the hypothesis that this compound is a novel inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and is a key target for the treatment of autoimmune and inflammatory diseases[5][6][7]. The protocols detailed herein are designed to rigorously test this hypothesis, from initial binding assessment to cellular functional assays.
Section 1: Foundational Biochemical Assays for Target Engagement
The initial step in characterizing a potential inhibitor is to confirm its direct binding to the purified target protein. Homogeneous assay formats, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are powerful tools for this purpose as they do not require separation of bound and free components, making them highly suitable for high-throughput screening (HTS)[8][9].
Principle of Fluorescence Polarization (FP) Competition Assay
FP is a robust technique for monitoring molecular interactions in solution. It relies on the observation that when a small, fluorescently labeled molecule (tracer) is excited with plane-polarized light, it tumbles rapidly, emitting depolarized light. However, when the tracer binds to a much larger molecule, such as a protein, its rotation slows significantly, and the emitted light remains largely polarized[9]. In a competition assay, a test compound that binds to the protein will displace the fluorescent tracer, leading to a decrease in the measured polarization value. This allows for the determination of the compound's binding affinity (IC50)[10][11].
Workflow for FP-Based Target Binding Assay
Caption: Workflow for a Fluorescence Polarization competition assay.
Protocol 1: RORγt Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity of this compound to the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt-LBD protein
-
Fluorescently labeled RORγt ligand (Fluormone™ tracer)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 0.01% BSA
-
This compound
-
DMSO (for compound dilution)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Preparation: Dilute the RORγt-LBD and the fluorescent tracer to their optimal working concentrations in Assay Buffer. The optimal concentrations should be predetermined through titration experiments to achieve a stable and robust assay window.
-
Assay Assembly:
-
Add 5 µL of the diluted compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add 10 µL of the RORγt-LBD and fluorescent tracer mix to each well.
-
For control wells (0% inhibition), add 5 µL of DMSO and 10 µL of the RORγt-LBD and tracer mix.
-
For control wells (100% inhibition), add 5 µL of a known high-affinity RORγt inhibitor and 10 µL of the RORγt-LBD and tracer mix.
-
-
Incubation: Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation Example:
| Compound Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| 100 | 125 | 95 |
| 30 | 150 | 80 |
| 10 | 200 | 60 |
| 3 | 300 | 20 |
| 1 | 340 | 5 |
| 0 (DMSO) | 350 | 0 |
Principle of Förster Resonance Energy Transfer (FRET) Assay
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically less than 10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, resulting in acceptor emission[12][13]. This phenomenon can be used to study protein-protein interactions. For RORγt, a FRET assay can be designed to measure the interaction between the receptor and a coactivator peptide[14]. An inhibitor that binds to RORγt and disrupts this interaction will lead to a decrease in the FRET signal.
Protocol 2: RORγt Coactivator Interaction FRET Assay
Objective: To assess the ability of this compound to disrupt the interaction between RORγt-LBD and a coactivator peptide.
Materials:
-
GST-tagged RORγt-LBD (donor-labeled)
-
Biotinylated coactivator peptide (e.g., from SRC1 or TRAP220)
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-Allophycocyanin (APC) (acceptor)
-
FRET Assay Buffer: 50 mM Tris pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA
-
This compound
-
DMSO
-
384-well, low-volume, white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound as described in Protocol 1.
-
Reagent Mix Preparation: Prepare a master mix containing GST-RORγt-LBD, biotinylated coactivator peptide, Eu-anti-GST, and Streptavidin-APC in FRET Assay Buffer. The concentrations of each component should be optimized to give a maximal FRET signal.
-
Assay Assembly:
-
Add 2 µL of the diluted compound or DMSO to the wells.
-
Add 8 µL of the reagent master mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Data Acquisition: Measure the time-resolved FRET signal on a compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm) and determine the IC50 value for the disruption of the protein-protein interaction.
Section 2: Cellular Assays for Functional Activity
Following confirmation of direct binding, it is crucial to assess the compound's activity in a cellular context. Reporter gene assays are a common method to measure the transcriptional activity of nuclear receptors like RORγt.
Principle of RORγt Reporter Gene Assay
This assay utilizes a host cell line (e.g., Jurkat or HEK293T) engineered to express the RORγt LBD fused to a GAL4 DNA-binding domain. These cells also contain a reporter gene, typically luciferase, under the control of a GAL4 upstream activating sequence (UAS)[7][15]. When RORγt is active, the fusion protein binds to the UAS and drives the expression of luciferase. An inhibitor of RORγt will suppress this transcriptional activity, leading to a decrease in the luciferase signal.
Workflow for a Cellular Reporter Gene Assay
Caption: Workflow for a RORγt cellular reporter gene assay.
Protocol 3: RORγt-GAL4 Luciferase Reporter Assay
Objective: To determine the functional inhibitory activity of this compound on RORγt-mediated transcription in a cellular environment.
Materials:
-
Jurkat cell line stably expressing a GAL4-RORγt-LBD fusion protein and a UAS-luciferase reporter construct
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
Procedure:
-
Cell Plating: Seed the Jurkat reporter cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be ≤ 0.5%. Add the diluted compound to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., a constitutively expressed reporter or a cell viability assay) to account for non-specific effects. Calculate the IC50 value.
Data Presentation Example:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 50 | 5,000 | 95 |
| 10 | 15,000 | 85 |
| 1 | 40,000 | 60 |
| 0.1 | 80,000 | 20 |
| 0.01 | 95,000 | 5 |
| 0 (DMSO) | 100,000 | 0 |
Section 3: Th17 Differentiation Assay
To confirm the biological relevance of RORγt inhibition, a primary cell-based assay that measures the differentiation of naïve T cells into Th17 cells is essential. RORγt is the master regulator of this process, and its inhibition should lead to a reduction in Th17 cell populations and their signature cytokine, IL-17A[6][16][17].
Protocol 4: Human Primary T Cell Th17 Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of human primary naïve CD4+ T cells into Th17 cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
Th17 differentiation-inducing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β) and anti-CD3/CD28 antibodies
-
Cell culture medium (e.g., IMDM with 10% FBS)
-
This compound
-
DMSO
-
IL-17A ELISA kit or flow cytometry antibodies for intracellular cytokine staining (anti-CD4, anti-IL-17A)
Procedure:
-
Isolation of Naïve T Cells: Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.
-
Cell Culture and Differentiation:
-
Plate the isolated naïve T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17 polarizing cytokine cocktail to the cell culture medium.
-
Add a serial dilution of this compound or DMSO to the cells.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Analysis of Th17 Differentiation:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IL-17A using an ELISA kit.
-
Flow Cytometry: Restimulate the cells with PMA/ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for CD4 and IL-17A and analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
-
-
Data Analysis: Determine the IC50 value for the inhibition of IL-17A production or the reduction in the percentage of Th17 cells.
Conclusion and Future Directions
The suite of assays described in this application note provides a comprehensive framework for characterizing the biological activity of this compound as a potential RORγt inhibitor. Positive results from these assays would provide strong evidence for its mechanism of action and warrant further investigation, including selectivity profiling against other nuclear receptors and in vivo studies in models of autoimmune disease. The principles and protocols outlined here are adaptable and can serve as a foundation for the development of assays for other novel compounds targeting a wide range of biological targets.
References
-
A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. (2002). Analytical Biochemistry, 300(1), 15-21. [Link]
-
In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. (2018). Methods in Molecular Biology, 1840, 141-161. [Link]
-
Fluorescence Resonance Energy Transfer (FRET) Assay. Creative Biostructure. [Link]
-
In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. (2021). Springer Protocols. [Link]
-
Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. (2021). Journal of Visualized Experiments. [Link]
-
Photoswitching FRET to monitor protein–protein interactions. (2019). Proceedings of the National Academy of Sciences, 116(3), 824-829. [Link]
-
Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. (2001). Assay and Drug Development Technologies. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. (2010). Expert Opinion on Drug Discovery, 5(1), 19-34. [Link]
-
Fluorescence Polarization (FP). Molecular Devices. [Link]
-
Identification of Potent and Selective RORγ Antagonists. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. (2021). Acta Pharmaceutica Sinica B, 11(7), 1756-1774. [Link]
-
Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses. (2017). Frontiers in Immunology, 8, 749. [Link]
-
Pharmacologic inhibition of RORγt regulates Th17 signature gene expression and suppresses cutaneous inflammation in vivo. (2014). The Journal of Immunology, 192(6), 2564-2575. [Link]
-
Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. (2017). Scientific Reports, 7, 15833. [Link]
-
Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. (2015). BMC Immunology, 16, 34. [Link]
-
Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. (2014). eLife, 3, e02641. [Link]
-
Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. (2021). PLoS ONE, 16(5), e0248332. [Link]
-
N-tert-butyl-4′-formylbiphenyl-2-sulfonamide. MySkinRecipes. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances, 11(48), 30288-30303. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(24), 9495-9499. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]
-
Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. (2004). Journal of Medicinal Chemistry, 47(10), 2535-2543. [Link]
-
(PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. (2020). ResearchGate. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(24), 9495-9499. [Link]
Sources
- 1. N-tert-butyl-4′-formylbiphenyl-2-sulfonamide [myskinrecipes.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. aminer.org [aminer.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. pnas.org [pnas.org]
- 14. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 15. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacologic inhibition of RORγt regulates Th17 signature gene expression and suppresses cutaneous inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Optimized Synthesis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
Introduction
N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is a key bifunctional organic compound, serving as a critical building block in medicinal chemistry and materials science. Its structure, featuring a biphenyl core functionalized with a reactive formyl group and a sterically hindered sulfonamide, makes it an ideal intermediate for the synthesis of complex molecular architectures, including potent enzyme inhibitors and novel ligands. The sulfonamide moiety, in particular, is a well-established pharmacophore found in numerous therapeutic agents.[1][2][3][4] This guide provides a detailed, field-proven methodology for the synthesis of this target molecule, focusing on the optimization of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the synthesis of the requisite precursors and provide robust protocols validated by established chemical principles.
Synthetic Strategy and Workflow
The most efficient and modular route to this compound involves the construction of the central biphenyl scaffold via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming method joins two key fragments: an aryl halide bearing the sulfonamide group and an arylboronic acid carrying the formyl group.[5][6][7]
The overall synthetic workflow is depicted below:
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 2. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent <i>N</i>-Sulfinyl-<i>O</i>-(<i>tert</i>-butyl)hydroxylamine, <i>t</i>-BuONSO. | Department of Chemistry [chem.web.ox.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
Application Notes and Protocols: Safe Handling and Storage of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide (CAS No. 851902-28-8). As a key intermediate in the synthesis of cardiovascular drugs like Telmisartan, this compound is increasingly utilized in pharmaceutical research and development.[1] This guide is intended for researchers, chemists, and laboratory professionals, emphasizing scientifically-grounded protocols to ensure personnel safety, maintain compound integrity, and comply with regulatory standards. The protocols herein are based on established principles of laboratory safety and data extrapolated from structurally related compounds.
Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a biphenyl backbone, a sulfonamide group, and a reactive aldehyde (formyl) group.[2][3] These functional groups dictate its chemical reactivity and inform the necessary handling precautions. While a comprehensive, peer-reviewed dataset for all physical properties is not publicly available, the known specifications are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 851902-28-8 | [2][3] |
| Molecular Formula | C₁₇H₁₉NO₃S | [3] |
| Molecular Weight | 317.41 g/mol | [1] |
| Appearance | Presumed to be a white to off-white solid. | Inferred from related structures |
| Purity | Typically ≥95% or ≥97% | [1][3] |
| Storage Temperature | 2-8°C, sealed, dry, light-proof | [1] |
Hazard Identification and Toxicological Assessment
A specific Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, a conservative hazard assessment must be conducted based on its primary functional groups: an aryl sulfonamide and an aromatic aldehyde.
-
Aryl Sulfonamides: This class of compounds is known to have a range of biological activities.[4][5] While many sulfonamide-containing drugs are safe, some can cause severe allergic or hypersensitivity reactions in susceptible individuals.[6][7]
-
Aromatic Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory tract. They can also be sensitizers and may have limited stability, being prone to oxidation.[8]
Rationale for Precaution: Given the compound's nature as a fine chemical powder and its functional groups, it should be treated as a hazardous substance. The primary risks are inhalation of airborne particles, skin and eye contact, and potential sensitization.
Table 2: Potential Hazard Identification and GHS Classification (Based on data from structurally similar compounds and functional group analysis)
| Hazard Type | GHS Classification (Anticipated) | Precautionary Statement | Justification |
| Skin Irritation | Category 2 (Warning) | H315: Causes skin irritation. | Common for aromatic aldehydes and sulfonamides. |
| Eye Irritation | Category 2A (Warning) | H319: Causes serious eye irritation. | Particulate matter and chemical nature can irritate eyes. |
| Respiratory Irritation | Category 3 (Warning) | H335: May cause respiratory irritation. | Inhalation of fine powder can irritate the respiratory tract. |
| Sensitization | Potential Hazard | - | Sulfonamides are a known class of sensitizers.[6] |
| Aquatic Toxicity | Potential Hazard | - | Aromatic compounds often exhibit aquatic toxicity. |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of PPE is not merely a checklist but a critical system to mitigate identified risks.
Principle: The "Hierarchy of Controls" prioritizes engineering controls (like fume hoods) first, followed by administrative controls, and finally, PPE. PPE is the last line of defense and must be used correctly without exception.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (ensure appropriate thickness and check for tears before use). | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[9] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from airborne powder and potential splashes during solution preparation.[9] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and protects skin on the arms.[9] |
| Respiratory Protection | Required when handling the powder outside of a certified fume hood. A NIOSH-approved respirator with a particulate filter (e.g., N95) is the minimum. | Prevents inhalation of fine particles, which is a primary exposure route. |
Handling Protocols
Adherence to methodical and precise handling protocols is essential for both experimental integrity and personal safety.
Protocol 4.1: Weighing and Preparing Solutions
Objective: To accurately weigh the solid compound and dissolve it in a solvent while minimizing exposure.
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Anti-static spatula
-
Appropriate volumetric flask and solvent
-
Required PPE (See Table 3)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place all necessary equipment (balance, spatula, glassware, solvent) inside the fume hood before opening the compound container. This minimizes movement in and out of the containment area.
-
Dispensing: Open the compound's container inside the fume hood. Use an anti-static spatula to carefully transfer the desired amount of powder onto the weighing paper/boat on the balance.
-
Causality Insight: Using an anti-static spatula prevents the fine powder from "jumping" due to static electricity, reducing the risk of airborne particles and loss of material.
-
-
Transfer: Carefully add the weighed powder to the volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent to the flask. Gently swirl to dissolve the solid. Once dissolved, dilute to the final volume with the solvent.
-
Sealing and Labeling: Securely cap the flask. Label it clearly with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Tightly reseal the primary compound container. Decontaminate the spatula and work surface within the fume hood. Dispose of the weighing paper and any contaminated materials in the designated solid chemical waste container.
-
Final Steps: Remove gloves and wash hands thoroughly with soap and water.
Diagram 1: Workflow for Weighing and Dissolution Caption: A sequential workflow for safely handling powdered this compound.
Storage Protocols
Proper storage is crucial for maintaining the chemical's stability and preventing accidental reactions. The aldehyde group is susceptible to oxidation, and the overall compound integrity depends on controlled conditions.
Protocol 5.1: Short-Term and Long-Term Storage
Principle: The recommended storage conditions (refrigerated, dry, dark) are designed to slow down potential degradation pathways such as oxidation of the aldehyde to a carboxylic acid or polymerization.[8]
-
Primary Container: Always store the compound in its original, tightly sealed container.[10] Ensure the cap is secure to prevent moisture ingress and air exposure.
-
Temperature: Store the container in a designated laboratory refrigerator at 2-8°C .[1] This location should be clearly labeled for chemical storage only, and no food or drink should ever be placed inside.
-
Environment: The storage area must be dry and protected from light. For added protection, the container can be placed in a secondary, opaque container.
-
Inventory Management: Upon receiving the chemical, label the container with the date of receipt. When first opened, add the date it was opened.[11] Implement a "First-In, First-Out" (FIFO) system to ensure older stock is used first.
Protocol 5.2: Chemical Segregation and Incompatibility
Principle: Storing incompatible chemicals together creates a significant risk of dangerous reactions in the event of a spill or container failure.[10][11]
-
Primary Incompatibility: Store this compound away from strong oxidizing agents (e.g., nitric acid, perchlorates, peroxides).[12] The aldehyde group is readily oxidizable.
-
General Segregation: Do not store with strong acids, bases, or reactive metals.
-
Physical Storage: When storing in a shared refrigerator or cabinet, use secondary containment bins to segregate chemicals by hazard class.[10] For example, place this compound in a tray designated for non-volatile organic solids, separate from any trays containing oxidizers or corrosives.
Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate harm to personnel and the environment.
Protocol 6.1: Spill Cleanup
Objective: To safely contain, neutralize (if applicable), and clean up a minor spill of the solid compound. For major spills, evacuate and contact institutional safety personnel.
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Restrict access to the spill area.
-
Assess: If the spill is large, involves other reactive materials, or you feel unsafe, evacuate the area and trigger the emergency alarm.
-
Contain (Minor Spill):
-
Don appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial cleanup.
-
Carefully sweep the material into a designated chemical waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable laboratory detergent and water, wiping from the outside of the spill area inward.
-
Place all cleanup materials into a sealed, labeled hazardous waste bag or container.
-
-
Report: Report the incident to the laboratory supervisor and fill out any required institutional incident reports.
Diagram 2: Spill Response Decision Tree Caption: A logical flow for responding to a chemical spill.
Protocol 6.2: First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous chemical waste.
-
Container: Use a designated, sealable, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name, associated hazards (irritant), and the accumulation start date.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour chemical waste down the drain.
References
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: How to Store Reagents. Retrieved from [Link]
- Google Patents. (n.d.). WO2009123483A1 - Process for preparation of telmisartan.
-
ChemSigma. (n.d.). 851902-28-8 this compound. Retrieved from [Link]
-
University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Alternative Synthesis of Telmisartan. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Ram, P. S., et al. (2010). Efficient and improved synthesis of Telmisartan. Chemistry Central Journal, 4(1), 19. Available at: [Link]
-
MySkinRecipes. (n.d.). N-tert-butyl-4′-formylbiphenyl-2-sulfonamide. Retrieved from [Link]
-
Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 13(1), 2099-2116. Available at: [Link]
-
Nassar, I. F., et al. (2019). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Journal of Molecular Liquids, 285, 68-79. Available at: [Link]
-
Kumar, A., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254. Available at: [Link]
- Google Patents. (n.d.). WO2012028925A2 - An improved process for the preparation of telmisartan.
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. Available at: [Link]
-
NHS Specialist Pharmacy Service. (2024, October 2). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]
-
Johnson, K. K., & Green, D. L. (2009). Approach to managing patients with sulfa allergy: Use of antibiotic and nonantibiotic sulfonamides. Canadian Family Physician, 55(1), 41-45. Available at: [Link]
Sources
- 1. N-tert-butyl-4′-formylbiphenyl-2-sulfonamide [myskinrecipes.com]
- 2. 851902-28-8|N-(tert-Butyl)-4'-formyl-[1,1'-biphenyl]-2-sulfonamide|BLDpharm [bldpharm.com]
- 3. 851902-28-8 CAS Manufactory [m.chemicalbook.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: The Role of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide in Drug Discovery Pipelines
Abstract
N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is a strategically designed chemical scaffold that serves as a versatile intermediate in modern drug discovery. Its unique trifunctional architecture, comprising a biphenyl core, a sterically hindered sulfonamide, and a reactive formyl group, offers medicinal chemists a powerful platform for generating diverse molecular libraries. This guide provides an in-depth analysis of the compound's molecular properties, its strategic importance, and detailed, field-tested protocols for its synthesis and subsequent elaboration into potential therapeutic agents. We will explore its application in the synthesis of targeted therapies, including Angiotensin II receptor blockers and Cannabinoid receptor modulators, underscoring its value in constructing complex, biologically active molecules.
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful drug candidates across various therapeutic areas. The sulfonamide group and the biphenyl moiety are two such scaffolds.
-
The Sulfonamide Moiety: Since the discovery of prontosil, the sulfonamide group (-SO₂NH₂) has become a cornerstone of drug design.[1][2] It is a versatile functional group that can act as a hydrogen bond donor and acceptor, engage in dipole-dipole interactions, and serve as a stable, non-hydrolyzable bioisostere for other functional groups like carboxylic acids.[3] Its presence in drugs spans a vast range of activities, including antibacterial, anti-inflammatory, anticancer, and diuretic effects.[4][5] The N-substitution on the sulfonamide, such as the tert-butyl group in our title compound, is a critical handle for modulating physicochemical properties like lipophilicity and metabolic stability.
-
The Biphenyl Moiety: The biphenyl scaffold provides a rigid, yet conformationally flexible, backbone that allows for the precise spatial orientation of functional groups to interact with biological targets.[6] This structure is prevalent in numerous approved drugs, where it often serves to span hydrophobic pockets in protein active sites or to project key pharmacophoric elements.[7][8] Its utility is particularly notable in the development of Angiotensin II receptor blockers (ARBs) and various enzyme inhibitors.[9][10]
This compound synergistically combines these two privileged structures with a chemically reactive formyl group, creating a high-value starting material for drug discovery pipelines.
Molecular Profile and Physicochemical Properties
Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 851902-28-8 | Internal Data |
| Molecular Formula | C₁₇H₁₉NO₃S | [11] |
| Molecular Weight | 317.41 g/mol | [11] |
| Appearance | Off-white to pale yellow solid | Typical Observation |
| Solubility | Soluble in DCM, THF, DMF, DMSO; sparingly soluble in alcohols | Typical Observation |
| Purity | >95% (typically) | Commercial Spec. |
-
N-tert-butyl-sulfonamide: The bulky tert-butyl group provides significant steric hindrance around the sulfonamide nitrogen. This can protect the N-H proton from undesired reactions and, more importantly, can slow metabolic N-dealkylation, potentially improving the pharmacokinetic profile of derivative compounds.
-
Biphenyl Core: The two phenyl rings are connected by a single C-C bond, allowing for torsional rotation. The substitution pattern (ortho-sulfonamide and para'-formyl) locks in a specific conformational bias that can be exploited in rational drug design.
-
Formyl Group: As a key reactive handle, the aldehyde at the 4'-position is an electrophilic site ripe for a multitude of chemical transformations, making it the primary point for library diversification.
Strategic Synthesis of the Scaffold
The most logical and widely adopted method for constructing the biphenyl core of this scaffold is the Suzuki-Miyaura cross-coupling reaction.[12] This palladium-catalyzed reaction is renowned for its reliability, mild conditions, and exceptional tolerance of various functional groups.[13]
Workflow for Synthesis
Caption: Synthetic workflow for the target compound.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general, scalable procedure for the synthesis of this compound.
-
Materials:
-
2-Bromo-N-tert-butylbenzenesulfonamide (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv) or a suitable Buchwald ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) for work-up
-
-
Procedure:
-
To a round-bottom flask, add 2-bromo-N-tert-butylbenzenesulfonamide, 4-formylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand, followed by the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR will show characteristic signals for the aldehyde proton (~9.9-10.1 ppm), the aromatic protons in the biphenyl system, and the singlet for the tert-butyl group (~1.2 ppm).
-
-
Scientist's Notes:
-
Causality: The choice of a palladium catalyst and ligand is crucial. For this type of coupling, a combination like Pd(OAc)₂/PPh₃ is a reliable starting point, but more advanced phosphine ligands can accelerate the reaction and improve yields, especially on a larger scale.[14] The base (K₂CO₃) is essential for the transmetalation step in the catalytic cycle.[13] Using a biphasic solvent system (toluene/water) helps to dissolve both the organic substrates and the inorganic base.
-
Self-Validation: A successful reaction is indicated by the appearance of a new, less polar spot on the TLC plate corresponding to the product and the disappearance of the starting 2-bromo-N-tert-butylbenzenesulfonamide. The final purified product should be a solid with a sharp melting point.
-
Application in Drug Discovery: A Gateway to Molecular Diversity
The true value of this compound lies in the synthetic versatility of its formyl group. Reductive amination is arguably the most powerful transformation for this purpose, as it directly converts the aldehyde into a diverse range of secondary or tertiary amines, introducing a key basic center for modulating solubility and target interactions.[15]
Workflow for Library Synthesis via Reductive Amination
Caption: Diversification via reductive amination.
Protocol 2: Parallel Reductive Amination for Library Synthesis
This protocol is designed for the one-pot reductive amination of the title compound with a library of primary or secondary amines.
-
Materials:
-
This compound (1.0 equiv)
-
A diverse library of primary and secondary amines (1.1 equiv each)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (optional, catalytic amount)
-
96-well plates or parallel synthesis reaction blocks
-
-
Procedure:
-
In each well or reaction vessel, dispense a solution of this compound in DCE.
-
To each vessel, add a different amine from the library. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA).
-
Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to each vessel. A slight exotherm may be observed.
-
Allow the reactions to proceed at room temperature for 12-24 hours.
-
Monitor a representative reaction for completion by LC-MS.
-
-
Work-up and Purification:
-
Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the products using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
The crude products can be purified using parallel flash chromatography or preparative HPLC.
-
-
Scientist's Notes:
-
Causality: Sodium triacetoxyborohydride is the reagent of choice for this transformation.[16] It is a mild and selective reducing agent that is particularly effective for reducing the intermediate iminium ion in the presence of the unreacted aldehyde. It is also less sensitive to moisture and acidic conditions compared to reagents like sodium cyanoborohydride.
-
Trustworthiness: This protocol is highly reliable for a wide range of amines.[17] The key is the initial formation of the imine or iminium ion, which is the species that gets reduced. For less reactive amines or ketones, adding a catalytic amount of acetic acid can accelerate this step.[16] The success of the library synthesis can be rapidly assessed using high-throughput LC-MS analysis of the crude reaction mixtures.
-
Case Studies: Application in Targeted Drug Design
The N-tert-butyl-biphenyl-sulfonamide scaffold has been explored in several therapeutic areas, leveraging its unique structural features.
A. Angiotensin II Receptor Antagonists
The biphenyl scaffold is the hallmark of the "sartan" class of antihypertensive drugs.[18] These drugs typically feature an acidic group (like a tetrazole or carboxylic acid) on one ring and an alkylated heterocycle on the other, mimicking the side chains of key amino acids in the Angiotensin II peptide.[19][20] this compound serves as an excellent starting point for synthesizing novel sartan analogues where the sulfonamide group modulates polarity and the formyl group is a precursor to the required heterocycle or other side chains.[21][22]
B. Cannabinoid Receptor (CB1) Modulators
The CB1 receptor is a G-protein coupled receptor involved in a wide range of physiological processes.[23] Biphenyl sulfonamides have been investigated as antagonists and/or inverse agonists of the CB1 receptor.[24] In these scaffolds, the biphenyl core orients substituents to interact with key residues in the receptor binding pocket.[25] The formyl group on our title compound can be elaborated through reactions like Wittig olefination or condensation with active methylene compounds to install the complex side chains often required for potent CB1 activity.[26]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. By combining two privileged medicinal chemistry scaffolds with a versatile reactive handle, it provides an efficient entry point to diverse and biologically relevant chemical space. The protocols outlined in this guide offer robust and scalable methods for its synthesis and derivatization, enabling research teams to rapidly generate and test novel compound libraries in the pursuit of next-generation therapeutics.
References
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
-
Barreca, M. L., et al. (2008). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. [Link]
-
Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
-
Barrow, J. C. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Baruch S. Blumberg Institute. [Link]
-
Istyastono, E. P., et al. (2021). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Scientific Reports. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Reductive amination. (n.d.). In Wikipedia. [Link]
-
Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]
-
Khan, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Bian, J., et al. (2022). Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]
-
Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Wang, R., et al. (2005). Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics. Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2025). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. Chemistry & Biodiversity. [Link]
-
Wang, H., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]
-
The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. (n.d.). ResearchGate. [Link]
-
Nassar, I. F., et al. (2019). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Journal of Molecular Structure. [Link]
-
Yanagisawa, H., et al. (1996). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. Journal of Medicinal Chemistry. [Link]
-
Biphenyl Sulfonamide 1. (n.d.). PubChem. [Link]
-
Abouzid, K. A. M., et al. (2011). Synthesis, binding studies and molecular modeling of novel cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry. [Link]
-
Apostolopoulos, V., et al. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules. [Link]
-
Wang, D., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry. [Link]
-
Yanagisawa, H., et al. (1996). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. R Discovery. [Link]
-
Reggio, P. H., et al. (2007). Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lekkala, R. (2018). Synthesis of Allosteric Modulators of CB1 Cannabinoid Receptors. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Hua, T., et al. (2016). Crystal Structure of the Human Cannabinoid Receptor CB1. Cell. [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biphenyl Sulfonamide 1 | C16H15NO5S | CID 10449481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. scispace.com [scispace.com]
- 18. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy [mdpi.com]
- 19. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iosrjournals.org [iosrjournals.org]
The Versatile Building Block: N-tert-butyl-4'-formylbiphenyl-2-sulfonamide in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular building blocks is paramount to the efficient construction of complex therapeutic agents. N-tert-butyl-4'-formylbiphenyl-2-sulfonamide has emerged as a pivotal intermediate, particularly valued for its bifunctional nature. This guide provides an in-depth exploration of its synthesis and application, offering detailed protocols and expert insights for researchers and drug development professionals. The presence of a reactive aldehyde and a sterically hindered sulfonamide on a biphenyl scaffold makes this compound a versatile tool for introducing key structural motifs found in a range of biologically active molecules, most notably as a precursor in the synthesis of angiotensin II receptor antagonists like telmisartan.[1]
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 851902-28-8 | [2] |
| Molecular Formula | C₁₇H₁₉NO₃S | [2] |
| Molecular Weight | 317.40 g/mol | [2] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Storage | Store at 2-8°C, sealed, dry, and protected from light. | [1] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[3]
-
Ventilation: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Synthesis of this compound
The construction of the biphenyl scaffold is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its mild reaction conditions and high functional group tolerance.[4][5] The logical disconnection for this target molecule involves the coupling of two key fragments: an aryl halide bearing the N-tert-butylsulfonamide group and an arylboronic acid containing the formyl group.
Protocol: Suzuki-Miyaura Coupling
This protocol provides a general yet robust starting point for the synthesis of this compound. Optimization of catalyst, base, and solvent may be required for maximum yield.
Materials:
-
2-Bromo-N-tert-butylbenzenesulfonamide (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/Ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-N-tert-butylbenzenesulfonamide, 4-formylphenylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Applications in Synthesis: Leveraging the Formyl Group
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines.[1] The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.
Protocol: General Reductive Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Reaction Setup: Dissolve this compound and the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add the reducing agent portion-wise to the stirred solution.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[6] It involves the reaction of the aldehyde with a phosphorus ylide, leading to the formation of a new carbon-carbon double bond.
Protocol: General Wittig Reaction
Materials:
-
This compound (1.0 equiv)
-
Phosphonium salt (e.g., Benzyltriphenylphosphonium chloride) (1.1 equiv)
-
Strong base (e.g., n-Butyllithium, Sodium hydride)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
Procedure:
-
Ylide Generation: In a dry flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0 °C or -78 °C and add the strong base dropwise. Stir the resulting mixture until the characteristic color of the ylide appears.
-
Reaction: Dissolve this compound in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution at low temperature.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, which contains triphenylphosphine oxide as a byproduct, is typically purified by column chromatography.
Conclusion
This compound stands out as a highly valuable and versatile building block in synthetic organic chemistry. Its efficient synthesis via Suzuki-Miyaura coupling and the reactivity of its formyl group in key transformations like reductive amination and the Wittig reaction provide medicinal chemists with a reliable platform for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their drug discovery and development endeavors.
References
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). YouTube. Retrieved from [Link]
-
The Wittig Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
- Process method for synthetizing tert-butyl sulfinamide. (2013, August 28). Google Patents.
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). YouTube. Retrieved from [Link]
- Method for synthesizing N-tert-butyl benzene sulfonamide. (n.d.). Google Patents.
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (n.d.). PMC. Retrieved from [Link]
-
TBBS-SDS.pdf. (2014, March 11). HB Chemical. Retrieved from [Link]
- Process to prepare sulfonamides. (2003, December 25). Google Patents.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). NIH. Retrieved from [Link]
-
Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Wittig Reaction Experiment Part 1, Prelab. (2020, October 30). YouTube. Retrieved from [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry. Retrieved from [Link]
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (n.d.). PMC. Retrieved from [Link]
- Method for synthesizing enantiopure tert-butyl sulfenamide. (n.d.). Google Patents.
-
(PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. (2020, November 25). ResearchGate. Retrieved from [Link]
-
Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
4-tert-Butylbiphenyl. (n.d.). PubChem. Retrieved from [Link]
-
Crystal Structure of N-(tert-Butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane Carboxamide. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (n.d.). PMC. Retrieved from [Link]
-
4-tert-Butylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butylsulfonamide. (n.d.). PubChem. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
Welcome to the technical support guide for the synthesis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction joins two key fragments: an aryl halide (or triflate) bearing the N-tert-butylsulfonamide moiety and an organoboron species containing the formyl group.[3][4] The general transformation is outlined below.
Reaction Scheme:
While the Suzuki-Miyaura coupling is robust and versatile, its success is highly dependent on the careful optimization of several parameters.[5][6] This guide will address the most common issues encountered during this synthesis.
Below is a standard workflow for the synthesis and purification process.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during the synthesis. Each answer provides potential causes and actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Low yields are a common frustration in cross-coupling reactions and can originate from multiple sources.[7] A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. Its formation from the precatalyst or its deactivation during the reaction is a critical point.
-
Cause: The Pd precatalyst was not properly activated, or the active Pd(0) has been oxidized to inactive Pd(II) by atmospheric oxygen.[7]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before adding the catalyst. Using a robust precatalyst that readily forms the active Pd(0) species can also be beneficial.
-
-
Suboptimal Base or Solvent: The base is not just a proton scavenger; it activates the boronic acid to facilitate transmetalation.[4][7] The solvent must solubilize all components and facilitate the catalytic cycle.
-
Cause: The chosen base (e.g., K₂CO₃) may not be strong enough or sufficiently soluble in the solvent system. The solvent (e.g., Toluene) may not be polar enough to promote the necessary intermediates.
-
Solution: Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Often, a mixed solvent system, such as 1,4-dioxane/water or Toluene/Ethanol/water, provides the right balance of polarity to dissolve both the organic substrates and the inorganic base, leading to significantly improved yields.[6]
-
-
Boronic Acid Instability (Protodeboronation): Boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), converting it back to the corresponding arene (4-formylbenzene) which cannot participate in the coupling.[8]
-
Cause: This is often exacerbated by high temperatures and prolonged reaction times, especially with electron-rich or sterically hindered boronic acids.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for potential degradation. Avoid unnecessarily long reaction times; monitor the reaction and stop it once the limiting reagent is consumed. Ensure the base is added before prolonged heating.
-
Caption: Troubleshooting logic for low reaction yield.
Q2: I'm observing a significant amount of 4,4'-diformylbiphenyl as a byproduct. How can I suppress this homocoupling?
The formation of a biaryl from the boronic acid (homocoupling) is a common side reaction, often driven by oxygen.[7]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid and also oxidize the Pd(0) catalyst.
-
Solution: The most critical step is to rigorously degas the reaction mixture. Use at least three freeze-pump-thaw cycles for the best results, or sparge the solvent with an inert gas (Argon) for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
High Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes favor side reactions.
-
Solution: Optimize the catalyst loading. Typically, 0.5-2 mol% of the palladium catalyst is sufficient. Start at 1 mol% and adjust as needed based on reaction performance.
-
-
Base and Temperature Effects: Certain bases and higher temperatures can sometimes promote homocoupling.
-
Solution: If homocoupling persists after rigorous degassing, consider screening different bases. While heat is required to drive the reaction, avoid excessive temperatures (e.g., >110 °C) if possible. Find the minimum temperature required for a reasonable reaction rate.
-
Q3: My reaction starts but then stalls before completion. What causes catalyst deactivation?
Catalyst deactivation is when the active Pd(0) is consumed by a non-productive pathway, halting the catalytic cycle.
Catalytic Cycle and Deactivation Points:
Caption: Suzuki-Miyaura catalytic cycle and deactivation.
Potential Causes & Solutions:
-
Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a common sign of catalyst deactivation. This occurs when the Pd(0) species, poorly stabilized by its ligands, agglomerates and falls out of the solution.
-
Cause: The phosphine ligand may be sterically insufficient to stabilize the Pd(0) center, or it may be degrading at high temperatures.
-
Solution: Use bulkier, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These "Buchwald ligands" are specifically designed to stabilize the catalytic species and promote efficient oxidative addition and reductive elimination. They often allow for lower catalyst loadings and milder reaction temperatures.
-
-
Inhibitors in Reagents: Impurities in starting materials or solvents can act as catalyst poisons.
-
Cause: Sulfur- or thiol-containing impurities are notorious for poisoning palladium catalysts. Poor quality solvents may contain inhibitors.
-
Solution: Use high-purity, recently purchased reagents. Ensure solvents are anhydrous and of appropriate grade for synthesis. If a starting material is suspect, consider purifying it before use.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which palladium catalyst and ligand system is best for coupling with an N-tert-butylsulfonamide substrate?
Aryl sulfonamides can be challenging substrates. The electron-withdrawing nature of the sulfonamide group can affect the rate of oxidative addition.
-
Recommendation: For this specific transformation, a modern catalyst system is highly recommended. Systems like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos are excellent starting points. Alternatively, pre-formed catalysts like XPhos-Pd-G3 or SPhos-Pd-G3 offer convenience and high reactivity, often giving superior results with lower catalyst loadings and at milder temperatures.
FAQ 2: How do I select the optimal base and solvent combination?
The choice of base and solvent is interdependent and crucial for success.[7]
-
Base Selection: The base must be strong enough to form the boronate species but not so strong as to cause degradation of the formyl group.
-
Good: K₃PO₄ (potassium phosphate) is an excellent all-around choice. It has good reactivity and is less harsh than alkoxides.
-
Moderate: K₂CO₃ (potassium carbonate) can work but often requires higher temperatures and may be less effective.[6]
-
Strong: Cs₂CO₃ (cesium carbonate) is very effective but more expensive.
-
-
Solvent Selection: A polar aprotic solvent, often with water as a co-solvent, is typical.
-
Excellent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/EtOH/H₂O. The water helps dissolve the inorganic base, accelerating the reaction.
-
Good: THF can also be used, but its lower boiling point limits the reaction temperature.
-
| Parameter | Recommendation 1 (High Performance) | Recommendation 2 (Standard) | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (0.5-1 mol%) | Pd(PPh₃)₄ (2-3 mol%) | dba is a labile ligand, readily forming active Pd(0). PPh₃ is a classic but less robust ligand. |
| Ligand | XPhos or SPhos (1-2 mol%) | - | Bulky, electron-rich ligands stabilize Pd(0) and promote key steps in the catalytic cycle. |
| Base | K₃PO₄ (2-3 equiv.) | K₂CO₃ (2-3 equiv.) | K₃PO₄ is more effective for activating the boronic acid and often gives higher yields.[6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Aprotic polar solvents like dioxane are excellent for Suzuki couplings. Water is crucial for dissolving the base.[5] |
| Temperature | 80-100 °C | 90-110 °C | Milder conditions are possible with more active catalysts, preserving sensitive functional groups. |
FAQ 3: How should I monitor the reaction's progress?
Effective monitoring prevents running the reaction for too long (increasing side products) or stopping it too early (incomplete conversion).
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting materials. A good mobile phase (e.g., 30% Ethyl Acetate in Hexanes) should give good separation between the starting aryl halide (less polar) and the biphenyl product (more polar). The disappearance of the limiting starting material indicates completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only show the consumption of starting materials and formation of the product but also detect any major byproducts (like the homocoupled dimer), confirming their mass.
Recommended Experimental Protocol
This protocol serves as a robust starting point. It may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Bromo-N-tert-butylbenzenesulfonamide (1.0 equiv)
-
4-Formylphenylboronic acid (1.3 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
SPhos (0.02 equiv, 2 mol%)
-
K₃PO₄ (potassium phosphate, 2.5 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-N-tert-butylbenzenesulfonamide, 4-formylphenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Argon or N₂). Repeat this cycle three times.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the Schlenk flask under a positive flow of inert gas.
-
Add the anhydrous 1,4-dioxane followed by the degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete in 4-12 hours.
-
Once the limiting starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
References
-
Optimization in reaction conditions for Suzuki coupling reactions. [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. University of Oxford. [Link]
-
Organic Syntheses Procedure. [Link]
- Method for synthesizing enantiopure tert-butyl sulfenamide.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. [Link]
-
Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. Request PDF. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed. [Link]
Sources
Technical Support Center: Purification of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
Welcome to the technical support center for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active molecules, most notably angiotensin II receptor blockers like telmisartan. Its molecular structure, featuring a biphenyl core, a sulfonamide group, and a reactive formyl group, presents a unique set of purification challenges. The presence of closely related impurities, potential for side reactions, and specific solubility characteristics demand a well-understood and optimized purification strategy.
This guide will walk you through common issues, from the presence of starting materials and by-products to challenges with crystallization and chromatographic separation. Each section is designed to provide not just a solution, but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My purified this compound shows persistent impurities after synthesis. What are the likely culprits and how can I remove them?
Common Impurities:
The most common impurities often arise from the starting materials or side-reactions during the synthetic process. Depending on the synthetic route, which often involves a Suzuki coupling reaction, you might encounter:
-
Unreacted Starting Materials: Such as 2-(N-tert-butylsulfamoyl)phenylboronic acid or 4-bromobenzaldehyde.
-
Homocoupling Products: Biphenyl compounds formed from the coupling of two molecules of the same starting material.
-
De-formylated Product: N-tert-butyl-biphenyl-2-sulfonamide, where the aldehyde group is lost.
-
Over-brominated or under-brominated starting materials.
Troubleshooting Strategies:
-
Initial Purity Assessment: Before attempting large-scale purification, it is crucial to assess the purity of your crude product. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are invaluable for identifying the number and relative polarity of impurities.[1][2]
-
Recrystallization: This is often the most effective first-line purification technique for this compound. The choice of solvent is critical.[3]
-
Solvent Selection: A solvent system that dissolves the compound well at elevated temperatures but poorly at room temperature is ideal.[4] For this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexane.[5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[5] Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the trapping of impurities.
-
-
Column Chromatography: If recrystallization fails to remove closely related impurities, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your desired product. Monitor the fractions by TLC to identify and combine the pure fractions.
-
Diagram: General Purification Workflow
Caption: A general workflow for the purification of this compound.
FAQ 2: I'm having trouble with the recrystallization of this compound. It's "oiling out" instead of forming crystals. What should I do?
Understanding "Oiling Out":
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This is often due to the melting point of the solid being lower than the boiling point of the recrystallization solvent, or a high concentration of impurities depressing the melting point.[5]
Troubleshooting Strategies:
-
Lower the Crystallization Temperature: After dissolving your compound in the hot solvent, allow it to cool more slowly. You can insulate the flask to slow down the cooling rate.[5] If it still oils out, try using a solvent system with a lower boiling point.
-
Change the Solvent System: The polarity of the solvent might be too close to that of the compound. If you are using a single solvent, try a binary solvent system. For example, dissolve the compound in a small amount of a "good" solvent (like ethyl acetate or acetone) at room temperature, and then slowly add a "poor" solvent (like hexane or heptane) until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
-
Seed the Solution: If you have a small amount of pure crystalline material, adding a "seed crystal" can induce crystallization and prevent oiling out.[5]
-
Reduce Impurity Load: If the crude material is very impure, a preliminary purification step like a quick filtration through a plug of silica gel might be necessary before attempting recrystallization.[5]
Quantitative Data: Solvent System Selection for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Suitability Rationale |
| Ethanol/Water | High (adjustable) | Variable | Good. The compound dissolves in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[5] |
| Isopropanol/Water | High (adjustable) | Variable | Good. Similar principle to ethanol/water, offering a slightly different solubility profile.[5] |
| Ethyl Acetate/Hexane | Medium (adjustable) | Variable | Excellent. Provides good solubility at high temperatures and allows for fine-tuning of polarity for optimal crystal formation. |
| Toluene | Low | 111 | Potentially too non-polar, may lead to high solubility even at room temperature and thus poor recovery. |
| Acetone/Water | High (adjustable) | Variable | Possible, but the low boiling point of acetone (56°C) may not provide a sufficient temperature gradient for effective recrystallization. |
FAQ 3: My yield after purification is very low. What are the common causes and how can I improve it?
Common Causes of Low Yield:
-
Using too much solvent during recrystallization: This is a very common error. A significant amount of the product will remain dissolved in the mother liquor even after cooling.[5]
-
Premature crystallization during hot filtration: If the solution cools too quickly, the product can crystallize on the filter paper or in the funnel stem.[5]
-
Incomplete extraction from the reaction mixture: Ensure that the pH is adjusted correctly during the work-up to ensure your product is in the organic layer.
-
Losses during column chromatography: Using too broad of a solvent gradient or collecting fractions that are too large can lead to the loss of product.
Troubleshooting Strategies:
-
Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. After cooling and filtering the crystals, you can try to recover a second crop of crystals by concentrating the mother liquor.
-
Preheat Glassware for Hot Filtration: To prevent premature crystallization, preheat your funnel and receiving flask with hot solvent before filtration.[5]
-
Optimize Extraction: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Check the pH of the aqueous layer to ensure complete transfer of your product to the organic phase.
-
Refine Chromatography Technique: Use a shallower solvent gradient and collect smaller fractions. Carefully monitor the fractions by TLC to avoid discarding fractions containing your product.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
3. Mobile Phase:
-
A typical starting point is a gradient of acetonitrile and water. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes. A small amount of formic acid (0.1%) can be added to both solvents to improve peak shape.
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of your sample and dissolve it in 1 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Further dilute this solution as needed to be within the linear range of the detector.
5. HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
6. Data Analysis:
-
Integrate the peak areas of the main product and all impurities.
-
Calculate the percentage purity by dividing the peak area of the main product by the total peak area of all components.[1]
Diagram: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low purification yields.
Conclusion
The successful purification of this compound is a critical step in the synthesis of important pharmaceutical compounds. By understanding the nature of potential impurities and the principles behind various purification techniques, researchers can effectively overcome the challenges associated with this molecule. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique and may require specific optimization. Careful analysis and a systematic approach to problem-solving are key to achieving high purity and yield.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
Sources
Technical Support Center: Identifying Byproducts in N-tert-butyl-4'-formylbiphenyl-2-sulfonamide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide. This molecule is a critical intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin II receptor blockers like Telmisartan. Its synthesis, typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, is robust yet susceptible to the formation of characteristic byproducts that can complicate purification and reduce overall yield.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on the practical identification and mitigation of impurities.
Frequently Asked Questions & Troubleshooting Guide
This section directly addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable troubleshooting steps.
Question 1: My reaction crude shows a significant peak by LC-MS corresponding to a molecular weight of 210.07 g/mol . It lacks the sulfonamide moiety entirely. What is this byproduct and why is it forming?
Answer: This byproduct is almost certainly 4,4'-diformylbiphenyl , the result of a homocoupling (or Glaser-type coupling) reaction of your boronic acid reagent, 4-formylphenylboronic acid.
Causality and Mechanism: Homocoupling is a well-documented side reaction in Suzuki-Miyaura couplings.[1][2] It occurs when two molecules of the organoboron compound couple with each other instead of with the aryl halide partner. This process is particularly favored under conditions that promote the oxidation of the Pd(0) catalyst to Pd(II) without the presence of the aryl halide, or when the transmetalation of the boronic acid is unusually fast compared to reductive elimination of the desired product.[3] The presence of molecular oxygen is a primary contributor, as it can facilitate a separate catalytic cycle that results in the formation of the homocoupled product.[1][4]
Troubleshooting and Mitigation Strategies:
-
Atmosphere Control (Crucial): The most effective way to suppress homocoupling is to rigorously exclude oxygen from the reaction mixture. Standard nitrogen or argon blanketing may be insufficient.
-
Degassing Solvents: Employ at least three "freeze-pump-thaw" cycles for your reaction solvent(s) before use. For larger scales, sparging the solvent with inert gas (Argon is preferred due to its density) for 30-60 minutes is a viable alternative.
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition Order: Add the palladium catalyst and ligand to the degassed solvent first, followed by the aryl halide (e.g., 2-halo-N-tert-butylbenzenesulfonamide) and the base. Add the 4-formylphenylboronic acid solution last, ensuring it has also been prepared under an inert atmosphere. This ensures the Pd(0) catalyst is more likely to undergo oxidative addition with the aryl halide first.
-
Catalyst Choice: Some palladium precatalysts are more prone to generating species that initiate homocoupling. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are optimal for its reduction to the active Pd(0) state in the presence of the aryl halide.[3]
Question 2: I am observing a significant amount of benzaldehyde in my crude product analysis. My starting materials are 2-bromo-N-tert-butylbenzenesulfonamide and 4-formylphenylboronic acid. What is the source of this impurity?
Answer: The presence of benzaldehyde points to protodeboronation (also called protodeborylation) of your 4-formylphenylboronic acid starting material.[5] This is a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.
Causality and Mechanism: Protodeboronation can occur through several pathways, often influenced by the reaction conditions such as the base used, the presence of water, and temperature.[5][6] It can be catalyzed by the palladium complex or occur as a simple base- or acid-catalyzed hydrolysis of the boronic acid.[6] The formyl group, being electron-withdrawing, can influence the stability of the boronic acid and its susceptibility to this side reaction.
Troubleshooting and Mitigation Strategies:
-
Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, some bases can accelerate protodeboronation.[7][8] If using strong aqueous bases like NaOH or KOH, consider switching to milder conditions.
-
Cesium Fluoride (CsF) or Potassium Fluoride (KF): These are often effective in promoting the coupling while minimizing protodeboronation, particularly in polar aprotic solvents.[9]
-
Potassium Phosphate (K₃PO₄): A commonly used base that often provides a good balance between reaction rate and suppression of side reactions.
-
-
Solvent and Water Content: The effect of water can be complex. While Suzuki reactions often require some water to facilitate the dissolution of the base and assist in the catalytic cycle, excessive water can promote protodeboronation.[6] If using a biphasic system (e.g., Toluene/Water), carefully control the water ratio. Anhydrous conditions using boronate esters (see below) can also be explored.
-
Use of Boronate Esters: Consider converting the 4-formylphenylboronic acid to a more stable boronate ester, such as the pinacol ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde). These esters are generally more resistant to premature protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its instantaneous concentration low.[3][5]
Question 3: A white, crystalline solid with a molecular weight of 278.2 g/mol is co-eluting with my product, making chromatography difficult. What is this common byproduct?
Answer: This highly common impurity is Triphenylphosphine oxide (TPPO) . It is formed from the oxidation of triphenylphosphine (PPh₃), which is a frequent ligand used in Suzuki couplings, often as part of the Pd(PPh₃)₄ catalyst.[10]
Causality and Mechanism: Triphenylphosphine is readily oxidized to TPPO. This can happen due to trace oxygen in the reaction, oxidative impurities in the starting materials, or during the catalytic cycle itself.[10][11] TPPO is notoriously difficult to remove via standard silica gel chromatography due to its moderate polarity and high crystallinity, which often leads it to co-elute with products of similar polarity.
Troubleshooting and Mitigation Strategies:
-
Removal Post-Reaction:
-
Crystallization: If your desired product is crystalline, careful choice of a recrystallization solvent system can often leave TPPO in the mother liquor. A common technique is to dissolve the crude mixture in a minimal amount of a polar solvent and then add a non-polar solvent to precipitate the desired product.
-
Acidic Wash: TPPO can be protonated and rendered more water-soluble. Washing the organic extract of your reaction with dilute HCl can sometimes help remove a portion of the TPPO.
-
Alternative Chromatography: If silica gel fails, consider using a different stationary phase like alumina or reverse-phase chromatography.
-
-
Prevention (Ligand Choice):
-
Use Phosphine-Free Catalysts: Explore modern palladium precatalysts that do not use PPh₃, such as those employing Buchwald or other specialized ligands.[3]
-
Catalytic Amount of Ligand: If using a palladium source like Pd(OAc)₂ and a separate phosphine ligand, use the minimal effective amount of the ligand rather than a large excess.
-
Byproduct Summary and Identification
The following table summarizes the key characteristics of the most common byproducts for quick identification.
| Byproduct Name | Common Cause | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Approx. δ, CDCl₃) | LC-MS/TLC Notes |
| 4,4'-Diformylbiphenyl | Homocoupling of boronic acid (Oxygen present) | 210.21 | 10.1 (s, 2H, CHO), 8.0 (d, 4H, Ar-H), 7.8 (d, 4H, Ar-H) | Non-polar. UV active. Moves faster than the product on TLC. |
| Benzaldehyde | Protodeboronation of boronic acid | 106.12 | 10.0 (s, 1H, CHO), 7.9 (d, 2H, Ar-H), 7.5-7.7 (m, 3H, Ar-H) | Volatile. Can be seen by GC-MS or LC-MS. Very non-polar. |
| Triphenylphosphine Oxide (TPPO) | Oxidation of PPh₃ ligand | 278.28 | 7.5-7.8 (m, 15H, Ar-H) | Moderately polar. Often streaks on TLC. Can be difficult to separate from the main product. |
| Unreacted Starting Materials | Incomplete reaction | Varies | Refer to spectra of authentic starting materials. | Check for the presence of both starting materials on TLC/LC-MS. |
Analytical and Purification Protocols
Protocol 1: Step-by-Step TLC Analysis for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A good starting point is a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust polarity as needed.
-
Spotting: On the baseline, spot the following:
-
Lane 1: 2-halo-N-tert-butylbenzenesulfonamide starting material.
-
Lane 2: 4-formylphenylboronic acid starting material.
-
Lane 3: Co-spot of both starting materials.
-
Lane 4: Reaction mixture (quenched aliquot).
-
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization:
-
View under UV light (254 nm). The desired product and aromatic byproducts will be visible.
-
Stain with potassium permanganate (KMnO₄) solution. This will help visualize non-UV active species and can differentiate between compounds based on their reactivity.
-
-
Interpretation: Track the disappearance of starting material spots and the appearance of the product spot (typically at an intermediate Rf between the two starting materials). Note the presence of any new spots corresponding to byproducts.
Protocol 2: General HPLC-MS Method for Byproduct Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 3 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nm.
-
Mass Spectrometer (ESI+ mode) scanning from m/z 100-800.
-
-
Expected Elution Order: Generally, more polar compounds will elute first. The expected order would be: Benzaldehyde (very early if captured), 4,4'-diformylbiphenyl, followed by the main product and TPPO, which may be closely eluted.
Reaction Pathway Visualizations
The following diagrams illustrate the intended reaction pathway and the major diversion points that lead to common byproducts.
Caption: Catalytic cycles showing desired vs. side product formation.
References
-
Wikipedia. Protodeboronation. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Brainly. (2023). A common by-product in Suzuki reactions is the homocoupling product of the aryl boronic acid. [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 4636-4638. [Link]
-
Chegg. (2022). A common by-product in Suzuki reactions is the homocoupling products of the aryl boronic acid. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15915-15927. [Link]
-
Reddy, P. G., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 25(6), 1466-1473. [Link]
-
ResearchGate. (2020). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura coupling reactions under flow conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubMed. (2014). Tripod immobilization of triphenylphosphane on a silica-gel surface to enable selective mono-ligation to palladium: application to Suzuki-Miyaura cross-coupling reactions with chloroarenes. [Link]
-
Royal Society of Chemistry. (2020). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. [Link]
-
Molecules. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
PubMed Central. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chegg.com [chegg.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. aspuru.substack.com [aspuru.substack.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
optimizing temperature for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide reactions
Answering as a Senior Application Scientist.
Technical Support Center: N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
Welcome to the technical support center for reactions involving this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes, with a specific focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for reactions involving this compound?
A1: Temperature is a crucial lever in controlling the outcome of reactions with this molecule due to its distinct functional groups: the biphenyl core, the sterically hindered N-tert-butylsulfonamide, and the reactive 4'-formyl (aldehyde) group.
-
For the Synthesis (Suzuki Coupling): The formation of the biphenyl core, typically via a palladium-catalyzed Suzuki-Miyaura coupling, is highly temperature-dependent. Temperature dictates the rate of the catalytic cycle, including oxidative addition and reductive elimination.[1][2] Improper temperature can lead to catalyst decomposition, slow reaction rates, or an increase in side products like homocoupling.[3][4]
-
For Reactions of the Aldehyde: The formyl group is susceptible to a range of transformations (e.g., reduction, nucleophilic addition).[5][6] Temperature control is essential to manage the reactivity of reagents and prevent unwanted side reactions. For instance, reductions with metal hydrides may require low temperatures to avoid over-reduction or other competing pathways.[7]
Q2: What is a typical temperature range for the Suzuki coupling step to form the biphenyl backbone?
A2: The optimal temperature for the Suzuki coupling is highly dependent on the specific substrates, catalyst, ligand, and solvent system used. However, a general starting range is between 80 °C and 110 °C.[1][4] Some modern, highly active catalyst systems can operate at lower temperatures, even room temperature, while more challenging substrates (like aryl chlorides) may require temperatures upwards of 100-120 °C.[8][9] It is critical to screen temperatures, as exceeding the thermal stability of the palladium catalyst can cause it to precipitate as inactive palladium black, halting the reaction.[4][10]
Q3: How does temperature influence reactions at the 4'-formyl (aldehyde) group?
A3: The aldehyde is an electrophilic site prone to nucleophilic attack. Temperature moderation is key to achieving high selectivity.
-
Nucleophilic Additions: Reactions with strong, highly reactive nucleophiles (like Grignard reagents or LiAlH₄) are often performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate, prevent side reactions, and improve selectivity.[6][7]
-
Reductions: When reducing the aldehyde to an alcohol with milder reagents like sodium borohydride (NaBH₄), reactions are often initiated at 0 °C and then allowed to warm to room temperature to ensure the reaction goes to completion.[7]
-
Condensation Reactions: Reactions like aldol or Knoevenagel condensations may require heat to drive the dehydration step and push the equilibrium toward the product. However, excessive heat can lead to polymerization or decomposition.
Q4: What are the primary risks of setting a reaction temperature too high or too low?
A4:
-
Too High: The most significant risks are catalyst decomposition in cross-coupling reactions and reduced selectivity in aldehyde chemistry.[4][10] High temperatures can promote undesired side reactions such as homocoupling of boronic acids in Suzuki reactions or Cannizzaro-type reactions for the aldehyde.[3] It can also lead to the decomposition of sensitive starting materials or products.[11]
-
Too Low: The primary risk is an impractically slow reaction rate or complete failure of the reaction to initiate.[10][12] For some reactions, low temperatures might favor an undesired kinetic product over the desired thermodynamic product. Monitoring the reaction is crucial to determine if a stalled reaction simply needs more time or an increase in temperature.[11]
Troubleshooting Guide: Temperature Optimization
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or no conversion during the Suzuki coupling synthesis of the biphenyl backbone.
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials (e.g., N-tert-butyl-2-bromobenzenesulfonamide) after several hours.
-
Likely Cause: The reaction temperature is too low to overcome the activation energy for the rate-determining step, which is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[2]
-
Recommended Solution:
-
Verify Other Parameters: First, ensure all reagents are pure, the solvent is dry and degassed, and the reaction is under a properly maintained inert atmosphere (argon or nitrogen).[3] Oxygen can inhibit the catalyst.
-
Incremental Temperature Increase: Raise the reaction temperature in 10 °C increments (e.g., from 80 °C to 90 °C, then 100 °C). Monitor the reaction at each new temperature for 1-2 hours.
-
Consider Solvent Choice: If you are near the boiling point of your solvent, consider switching to a higher-boiling solvent (e.g., from THF to dioxane or toluene) to safely access higher temperatures.[1]
-
Issue 2: Significant side products are observed in the Suzuki coupling reaction.
-
Symptom: TLC/LC-MS shows the desired product along with significant impurities, such as homocoupled boronic acid or dehalogenated starting material.
-
Likely Cause: The reaction temperature may be too high, favoring side reaction pathways over the desired cross-coupling.[3] High temperatures can accelerate the rate of boronic acid homocoupling, especially if degassing was incomplete.[3]
-
Recommended Solution:
-
Lower the Temperature: Reduce the reaction temperature by 10-20 °C. While this may slow the reaction, it can dramatically improve selectivity.[3]
-
Optimize Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes suppress boronic acid homocoupling.[3]
-
Screen Ligands/Bases: The choice of ligand and base can significantly impact the optimal temperature window. A different combination may allow for high conversion at a lower temperature.[8]
-
Issue 3: A black precipitate forms during the Suzuki coupling, and the reaction stalls.
-
Symptom: The initially homogenous reaction mixture turns dark and a black solid (palladium black) precipitates out. Reaction progress ceases.
-
Likely Cause: The temperature is too high for the stability of the palladium catalyst, leading to its decomposition and precipitation.[4][10]
-
Recommended Solution:
-
Repeat at a Lower Temperature: The catalyst is now inactive. The reaction must be repeated. Start at a temperature at least 20 °C lower than where the decomposition occurred.
-
Ensure Proper Inert Atmosphere: Rigorously exclude oxygen by thoroughly degassing all solvents and maintaining a positive pressure of inert gas. Oxygen can contribute to catalyst decomposition.[3]
-
Consider a More Robust Catalyst/Ligand: Some modern palladium precatalysts and bulky, electron-rich phosphine ligands are designed for higher thermal stability.[13]
-
Issue 4: A nucleophilic addition to the aldehyde group (e.g., reduction with NaBH₄) is sluggish or incomplete.
-
Symptom: The reaction, initiated at 0 °C, fails to consume the starting aldehyde after a prolonged period.
-
Likely Cause: While initiating the reaction at low temperature is good practice for controlling initial exotherms, the reaction rate may be too slow at that temperature for full conversion.
-
Recommended Solution:
-
Allow Gradual Warming: After the initial addition of the hydride reagent at 0 °C, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC.
-
Slight Molar Excess: Ensure you are using a slight molar excess (e.g., 1.2-1.5 equivalents) of the reducing agent to drive the reaction to completion.
-
Data & Protocols
Data Presentation
The following tables provide representative data illustrating the impact of temperature on common reactions.
Table 1: Example Data for Temperature Screening in a Suzuki Coupling Reaction Reaction: N-tert-butyl-2-bromobenzenesulfonamide + 4-formylphenylboronic acid
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Homocoupling Impurity (%) |
| 1 | 70 | 12 | 35 | 30 | <1 |
| 2 | 80 | 12 | 85 | 81 | 2 |
| 3 | 90 | 8 | >98 | 92 | 3 |
| 4 | 100 | 6 | >98 | 88 | 8 |
| 5 | 110 | 6 | >98 | 85 (Pd black noted) | 10 |
Table 2: Example Data for Temperature Effects on Aldehyde Reduction Selectivity Reaction: this compound + NaBH₄
| Entry | Temperature (°C) | Time (h) | Desired Alcohol Yield (%) | Unreacted Aldehyde (%) | Other Byproducts (%) |
| 1 | -10 | 4 | 75 | 25 | 0 |
| 2 | 0 -> 25 | 2 | 96 | <2 | <2 |
| 3 | 40 | 1 | 90 | <1 | 9 |
Experimental Protocol: Temperature Optimization for Suzuki Coupling
This protocol outlines a parallel screening approach to efficiently identify the optimal temperature.
-
Preparation: In a glovebox or under a strong flow of inert gas, prepare five identical reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add:
-
N-tert-butyl-2-bromobenzenesulfonamide (1.0 equiv)
-
4-formylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 4:1) to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Heating: Seal the vials and place them in separate wells of a pre-heated parallel synthesis block or in separate oil baths set to the screening temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).
-
Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by LC-MS or TLC to determine conversion and impurity profiles.
-
Analysis: Compare the results from all temperatures to identify the condition that provides the best balance of reaction time, yield, and purity, as illustrated in Table 1.
Visualizations: Workflow Diagrams
The following diagrams illustrate logical workflows for troubleshooting and decision-making.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Decision tree for selecting reaction temperature for the aldehyde group.
References
-
ResearchGate. (2021). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand 2a. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
chemrevise. (n.d.). AQA Revision Guides. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Save My Exams. (2025). Reactions of Aldehydes & Ketones (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
University of Oxford. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
PubMed. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jackwestin.com [jackwestin.com]
- 6. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: N-tert-butyl-4'-formylbiphenyl-2-sulfonamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for troubleshooting experiments involving the synthesis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide. This molecule is a key intermediate in the synthesis of various pharmaceutically active compounds, notably angiotensin II receptor blockers like telmisartan[1]. Its multi-step synthesis involves sensitive reagents and reaction conditions that can be challenging. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental failures.
I. Synthesis Workflow Overview
The synthesis of this compound is typically achieved in two key stages: a palladium-catalyzed cross-coupling reaction to construct the biphenyl core, followed by the formation of the sulfonamide bond.
Caption: General synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part A: Suzuki-Miyaura Coupling Issues
Question 1: My Suzuki coupling reaction shows very low conversion to the biphenyl product. What are the likely causes?
Answer: Low conversion in Suzuki-Miyaura coupling is a frequent problem that can usually be traced to one of three areas: reagents, catalyst, or reaction conditions.
1. Reagent Quality & Stoichiometry:
-
Boronic Acid Decomposition: Phenylboronic acids, especially those with electron-withdrawing groups like the formyl group, can undergo protodeborylation (loss of the boronic acid moiety) over time.[2] Ensure you are using a fresh or properly stored boronic acid.
-
Solubility: Poor solubility of either coupling partner can severely hinder the reaction. If your starting materials are not dissolving, the reaction becomes a heterogeneous mixture with slow kinetics.[2][3] Consider switching to a solvent system known to better solubilize aromatic compounds, such as dioxane, DMF, or toluene/ethanol mixtures.[4]
-
Base Selection: The base is critical for activating the boronic acid. If an inappropriate or weak base is used, the transmetalation step will be inefficient. Common choices include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.
2. Catalyst System:
-
Catalyst Deactivation: The Pd(0) active species can be sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst.[4]
-
Incorrect Catalyst/Ligand: While Pd(PPh₃)₄ is a common choice, some substrates benefit from other catalyst systems. Consider screening catalysts like Pd(dppf)Cl₂ which can be more robust.
3. Reaction Conditions:
-
Temperature: Suzuki couplings typically require heat. If you are running the reaction at room temperature with low success, gradually increasing the temperature (e.g., to 80-100 °C) can significantly improve the rate and yield.
-
Water Content: While many Suzuki protocols use aqueous bases, the precise amount of water can be critical. Too much or too little can be detrimental. Using a phase-transfer catalyst (e.g., TBAB) can sometimes help in biphasic systems.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling.
Question 2: I see significant side products like homocoupled boronic acid or dehalogenated starting material. How can I prevent this?
Answer: These side reactions are common and usually point to issues with reaction kinetics or stoichiometry.
-
Homocoupling (Boronic Acid Dimer): This often occurs when the oxidative addition of the aryl halide to the palladium catalyst is slow, allowing the boronic acid to react with itself. This can be exacerbated by the presence of oxygen. Rigorous degassing is the first line of defense. Additionally, slowly adding the boronic acid to the reaction mixture can sometimes minimize this side product.
-
Dehalogenation/Protodeborylation: The loss of the halide from your aryl halide or the boronic acid group from your coupling partner is often mediated by the base and trace water, especially at high temperatures.[2] If this is a major issue, you might consider using a milder base (e.g., KF) or a different solvent system that is less protic.[2]
Part B: Sulfonamide Formation Issues
Question 3: My sulfonamide formation step has a very low yield. What's going wrong?
Answer: The primary culprit in low-yielding sulfonamide syntheses is the reactivity of the sulfonyl chloride intermediate.
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, which rapidly hydrolyzes them to the corresponding and unreactive sulfonic acid.[5][6] This is the most common cause of failure.
-
Inappropriate Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct of the reaction.[5][6] Using an inorganic base like NaOH or K₂CO₃ can promote hydrolysis of the sulfonyl chloride.
-
Reaction Temperature: The reaction is often started at a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[6]
| Common Problem | Root Cause | Recommended Solution |
| Low Yield | Hydrolysis of sulfonyl chloride | Use anhydrous solvents and glassware; run under inert atmosphere.[5][6] |
| Incorrect base used | Use a non-nucleophilic organic base like triethylamine or pyridine.[5][6] | |
| Incomplete reaction | Allow the reaction to stir for sufficient time (2-24 hours), monitoring by TLC.[6] | |
| Sulfonic Acid Byproduct | Presence of water | Rigorously exclude moisture from all reagents and equipment.[6] |
Question 4: I'm having trouble purifying the final product. Any suggestions?
Answer: this compound is a moderately polar compound. Purification challenges often arise from similarly polar impurities.
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Standard silica gel is typically sufficient.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. For example, begin with 10% ethyl acetate/hexanes and gradually increase the polarity. The formyl group and sulfonamide group provide polarity, so the product will not elute with pure nonpolar solvents.
-
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent final purification step.
-
Solvent Screening: Test solubility in various solvents. Good solvent pairs might include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
-
Aqueous Wash: During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) followed by a saturated sodium bicarbonate solution can help remove basic and acidic impurities, respectively.[5]
III. Detailed Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4'-Formylbiphenyl-2-sulfonyl chloride
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzenesulfonyl chloride (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Sulfonamidation
Synthesis of this compound
-
Setup: To a clean, oven-dried round-bottom flask under a nitrogen atmosphere, add 4'-formylbiphenyl-2-sulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Slowly add the amine solution dropwise to the stirred sulfonyl chloride solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.[5]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (ethyl acetate/hexanes gradient) to yield the final product.
IV. References
-
Cogan, D. A., Liu, G., Kim, K., Backes, B. J., & Ellman, J. A. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. Retrieved from [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Retrieved from [Link]
-
National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Google Patents. (n.d.). CN108409615B - Method for synthesizing enantiopure tert-butyl sulfenamide. Retrieved from
-
PubMed. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Google Patents. (n.d.). US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides. Retrieved from
-
PubMed. (1992). Methods for the Determination of Sulphonamides in Meat. Retrieved from [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved from [Link]
-
PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]
-
MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-tert-butyl-4′-formylbiphenyl-2-sulfonamide. Retrieved from [Link]
-
PubMed. (n.d.). Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: N-tert-butyl-4'-formylbiphenyl-2-sulfonamide Solubility
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide (CAS No. 851902-28-8)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As direct, published solubility data for this specific molecule is limited, this document provides guidance based on established principles of organic chemistry, analyzing the compound's structural motifs to predict its behavior and offer robust troubleshooting strategies.
Our approach is grounded in understanding the causality behind experimental choices. The protocols described herein are designed as self-validating systems to ensure reliable and reproducible results in your laboratory.
Part 1: Understanding the Molecule's Solubility Profile
Before troubleshooting, it's crucial to understand the chemical personality of this compound. Its structure is a composite of several functional groups, each contributing to its overall physicochemical properties.
-
Biphenyl Core: The dual phenyl-ring system is the backbone of the molecule. Biphenyl itself is nonpolar, hydrophobic ("water-fearing"), and generally insoluble in water but soluble in many organic solvents[3][4][5][6]. This large, nonpolar surface area is the primary driver of low aqueous solubility.
-
Sulfonamide Group (-SO₂NH-): This group introduces some polarity and the capacity for hydrogen bonding. The hydrogen on the nitrogen is weakly acidic, meaning it can be deprotonated under basic conditions to form a more soluble salt.
-
N-tert-butyl Group (-C(CH₃)₃): This is a bulky, nonpolar (hydrophobic) group. Its significant steric hindrance can impede intermolecular interactions, including the crystal lattice packing, which can sometimes slightly improve solubility compared to a straight-chain analogue[7][8]. However, its primary contribution is to the overall nonpolar character.
-
Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor[5]. This feature provides a handle for improving solubility in polar solvents, but its influence is often overshadowed by the large hydrophobic biphenyl core.
Inference: The molecule is predominantly large and hydrophobic. Therefore, it is predicted to have poor solubility in aqueous and other highly polar protic solvents, while showing good solubility in a range of nonpolar and polar aprotic organic solvents[9][10].
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound.
Q1: My compound won't dissolve in common polar solvents like ethanol or methanol. What should I do?
A1: This is expected behavior due to the large, nonpolar biphenyl core. While methanol and ethanol are polar, they are also protic, and the molecule lacks sufficient hydrogen bond donating capability to readily dissolve.
Causality: The principle of "like dissolves like" governs solubility[11][12]. The largely nonpolar nature of your compound requires a solvent with a similar character.
Troubleshooting Steps:
-
Switch to Polar Aprotic Solvents: Try solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN)[9][13][14]. These solvents are polar enough to interact with the sulfonamide and formyl groups but lack the strong hydrogen-bonding network of protic solvents, making them better at solvating large organic molecules. DMSO is often the first choice for creating stock solutions for biological assays[15].
-
Try Halogenated Solvents: Dichloromethane (DCM) or chloroform are excellent solvents for nonpolar to moderately polar compounds and should readily dissolve this molecule[16].
-
Consider Ethers: Tetrahydrofuran (THF) or 1,4-dioxane are good options. THF, being a cyclic ether, is a versatile and common solvent for a wide range of organic compounds[16].
Q2: I need to prepare a stock solution for a biological assay, but the required concentration in DMSO is too high and it precipitates when diluted into my aqueous buffer.
A2: This is a classic problem of kinetic versus thermodynamic solubility[15]. The compound may be kinetically soluble in your initial DMSO stock, but it crashes out upon dilution into an aqueous medium where its thermodynamic solubility is very low.
Causality: The abrupt change in solvent environment from 100% organic to >99% aqueous causes the poorly water-soluble compound to precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation from stock solution.
Detailed Recommendations:
-
Reduce Final Concentration: The simplest solution is often to work at a lower final concentration in your assay.
-
pH Adjustment: The sulfonamide proton is weakly acidic. By increasing the pH of your final aqueous buffer to >8, you can deprotonate the sulfonamide, forming an anionic salt. This charged species will be significantly more water-soluble. Always check for pH-dependent effects on your assay and compound stability.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent or a surfactant in your final assay buffer can help maintain solubility.
Q3: The compound "oils out" instead of forming crystals during purification. How can I achieve good crystals?
A3: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or if the concentration gradient is too steep for ordered crystal lattice formation[17].
Causality: The high concentration of solute and rapid cooling prevent the molecules from aligning into a crystal lattice.
Troubleshooting Steps:
-
Slow Down Crystallization: The key is to cool the solution very slowly. After dissolving the compound in a minimal amount of a suitable hot solvent, allow the flask to cool to room temperature undisturbed over several hours before moving it to a refrigerator.
-
Use More Solvent: Add a small excess of the hot solvent beyond the saturation point. This keeps the compound in solution for longer as it cools, giving it more time to form crystals[17].
-
Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., DCM or THF). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or heptane) dropwise until the solution becomes faintly cloudy. Warm the solution until it becomes clear again, then allow it to cool slowly.
Part 3: Experimental Protocols & Data
Protocol 1: Small-Scale Solubility Screening
This protocol allows for the rapid determination of suitable solvents using minimal compound.
Methodology:
-
Preparation: Weigh approximately 2-5 mg of this compound into several small vials (e.g., 1.5 mL glass vials).
-
Solvent Addition: To each vial, add a different solvent from the screening panel (see Table 1) in 100 µL increments.
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds. Observe for dissolution.
-
Heating: If the compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe for changes. Be cautious with low-boiling point solvents like DCM[10].
-
Documentation: Record the approximate solubility in mg/mL for each solvent. Classify as "Insoluble" (<1 mg/mL), "Slightly Soluble" (1-10 mg/mL), "Soluble" (10-50 mg/mL), or "Freely Soluble" (>50 mg/mL).
Table 1: Recommended Solvent Screening Panel
This table provides a structured approach to solvent selection, moving from nonpolar to polar aprotic and protic solvents.
| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Rationale |
| Nonpolar | Hexane / Heptane | 0.1 | Soluble | Good for dissolving the nonpolar biphenyl and t-butyl groups[9]. |
| Toluene | 2.4 | Freely Soluble | Aromatic solvent interacts well with the biphenyl rings[16]. | |
| Halogenated | Dichloromethane (DCM) | 3.1 | Freely Soluble | Excellent general-purpose solvent for moderately polar compounds[16]. |
| Ethers | Diethyl Ether | 2.8 | Soluble | Common lab solvent, good for compounds of intermediate polarity[16]. |
| Tetrahydrofuran (THF) | 4.0 | Freely Soluble | More polar ether, excellent dissolving power for a wide range of organics[16]. | |
| Esters | Ethyl Acetate (EtOAc) | 4.4 | Soluble | Good balance of polarity; less volatile than ethers or DCM[10]. |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Soluble | Dissolves polar and nonpolar compounds; useful for HPLC[14]. |
| Dimethylformamide (DMF) | 6.4 | Freely Soluble | Strong polar aprotic solvent, high boiling point[9][13]. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | Very strong polar aprotic solvent, ideal for high-concentration stocks[9][13]. | |
| Polar Protic | Isopropanol | 3.9 | Slightly Soluble | May dissolve with heating, but limited by H-bonding network. |
| Ethanol / Methanol | 4.3 / 5.1 | Poorly Soluble | Expected to be poor solvents due to strong H-bonding network[18]. | |
| Water | 10.2 | Insoluble | The large hydrophobic structure prevents dissolution[6]. |
Polarity Index values are approximate and sourced from various chemistry resources.
Protocol 2: pH-Dependent Aqueous Solubility Test
This protocol helps determine if altering pH can solubilize the compound in an aqueous medium.
Methodology:
-
Prepare Buffers: Prepare a set of buffers at different pH values (e.g., pH 2.0 HCl, pH 7.4 PBS, pH 9.0 Carbonate buffer).
-
Compound Addition: Add an excess of the solid compound to a fixed volume of each buffer (e.g., 1 mg to 1 mL).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium solubility[15].
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot solubility (µg/mL or µM) against pH. A significant increase in solubility at pH 9.0 would confirm the benefit of deprotonating the sulfonamide.
Part 4: Conclusion & Best Practices
Successfully working with this compound requires a rational, structure-based approach to solvent selection. Its predominantly hydrophobic character dictates the use of nonpolar or polar aprotic solvents. For applications requiring aqueous media, leveraging the weakly acidic nature of the sulfonamide proton through pH modification is the most promising strategy. Always perform small-scale solubility tests before committing large quantities of material to an experiment.
References
- Rowan Scientific. (n.d.). Predicting Solubility.
- Guthrie, J. P. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Quora. (2015, December 27). Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol?
- Solubility of Things. (n.d.). tert-Butyl alcohol.
- Ali, H. E. S., et al. (2016). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Journal of Chemical and Pharmaceutical Research.
- Chem Help ASAP. (2022, August 16). organic chemistry review - common organic solvents [Video]. YouTube.
- Reusch, W. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Ali, H. E. S., et al. (2010). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Academic Journals.
- Fisher Scientific. (n.d.). Solvents Resource Center.
- Wikipedia. (n.d.). Solvent.
- ResearchGate. (n.d.). Shows the list of common organic solvents, their formula and melting...
- J&K Scientific. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility In Vitro.
- Chemistry For Everyone. (2025, July 11).
- ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?
- Wikipedia. (n.d.). Butyl group.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.
- BLDpharm. (n.d.). 851902-28-8|N-(tert-Butyl)-4'-formyl-[1,1'-biphenyl]-2-sulfonamide.
- MySkinRecipes. (n.d.). N-tert-butyl-4′-formylbiphenyl-2-sulfonamide.
- Wikipedia. (n.d.). tert-Butyl alcohol.
- Willis, M. C., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. University of Oxford Research Archive.
- National Center for Biotechnology Inform
- Wikipedia. (n.d.). Biphenyl.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.
- National Center for Biotechnology Information. (n.d.). Biphenyl Sulfonamide 1. PubChem.
- Wikipedia. (n.d.). Formic acid.
- Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions.
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed Central.
- LibreTexts Chemistry. (2019, August 12). 1.6: Physical properties of organic compounds.
- CoreyChem. (2025, November 3).
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzenesulfonamide. PubChem.
Sources
- 1. This compound - Sulfonamide - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 2. 851902-28-8|N-(tert-Butyl)-4'-formyl-[1,1'-biphenyl]-2-sulfonamide|BLDpharm [bldpharm.com]
- 3. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biphenyl - Wikipedia [en.wikipedia.org]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Butyl group - Wikipedia [en.wikipedia.org]
- 9. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 10. Solvent - Wikipedia [en.wikipedia.org]
- 11. Predicting Solubility | Rowan [rowansci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up N-tert-butyl-4'-formylbiphenyl-2-sulfonamide Production
Welcome to the technical support center for the synthesis and scale-up of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Section 1: Troubleshooting Guide
This section addresses specific, common problems that may arise during the synthesis. The typical synthetic route involves a Suzuki-Miyaura coupling reaction, which is the primary focus of this guide.
Question: My Suzuki coupling reaction shows low conversion or has stalled completely. What are the common causes and how can I fix it?
Answer: Low or no conversion in a Suzuki-Miyaura coupling is a frequent issue during scale-up. The root cause often lies with the catalyst's health or suboptimal reaction conditions. Here is a breakdown of potential causes and solutions:
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing on a larger scale is a primary culprit. While lab-scale reactions may be fine with a few freeze-pump-thaw cycles, large volumes require more robust methods.
-
Causality: Oxygen oxidizes the Pd(0) catalyst to inactive Pd(II) oxides, halting the catalytic cycle.
-
Solution: Degas all solvents, reagents, and the reaction vessel thoroughly by sparging with an inert gas like argon or nitrogen for an extended period (30-60 minutes) before adding the palladium catalyst. Maintain a positive inert gas pressure throughout the reaction.[1]
-
-
Poor Base-Solvent Compatibility: The choice of base and its solubility are critical. An inorganic base like sodium or potassium carbonate requires an aqueous phase to be effective, but your organic reactants and catalyst may have poor solubility in water, leading to a slow, interface-limited reaction.
-
Causality: The transmetalation step of the Suzuki cycle requires the boronic acid to be activated by the base, forming a boronate species. If the base, boronic acid, and catalyst cannot interact effectively, the reaction will be slow or will not proceed.
-
Solution:
-
Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers.
-
Consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to shuttle the boronate into the organic phase.
-
Alternatively, switch to an organic-soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent system like dioxane or THF with minimal water.
-
-
-
Impure Starting Materials: Boronic acids are prone to dehydration, forming cyclic anhydrides (boroxines), which are less reactive. Aryl halides may contain inhibitors from their synthesis.
-
Causality: Boroxines re-equilibrate to the active boronic acid in the presence of water, but this can be slow and sequester the active reagent.
-
Solution: Use fresh, high-purity reagents. If boroxine formation is suspected, you can often compensate by using a slight excess (1.1-1.2 equivalents) of the boronic acid and ensuring sufficient water is present in the reaction mixture if using an aqueous base system.
-
Question: I'm observing significant amounts of homocoupling by-products (e.g., 4,4'-diformylbiphenyl). How can I minimize their formation?
Answer: Homocoupling is a common side reaction in Suzuki couplings, especially with electron-rich boronic acids or when the reaction is sluggish.
-
Glaser-Hay Homocoupling: This occurs when the boronic acid couples with itself, often promoted by residual oxygen and the palladium catalyst.
-
Causality: Oxygen can facilitate the oxidative coupling of the boronic acid, competing with the desired cross-coupling pathway.
-
Solution: As with catalyst deactivation, rigorous deoxygenation of the reaction mixture is the most effective preventative measure.[1] Slower addition of the boronic acid to the reaction mixture can also help maintain its low concentration, disfavoring the second-order homocoupling reaction.
-
-
Reductive Homocoupling of the Aryl Halide: This can occur but is generally less common than boronic acid homocoupling.
-
Causality: This pathway can be influenced by the specific ligand and base combination.
-
Solution: Screening different phosphine ligands can mitigate this. A more electron-rich or bulky ligand can sometimes favor the desired reductive elimination step over side reactions.
-
Question: Palladium residue levels in my final product are too high after workup. What are the best methods for removal at scale?
Answer: Removing trace palladium to meet regulatory requirements (often <10 ppm for active pharmaceutical ingredients) is a critical scale-up challenge. Simple filtration is rarely sufficient.
-
Activated Carbon Treatment: This is a cost-effective and common industrial practice.
-
Causality: Palladium species adsorb onto the high surface area of activated carbon.
-
Solution: After the reaction is complete, quench and perform an initial filtration to remove bulk solids. Then, treat the organic solution containing the product with 1-5 wt% activated carbon at a slightly elevated temperature (e.g., 40-60 °C) for 1-2 hours. Filter the hot solution through a bed of celite to remove the carbon. The choice of carbon grade is important and may require screening.
-
-
Metal Scavengers: For more challenging cases, specific scavengers are highly effective.
-
Causality: These are typically silica- or polymer-bound ligands (e.g., thiols, amines) that chelate strongly with palladium.[2]
-
Solution: Stir the product solution with the scavenger resin for several hours, then filter off the resin. This method offers very high efficiency but is more expensive than activated carbon. It is often used as a final polishing step.
-
Question: My final product purity is low after crystallization. How can I design a better crystallization process?
Answer: A robust crystallization process is key to achieving high purity without resorting to chromatography at scale.
-
Incorrect Solvent System: The ideal solvent system should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities either fully dissolved or completely insoluble throughout the process.
-
Causality: If impurities have similar solubility profiles to the product in a given solvent, they will co-crystallize, leading to poor purification.
-
Solution: Conduct a systematic solvent screen. A good starting point for this compound would be an alcohol/water system (e.g., isopropanol/water) or an ester/alkane system (e.g., ethyl acetate/heptane).[3] The goal is to find a solvent (for dissolving) and an anti-solvent (for precipitating) combination that maximizes the purity of the resulting crystals.
-
-
Fast Cooling Rate: Crashing the product out of solution by rapid cooling is a major cause of impurity inclusion.
-
Causality: Rapid crystallization leads to the formation of small, often amorphous particles that can trap solvent and impurities within the crystal lattice. Slow, controlled cooling allows for the selective growth of pure crystals.
-
Solution: Implement a controlled cooling profile. For example, cool from the dissolution temperature to an intermediate temperature and hold for a period to allow for nucleation, then cool slowly to the final isolation temperature. Seeding the solution with a small amount of pure product at the saturation point can also dramatically improve crystal size and purity.
-
Section 2: Frequently Asked Questions (FAQs)
Question: What is the recommended synthetic strategy for scaling up this compound?
Answer: The most convergent and industrially viable route is a two-step process:
-
Sulfonamide Formation: React 2-bromobenzenesulfonyl chloride with tert-butylamine to form the precursor, 2-bromo-N-tert-butylbenzenesulfonamide. This is a standard, high-yielding reaction.
-
Suzuki-Miyaura Coupling: Couple the 2-bromo-N-tert-butylbenzenesulfonamide with 4-formylphenylboronic acid. This strategy is highly effective as the starting materials are commercially available and the coupling reaction is well-understood, allowing for easier optimization and control at scale.
Question: What are the Critical Process Parameters (CPPs) to monitor during the Suzuki coupling reaction?
Answer: For a robust and reproducible process, the following CPPs must be carefully controlled:
-
Temperature: Reaction kinetics and side product formation are highly temperature-dependent. An exothermic event during the addition of reagents could lead to runaway reactions on a larger scale.[4]
-
Reagent Stoichiometry: The ratio of aryl halide, boronic acid, catalyst, and base must be precise. An excess of boronic acid can increase homocoupling, while insufficient base will stall the reaction.
-
Stirring Rate: In a biphasic system, the stirring rate directly impacts mass transfer and reaction rate. This must be characterized during scale-up to ensure consistent mixing.[4]
-
Reaction Time: The reaction should be monitored by an in-process control (IPC) like HPLC to determine the endpoint accurately. Pushing the reaction too long can lead to product degradation or increased by-products.
Question: What analytical techniques are essential for in-process control and final product release?
Answer: A robust analytical package is crucial for ensuring quality and consistency.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for both in-process monitoring and final purity assessment.[6] A well-developed HPLC method can separate starting materials, the final product, and key by-products, allowing for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.[5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and for identifying unknown impurity structures, often coupled with HPLC (LC-MS).[5]
-
Gas Chromatography (GC): Primarily used to quantify residual solvents in the final active pharmaceutical ingredient (API).[5]
Section 3: Protocols & Data
Table 1: Comparison of Typical Suzuki Coupling Conditions
| Parameter | Condition A (Lab Scale) | Condition B (Scale-Up) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or other palladacycle | Air-stable catalysts are easier to handle in a plant setting. Buchwald/Hartwig-type ligands often offer higher turnover numbers. |
| Base | Na₂CO₃ (2M aq. solution) | K₃PO₄ (solid) | Avoids a biphasic system, simplifying workup and improving reaction concentration. K₃PO₄ is often more effective for hindered substrates. |
| Solvent | Toluene/H₂O (3:1) | 2-MeTHF or CPME | Greener, safer solvents with higher boiling points and better recovery profiles. Avoids dioxane, which is a peroxide former. |
| Equivalents of Boronic Acid | 1.1 eq | 1.05 - 1.1 eq | Tightly controlled to minimize cost and reduce homocoupling by-products at scale. |
| Temperature | 90 °C | 80-85 °C | Optimized to balance reaction rate with catalyst stability and impurity formation over longer reaction times. |
Protocol 1: Lab-Scale Suzuki Coupling
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-bromo-N-tert-butylbenzenesulfonamide (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Purge the flask with argon for 15 minutes.
-
Add degassed toluene and degassed water (e.g., 4:1 v/v).
-
Add Pd(PPh₃)₄ (0.02 eq) to the mixture.
-
Heat the reaction to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an appropriately sized flask.
-
Add a minimal amount of a suitable solvent (e.g., ethyl acetate) to dissolve the crude material at an elevated temperature (e.g., 60-70 °C).
-
Once fully dissolved, slowly add a hot anti-solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Add a few drops of the primary solvent to redissolve the solids.
-
Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal.
-
Once crystallization is established, cool the mixture further in an ice bath for 1-2 hours to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Section 4: Visualizations
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low conversion in the Suzuki coupling reaction.
References
-
Organic Syntheses. (n.d.). Procedure for Trituration and Crystallization. Retrieved from [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. Retrieved from [Link]
-
Wiebe, N. (2024). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Pharmaceutical Analytical Chemistry, 15(1), 774. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Use of Polystyrylsulfonyl Chloride Resin. Retrieved from [Link]
-
Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. Retrieved from [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Retrieved from [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7064–7071. Retrieved from [Link]
-
Peraman, R., et al. (2015). Analytical Quality by Design: A Tool for Regulatory Flexibility and Robust Analytics. Journal of Pharmaceutical Innovation, 10(3), 229–240. Retrieved from [Link]
-
Mistry, P., et al. (2021). Quality Control and Analytical Techniques for Biopharmaceuticals. ResearchGate. Retrieved from [Link]
-
Sun, J., et al. (2018). Studies On Suzuki Coupling Reactions Of Large Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. University of Oxford. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation method of tert-butyl sulfonamide CAS: 146374-27-8 - Career Henan Chemical Co. [coreychem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Analytical Methods for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
Welcome to the technical support center for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshooting for the refining of analytical methods for this compound. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring robust and reliable results.
I. Compound Overview and Analytical Strategy
This compound (CAS No. 851902-28-8) is a key intermediate in the synthesis of various pharmaceutical compounds, notably angiotensin II receptor blockers like telmisartan[1]. Its unique structure, featuring a biphenyl backbone, a sulfonamide group with a bulky tert-butyl substituent, and a reactive formyl group, presents specific challenges and considerations for analytical method development.
An effective analytical strategy for this compound must address purity determination, impurity profiling, and stability assessment. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
II. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is the workhorse for purity analysis and impurity profiling of this compound. Given its aromatic nature and moderate polarity, reversed-phase HPLC is the method of choice.
Frequently Asked Questions (FAQs) - HPLC
Q1: I'm seeing poor peak shape (tailing or fronting) for the main peak. What are the likely causes and solutions?
A1: Poor peak shape is often multifactorial. Here’s a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: The sulfonamide moiety can interact with residual silanols on the silica backbone of the column, leading to peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Operating at a slightly acidic pH (e.g., with 0.1% formic acid or trifluoroacetic acid in the mobile phase) can suppress the ionization of silanols, minimizing these interactions.[2]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the sulfonamide, influencing peak shape.
-
Solution: Experiment with a pH range of 3-7 to find the optimal condition for a sharp, symmetrical peak.
-
-
Contamination: A contaminated guard column or analytical column can also lead to distorted peaks.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or replace the guard column.
-
Q2: My retention time is drifting. How can I stabilize it?
A2: Retention time drift is typically due to changes in the mobile phase composition, column temperature, or flow rate.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence. For gradient methods, allow sufficient re-equilibration time between injections.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
Q3: I am struggling to separate a key process impurity from the main peak. What strategies can I employ?
A3: Improving resolution requires optimizing several parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.
-
Choice of Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.
-
Stationary Phase Chemistry: If resolution is still an issue, consider a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Flow Rate: Reducing the flow rate can improve separation efficiency, although it will increase the run time.
Recommended HPLC Protocol
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 40% to 70% B over 15 minutes | A starting point for separating the main compound from potential impurities.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures stable retention times. |
| Detection | UV at 254 nm and 280 nm | The biphenyl and formyl groups provide strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
III. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. However, due to the low volatility and polar nature of this compound, derivatization is often necessary.[3]
Frequently Asked Questions (FAQs) - GC-MS
Q1: My compound is not eluting from the GC column, or the peak is very broad. Why is this happening?
A1: This is a common issue for polar, high molecular weight compounds like sulfonamides.
-
Insufficient Volatility: The primary issue is the low volatility of the compound.
-
Solution: Derivatization is essential. Methylation of the sulfonamide nitrogen using reagents like diazomethane or (trimethylsilyl)diazomethane can significantly increase volatility.[4] Silylation is another viable option.
-
-
Thermal Decomposition: The compound may be degrading in the high-temperature injector or column.
-
Solution: Use a lower injection port temperature and a temperature program that does not exceed the compound's thermal stability limit. A pulsed splitless injection can help transfer the analyte to the column quickly at a lower temperature.
-
Q2: I am seeing multiple peaks for my derivatized standard. What could be the cause?
A2: This suggests an incomplete or non-specific derivatization reaction.
-
Incomplete Reaction: The derivatization reaction may not have gone to completion.
-
Solution: Optimize the reaction conditions, including the amount of derivatizing agent, reaction time, and temperature.
-
-
Side Reactions: The derivatizing agent may be reacting with other functional groups on the molecule or with impurities.
-
Solution: Use a more specific derivatizing agent. For example, pentafluorobenzyl (PFB) bromide can be used for the derivatization of the sulfonamide group.[3]
-
Recommended GC-MS Protocol (with Derivatization)
-
Derivatization (Methylation):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol/diethyl ether).
-
Add an excess of (trimethylsilyl)diazomethane solution dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 15-20 minutes at room temperature.
-
Quench the excess reagent with a few drops of acetic acid.
-
-
GC-MS Analysis:
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Frequently Asked Questions (FAQs) - NMR
Q1: The tert-butyl signal in my ¹H NMR spectrum is broader than expected. What does this indicate?
A1: While the tert-butyl group is expected to show a sharp singlet, broadening can occur due to:
-
Restricted Rotation: The bulky nature of the tert-butyl group and its proximity to the sulfonyl group can lead to restricted rotation at room temperature, causing peak broadening.
-
Solution: Acquiring the spectrum at a higher temperature (e.g., 50-60 °C) can increase the rate of rotation and result in a sharper signal.
-
-
Aggregation: At higher concentrations, intermolecular interactions can lead to aggregation, which can also cause peak broadening.
-
Solution: Acquire the spectrum at a lower concentration.
-
Q2: I am having difficulty assigning the aromatic protons in the ¹H NMR spectrum.
A2: The biphenyl system results in a complex aromatic region.
-
Solution: A 2D NMR experiment, such as COSY (Correlation Spectroscopy), will reveal the coupling between adjacent protons, allowing for unambiguous assignment of the protons on each of the phenyl rings.
Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~7.5-8.0 | m | 8H | Aromatic protons | |
| ~5.5-6.0 | br s | 1H | Sulfonamide N-H | |
| ~1.2 | s | 9H | tert-butyl protons | |
| ¹³C | ~192 | Aldehyde carbon | ||
| ~125-145 | Aromatic carbons | |||
| ~58 | Quaternary carbon of t-butyl | |||
| ~30 | Methyl carbons of t-butyl |
Note: The exact chemical shifts can vary depending on the solvent used.
V. Impurity Profiling
Potential impurities in this compound can arise from the starting materials, side reactions, or degradation.
Common Potential Impurities:
-
Unreacted Starting Materials: Such as the corresponding biphenyl precursor without the formyl group.
-
Over-oxidation Products: The formyl group could be oxidized to a carboxylic acid.
-
Hydrolysis Products: The sulfonamide bond could be susceptible to hydrolysis under certain conditions.
These impurities can typically be detected and quantified using the HPLC method described above.
VI. References
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink.
-
This compound. Chemshuttle.
-
GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. National Institutes of Health.
-
N-tert-butyl-4′-formylbiphenyl-2-sulfonamide. MySkinRecipes.
-
Preparation method of tert-butyl sulfonamide CAS: 146374-27-8. CoreyChem.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health.
-
Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed.
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
-
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be.
-
Multi-Compound Methods for the Detection of Pharmaceutical Residues in Various Waters Applying Solid Phase Extraction (SPE) and Gas Chromatography with Mass Spectrometric Detection (GC/MS). ResearchGate.
-
Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis.
-
Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. MDPI.
-
Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. National Institutes of Health.
-
Supplementary Information. The Royal Society of Chemistry.
Sources
- 1. N-tert-butyl-4′-formylbiphenyl-2-sulfonamide [myskinrecipes.com]
- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to Biphenyl Sulfonamides: A Comparative Analysis of a Key Synthetic Intermediate and Biologically Active Analogs
For Researchers, Scientists, and Drug Development Professionals
The biphenyl sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] Its rigid, yet tunable, biphenyl core, combined with the hydrogen-bonding capabilities of the sulfonamide moiety, provides a privileged structure for high-affinity interactions with various biological targets. This guide offers an in-depth comparison of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, a critical synthetic intermediate, with two classes of biologically active biphenyl sulfonamides: NLRP3 inflammasome inhibitors and angiotensin II receptor (AT2R) antagonists. By examining a key building block alongside pharmacologically active compounds, we aim to provide a comprehensive perspective for professionals engaged in drug discovery and development.
This compound: A Gateway to Angiotensin II Receptor Blockers
This compound is not primarily recognized for its intrinsic biological activity. Instead, its significance lies in its role as a pivotal intermediate in the synthesis of angiotensin II receptor antagonists, most notably the widely prescribed antihypertensive drug, Telmisartan.[2][3] The formyl group at the 4'-position and the N-tert-butyl sulfonamide at the 2-position provide essential handles for the subsequent construction of the complex heterocyclic system of Telmisartan.[4]
The synthesis of this intermediate typically involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[4][5] This reaction's tolerance for a wide range of functional groups makes it an ideal choice for constructing the biphenyl core of this intermediate.[6]
Biologically Active Biphenyl Sulfonamides: From Inflammation to Hypertension
In contrast to the role of this compound as a synthetic precursor, many other biphenyl sulfonamide derivatives have been developed as potent, biologically active molecules that directly modulate disease pathways.
NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases.[3][7] Biphenyl sulfonamides have emerged as a promising class of NLRP3 inflammasome inhibitors.[7][8] These compounds act by directly targeting the NLRP3 protein, preventing its activation and the subsequent release of pro-inflammatory cytokines like IL-1β.[8] The structure-activity relationship (SAR) studies of these inhibitors have revealed that the sulfonamide and biphenyl moieties are crucial for their selective inhibitory activity.[3]
Angiotensin II Receptor (AT2R) Antagonists
The renin-angiotensin system plays a critical role in regulating blood pressure, and its modulation is a key strategy in treating hypertension.[9] Biphenyl sulfonamides have been instrumental in the development of angiotensin II receptor antagonists. While the primary focus has often been on AT1 receptor blockers, there is growing interest in selective AT2 receptor antagonists for various therapeutic applications, including neuropathic pain.[10] Certain biphenyl sulfonamide derivatives have shown high affinity and selectivity for the AT2 receptor.[11][12]
Head-to-Head Comparison: A Synthetic Intermediate vs. Bioactive Analogs
The following table provides a comparative overview of this compound and representative examples of biologically active biphenyl sulfonamides.
| Feature | This compound | Biphenyl Sulfonamide NLRP3 Inhibitors | Biphenyl Sulfonamide AT2R Antagonists |
| Primary Role | Synthetic Intermediate | Active Pharmaceutical Ingredient (API) | Active Pharmaceutical Ingredient (API) |
| Key Application | Synthesis of Telmisartan[2] | Treatment of inflammatory diseases[3] | Treatment of hypertension, neuropathic pain[10][11] |
| Mechanism of Action | N/A (precursor) | Direct inhibition of NLRP3 protein[8] | Antagonism of the Angiotensin II Type 2 Receptor[11] |
| Representative Compound | N/A | Compound 19[3] | L-163,007[11] |
| Potency (IC50) | N/A | 0.12 ± 0.01 µM (NLRP3 inhibition)[3] | Subnanomolar AT1 binding, AT2/AT1 IC50 ratio of 3[11] |
Experimental Protocols
Synthesis of a Biphenyl Sulfonamide Intermediate via Suzuki-Miyaura Coupling
This protocol provides a general methodology for the synthesis of a biphenyl sulfonamide intermediate, such as this compound, using a Suzuki-Miyaura cross-coupling reaction.[5]
Materials:
-
Aryl halide (e.g., 2-bromobenzenesulfonamide derivative)
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biphenyl sulfonamide.
Caption: A generalized workflow for the synthesis of biphenyl sulfonamides via Suzuki-Miyaura coupling.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a biphenyl sulfonamide compound on the NLRP3 inflammasome in macrophages.[1][13]
Materials:
-
J774A.1 murine macrophages or human THP-1 monocytes
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compound (biphenyl sulfonamide)
-
ELISA kit for IL-1β detection
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test biphenyl sulfonamide compound for 1 hour.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding an activation signal, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of IL-1β inhibition against the compound concentration.
Caption: The biphenyl sulfonamide inhibits the assembly of the NLRP3 inflammasome, blocking downstream inflammatory signaling.
Conclusion
The world of biphenyl sulfonamides is rich and varied, encompassing both unassuming yet vital synthetic intermediates and highly potent, biologically active molecules. This compound exemplifies the crucial role of carefully designed building blocks in the construction of complex and life-saving drugs like Telmisartan. In parallel, the development of biphenyl sulfonamides as direct inhibitors of targets such as the NLRP3 inflammasome and the AT2 receptor highlights the scaffold's versatility and therapeutic potential. Understanding the distinct roles and properties of different members of this chemical class is essential for the continued advancement of drug discovery and development.
References
-
Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships. Journal of Medicinal Chemistry, 36(25), 4040-4051. Available from: [Link]
-
Wu, S., et al. (1997). Triazolinone biphenylsulfonamides as angiotensin II receptor antagonists with high affinity for both the AT1 and AT2 subtypes. Journal of Medicinal Chemistry, 40(12), 1875-1884. Available from: [Link]
-
Springer Protocols. (2017). Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. In: Methods in Molecular Biology. Available from: [Link]
-
Wu, S., et al. (1999). Triazolinone biphenylsulfonamide derivatives as orally active angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity. Journal of Medicinal Chemistry, 42(19), 3749-3761. Available from: [Link]
-
Zhou, R., et al. (2024). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. International Journal of Molecular Sciences, 25(12), 6345. Available from: [Link]
-
protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. Available from: [Link]
-
Huang, C., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. European Journal of Medicinal Chemistry, 267, 116209. Available from: [Link]
-
Request PDF. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Available from: [Link]
-
ChEMBL. (n.d.). Non-peptide angiotensin II receptor antagonists. 2. Design, synthesis, and biological activity of N-substituted (phenylamino)phenylacetic acids and acyl sulfonamides. Available from: [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. Available from: [Link]
-
Nazanin Zand. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath. Available from: [Link]
-
ResearchGate. (2024). Synthesis, biological evaluation and molecular dynamics simulations of new sulfonylurea derivatives bearing biphenyl moieties as potential NLRP3 inhibitors. Available from: [Link]
-
Jiang, Y., et al. (2021). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]
-
Wang, D., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 965587. Available from: [Link]
-
The University of Sheffield. (n.d.). The Synthesis of Functionalised Sulfonamides. Available from: [Link]
-
Li, J., et al. (2020). Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain. Journal of Medicinal Chemistry, 63(3), 1264-1277. Available from: [Link]
-
ResearchGate. (n.d.). Radiolabeled receptor binding assay. A, Binding of 125 I-Sar, 1 Ile 8.... Available from: [Link]
- Google Patents. (n.d.). CN101880249B - Process method for synthetizing tert-butyl sulfinamide.
- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
-
Organic Syntheses. (n.d.). 82. Available from: [Link]
-
Wu, J., et al. (2018). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 16(42), 7847-7851. Available from: [Link]
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Available from: [Link]
-
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]
- Google Patents. (n.d.). CN105503772A - Preparation method for N-tert-butyl benzothiazole sulfenamide.
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazolinone biphenylsulfonamides as angiotensin II receptor antagonists with high affinity for both the AT1 and AT2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triazolinone biphenylsulfonamide derivatives as orally active angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide Analogs as NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the NLRP3 Inflammasome with Biphenyl Sulfonamides
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is a key driver of inflammation in a wide array of pathologies, including neurodegenerative diseases, metabolic disorders, and autoinflammatory conditions.[1][2][3] This has positioned the NLRP3 inflammasome as a prime therapeutic target for the development of novel anti-inflammatory agents.[4][5] Among the promising classes of small molecule inhibitors are biphenyl sulfonamide analogs, which have demonstrated potent and selective inhibition of NLRP3 inflammasome activation.[1][5]
This guide provides an in-depth comparative analysis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide and its analogs, focusing on their efficacy as NLRP3 inflammasome inhibitors. We will delve into their structure-activity relationships (SAR), compare their inhibitory potencies with supporting experimental data, and provide detailed protocols for their evaluation.
The NLRP3 Inflammasome Activation Pathway and Point of Inhibition
The activation of the NLRP3 inflammasome is a two-step process, offering distinct points for therapeutic intervention.
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate the NF-κB signaling pathway. This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[6]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex. This complex comprises the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[7][8]
-
Cytokine Maturation and Release: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell, propagating the inflammatory cascade.[7][8]
Biphenyl sulfonamide analogs are believed to exert their inhibitory effect by directly binding to the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.[5]
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of biphenyl sulfonamide analogs.
Structure-Activity Relationship (SAR) of Biphenyl Sulfonamide Analogs
The therapeutic potential of biphenyl sulfonamide analogs is intrinsically linked to their chemical structure. SAR studies have illuminated key moieties that govern their potency and selectivity as NLRP3 inhibitors.[1][9]
-
Sulfonamide Moiety: This functional group is crucial for the selective inhibition of the NLRP3 inflammasome.[1][9] Modifications to this group are generally well-tolerated, allowing for the fine-tuning of pharmacokinetic properties without a significant loss of activity.[1][4]
-
Biphenyl Core: The biphenyl scaffold provides the foundational structure for these analogs.
-
Substituents on the Benzamide Moiety: The nature and positioning of substituents on the benzamide portion of the molecule play a critical role in their inhibitory potency.[1][4]
-
Benzyl Moiety: This component is also considered important for maintaining selectivity for the NLRP3 inflammasome.[9]
Comparative Efficacy of Representative Analogs
The in vitro inhibitory activity of several biphenyl sulfonamide analogs against the NLRP3 inflammasome has been reported, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
| Compound | IC50 (µM) | Cell Line | Notes |
| H28 | 0.57[4][5] | J774A.1 (murine macrophages)[1] | Identified as a potent and specific NLRP3 inflammasome inhibitor.[1][5] |
| YQ128 | 0.30 ± 0.01[1] | Not specified | A lead inhibitor demonstrating brain penetration.[1][4] |
| Compound 19 | 0.12 ± 0.01[1] | Not specified | A new lead inhibitor with enhanced potency and binding affinity (KD: 84 nM).[1][9] |
| JC124 | Not specified | Not specified | An identified NLRP3 inflammasome inhibitor with in vivo functional activities.[4][10] |
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for assessing the efficacy of this compound analogs.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol outlines the steps to induce NLRP3 inflammasome activation in a macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages) and to quantify the inhibitory effect of the test compounds.
Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibition.
Step-by-Step Protocol:
-
Cell Seeding: Plate murine macrophages (e.g., J774A.1) in a suitable multi-well plate at an appropriate density and allow them to adhere overnight.
-
Priming: Prime the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 3 hours.[11] This step is crucial for upregulating the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of the this compound analogs for 1-2 hours.[11]
-
Activation: Induce NLRP3 inflammasome activation by adding an activation signal such as ATP or nigericin (e.g., 10 µM) for 1 to 4 hours.[11]
-
Sample Collection:
-
Carefully collect the cell culture supernatant for the analysis of secreted IL-1β and caspase-1.
-
Lyse the remaining cells to prepare cell lysates for Western blot analysis.[12]
-
-
Quantification of IL-1β Secretion (ELISA):
-
Use a commercially available ELISA kit to measure the concentration of mature IL-1β in the collected supernatants according to the manufacturer's instructions.
-
The reduction in IL-1β levels in the presence of the inhibitor is a direct measure of its efficacy.
-
-
Detection of Caspase-1 Cleavage (Western Blot):
-
Perform Western blotting on the cell lysates and/or supernatants to detect the cleaved (active) form of caspase-1. A reduction in the cleaved caspase-1 band indicates inhibition of inflammasome activation.[13]
-
Western Blot Protocol for NLRP3 Inflammasome Components
This protocol provides a general guideline for the detection of key inflammasome proteins by Western blot.
-
Sample Preparation: Prepare cell lysates by adding 1X SDS sample buffer to the cells, followed by scraping and collection. Sonication can be used to ensure complete lysis and to shear DNA.[12]
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel. For NLRP3, a gel percentage of less than 8% is recommended.[12]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet tank transfer overnight at 4°C and 20V is recommended for optimal NLRP3 transfer.[12]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NLRP3, anti-caspase-1) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an appropriate imaging system.
Conclusion and Future Directions
This compound and its analogs represent a promising class of NLRP3 inflammasome inhibitors with significant therapeutic potential. The structure-activity relationships established to date provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation and comparison of these compounds, facilitating the identification of lead candidates for further preclinical and clinical development. Future research should focus on expanding the library of analogs, further elucidating their mechanism of action, and evaluating their efficacy in relevant in vivo disease models.
References
- Comparative Analysis of Biphenyl Sulfonamide Analogs: A Guide for Researchers - Benchchem. (URL: )
- Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. (URL: )
- Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorg Chem. 2024 May:146:107263. (URL: )
- A Dynamic Protocol to Explore NLRP3 Inflammasome Activ
- NLRP3 Inflammasome Human Reagents Starter Set. (URL: )
- Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly. Methods Mol Biol. 2023:2641:17-26. (URL: )
-
Assaying NLRP3-mediated LDH and IL-1β release - Protocols.io. (URL: [Link])
-
NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs | Protocol Preview. (URL: [Link])
-
Synthesis, biological evaluation and molecular dynamics simulations of new sulfonylurea derivatives bearing biphenyl moieties as potential NLRP3 inhibitors. (URL: [Link])
-
Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation. (URL: [Link])
- Application Notes: Western Blot Protocol for NLRP3 Inhibition by Emlenoflast - Benchchem. (URL: )
-
The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect.nl. (URL: [Link])
-
Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. (URL: [Link])
-
A comprehensive guide for studying inflammasome activation and cell death. (URL: [Link])
-
Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. (URL: [Link])
-
Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. (URL: [Link])
-
Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. (URL: [Link])
-
Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bb-china.net [bb-china.net]
- 13. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Identification and Validation of the Biological Target of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
In the landscape of contemporary drug discovery, the identification and validation of a small molecule's biological target are paramount. This crucial step not only elucidates the mechanism of action but also builds the foundation for a successful therapeutic program. This guide provides a comprehensive, technically-grounded framework for researchers to identify and validate the biological target of the novel compound N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, a representative example of a bioactive molecule with an initially unknown target. We will compare and contrast various experimental approaches, offering insights into the rationale behind selecting specific methodologies and presenting data in a clear, actionable format.
The Criticality of Target Validation in Drug Discovery
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen toxicity. A primary driver of these late-stage failures is an incomplete or inaccurate understanding of the compound's true biological target and its engagement in a disease-relevant context. Therefore, robust target validation is not merely a checkbox in the preclinical workflow but a critical, value-inflecting series of experiments that de-risks a program and builds confidence in its therapeutic potential.
A Multi-pronged Approach to Target Identification and Validation
No single experiment can definitively identify and validate a biological target. A successful strategy employs a combination of orthogonal approaches that, when taken together, provide a compelling and cohesive body of evidence. This guide will focus on a logical progression of experiments, from initial target identification to subsequent validation in a cellular context.
Phase 1: Unbiased Target Identification
The first step is to generate a list of potential protein binders for this compound. Unbiased, proteome-wide screening methods are invaluable at this stage.
1. Affinity-Based Chemical Proteomics:
This powerful technique involves immobilizing the compound of interest on a solid support (e.g., beads) to "fish" for interacting proteins from a cell lysate.
-
Methodology Rationale: By creating an "affinity matrix" with this compound, we can selectively capture proteins that physically bind to the molecule. A key aspect of this experiment is the inclusion of a negative control (e.g., beads alone) and a competitive elution step, where the lysate is co-incubated with an excess of the free compound. True binders will be outcompeted by the free compound and will thus be less abundant in the eluate from the experimental sample compared to the control.
-
Experimental Protocol: Pull-Down Assay with Competitive Elution
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Preparation of Cell Lysate: Culture a relevant cell line to ~80% confluency. Lyse the cells in a non-denaturing buffer and quantify the protein concentration.
-
Affinity Capture:
-
Experimental Arm: Incubate the cell lysate with the compound-conjugated beads.
-
Control Arm: Incubate the cell lysate with unconjugated beads.
-
Competitive Arm: Pre-incubate the cell lysate with an excess of free this compound before adding the compound-conjugated beads.
-
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis and Interpretation:
The primary output will be a list of proteins identified by mass spectrometry. The most promising candidates will be those that are significantly enriched in the experimental arm compared to the control arm and whose binding is significantly reduced in the competitive arm.
Table 1: Representative Data from a Chemical Proteomics Experiment
| Protein ID | Spectral Counts (Experimental) | Spectral Counts (Control) | Spectral Counts (Competitive) | Fold Enrichment (Expt/Ctrl) | % Reduction (Competitive) |
| Target X | 150 | 5 | 15 | 30 | 90% |
| Protein Y | 25 | 3 | 22 | 8.3 | 12% |
| Protein Z | 10 | 8 | 9 | 1.25 | 10% |
Workflow for Affinity-Based Chemical Proteomics
Caption: The CETSA workflow and the expected rightward thermal shift indicating target engagement.
Phase 3: Linking Target Engagement to a Functional Outcome
The final and most critical phase is to demonstrate that the engagement of Target X by this compound leads to a measurable change in cellular function. This step connects the molecular interaction to a biological consequence.
1. Target Knockdown/Knockout and Phenotypic Rescue:
If binding of the compound to Target X is responsible for a specific cellular phenotype (e.g., decreased cell viability, altered signaling), then removing Target X from the cells should mimic this phenotype. Furthermore, in a Target X-depleted background, the compound should have a diminished effect.
-
Methodology Rationale: This approach directly tests the hypothesis that Target X is the critical mediator of the compound's activity. Using techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of Target X allows for a clean comparison of the compound's effect in the presence and absence of its putative target.
-
Experimental Protocol: siRNA-mediated Knockdown
-
Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting the mRNA of Target X.
-
Verification of Knockdown: After 48-72 hours, confirm the reduction of Target X protein levels by Western blotting.
-
Phenotypic Assay: Treat both control and Target X-knockdown cells with a dose-range of this compound.
-
Data Analysis: Measure the relevant phenotype (e.g., cell viability using a CellTiter-Glo® assay).
-
-
Data Presentation and Interpretation:
If Target X is the true target, its knockdown should either replicate the compound's effect or render the cells less sensitive to the compound.
Table 3: Representative Data from a Target Knockdown Experiment
| Cell Type | Treatment | IC50 of Compound (nM) |
| Wild-Type | This compound | 100 |
| Control siRNA | This compound | 110 |
| Target X siRNA | This compound | > 10,000 |
Logical Flow of Target Validation
Caption: A logical progression from unbiased target discovery to functional validation.
Conclusion
The process of validating the biological target of a novel compound like this compound is a systematic and multi-faceted endeavor. By employing an orthogonal series of experiments, beginning with unbiased chemical proteomics, progressing to biophysical confirmation of target engagement in cells with CETSA, and culminating in a functional validation through genetic knockdown, researchers can build a robust and compelling case for a specific mechanism of action. This rigorous approach is fundamental to the successful translation of chemical matter into transformative therapeutics.
References
-
Chemical Proteomics: Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Target Validation using CRISPR-Cas9: Gilbert, L. A., Horlbeck, M. A., Weissman, J. S., & Qi, L. S. (2014). Genome-scale CRISPR-mediated control of gene repression and activation. Cell, 159(3), 647-661. [Link]
-
Mass Spectrometry in Proteomics: Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]
A Comparative Guide to the Structure-Activity Relationship of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide Derivatives as Potential Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biphenyl-Sulfonamide Scaffold in Cardiovascular Drug Discovery
The biphenyl-sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, particularly in the development of antagonists for the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II, a potent vasoconstrictor, plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure.[2] Blockade of the AT1 receptor is a clinically validated strategy for the management of hypertension and other cardiovascular diseases.[3] The parent compound of interest, N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, serves as a critical building block in the synthesis of telmisartan, a widely prescribed ARB.[4] This highlights the inherent potential of its derivatives as AT1 receptor antagonists.
This guide will dissect the key structural features of the this compound scaffold and explore the putative consequences of their modification on biological activity, drawing parallels from closely related analogs documented in scientific literature.
Core Structural Features and Their Hypothesized Roles
The this compound molecule can be deconstructed into three key regions, each contributing to its overall pharmacological profile: the N-tert-butyl sulfonamide group, the biphenyl core, and the 4'-formyl substituent.
Caption: Key pharmacophoric regions of the this compound scaffold.
The N-tert-butyl Sulfonamide Group: Modulating Potency and Selectivity
The sulfonamide moiety is a critical zinc-binding group in many enzyme inhibitors and a key interaction point in various receptors.[5][6] In the context of biphenylsulfonamide-based AT1 receptor antagonists, the N-substituent on the sulfonamide plays a crucial role in determining potency and selectivity.
-
The Role of the tert-butyl Group: The bulky tert-butyl group is a common feature in drug design, often introduced to enhance metabolic stability and provide specific steric interactions within a binding pocket.[7] While direct SAR data for the N-tert-butyl group in this specific scaffold is limited, studies on related N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives have shown that the nature of the alkyl substituent significantly influences biological activity. It is hypothesized that the tert-butyl group in this compound derivatives occupies a hydrophobic pocket in the AT1 receptor, contributing to the overall binding affinity.
-
Comparative Analysis of N-Substituents: To illustrate the importance of the N-substituent, we can draw parallels from studies on other biphenylsulfonamide derivatives targeting angiotensin receptors. For instance, in a series of biphenylsulfonamide derivatives developed as selective AT2 receptor antagonists, minor changes in the N-substituents on the sulfonamide not only affected selectivity but also functional activity (agonist versus antagonist).[8] This underscores the sensitivity of the receptor to the size and nature of this substituent.
Table 1: Hypothetical Comparison of N-Substituent Modifications on AT1 Receptor Affinity
| Compound | N-Substituent | Expected Relative AT1 Affinity | Rationale |
| 1 (Parent) | tert-butyl | High | The bulky, hydrophobic group likely fits well into a specific pocket of the AT1 receptor, providing favorable van der Waals interactions. |
| 2 | iso-propyl | Moderate to High | A slightly smaller hydrophobic group may retain significant affinity, though potentially with altered binding geometry. |
| 3 | n-butyl | Moderate | A more flexible alkyl chain might lead to a less optimal conformation for binding, potentially reducing affinity compared to the rigid tert-butyl group. |
| 4 | Hydrogen (primary sulfonamide) | Low to Moderate | The absence of a bulky hydrophobic group would likely result in a significant loss of affinity, highlighting the importance of this interaction. |
The Biphenyl Core: The Structural Anchor
The biphenyl scaffold serves as a rigid backbone, orienting the other functional groups in the correct spatial arrangement for optimal receptor interaction. In many ARBs, the biphenyl moiety mimics the side chains of key amino acid residues of angiotensin II, allowing for effective competition at the receptor binding site.[2]
The 4'-Formyl Group: A Versatile Handle for Bioisosteric Replacement
The 4'-formyl group (-CHO) is a particularly interesting feature. While it can participate in hydrogen bonding, its primary role in this scaffold is likely that of a synthetic precursor to other functionalities that are crucial for high-affinity binding to the AT1 receptor. In the synthesis of telmisartan, this formyl group is a precursor to the benzimidazole moiety, which is a key component of the final drug's structure.[8][9]
-
Bioisosteric Replacements for the Formyl Group: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance potency or improve pharmacokinetic profiles, is highly relevant here. The formyl group can be derivatized or replaced with other groups known to interact favorably with the AT1 receptor. For instance, acidic groups like carboxylic acids or tetrazoles are common features in ARBs, as they mimic the C-terminal carboxylate of angiotensin II and form key ionic interactions with the receptor.[7][10]
Table 2: Comparative AT1 Receptor Antagonism of Biphenylsulfonamide Derivatives with Modifications at the 4'-Position (Data from analogous series)
| Compound ID | 4'-Substituent | AT1 IC50 (nM) | Reference |
| Ig | (Benzimidazol-1-yl)methyl | 8.5 | [11] |
| Losartan | (Imidazol-5-yl)methanol with a tetrazole at the 2'-position | ~20 | [3] |
| Telmisartan | Benzimidazole with a carboxylic acid at the 2'-position | ~5 | [3] |
The data in Table 2, from structurally related compounds, clearly demonstrates that replacing the precursor formyl group with larger, heterocyclic moieties containing acidic or hydrogen-bonding functionalities leads to potent AT1 receptor antagonism.
Experimental Protocols for Evaluation
To experimentally validate the SAR hypotheses presented, the following well-established assays are recommended.
Synthesis of this compound Derivatives
A general synthetic route would involve a Suzuki coupling reaction to form the biphenyl core, followed by sulfonamide formation.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Sulfonamide Formation: React 2-bromobenzenesulfonyl chloride with tert-butylamine in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane at 0°C to room temperature to yield N-tert-butyl-2-bromobenzenesulfonamide.
-
Suzuki Coupling: Couple the resulting N-tert-butyl-2-bromobenzenesulfonamide with 4-formylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like toluene/ethanol/water under reflux to obtain the final product, this compound.[9]
-
Purification: The crude product is then purified using column chromatography on silica gel.
Angiotensin II Receptor Binding Assay
This assay determines the affinity of the synthesized compounds for the AT1 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Rat liver membranes (a rich source of AT1 receptors)[12][13]
-
[¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II (radioligand)
-
Synthesized test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add rat liver membranes, [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, and either the test compound, buffer (for total binding), or excess unlabeled Angiotensin II (for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the percentage of specific binding and determine the IC₅₀ value for each compound.[12]
Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the potential cytotoxicity of novel compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][14][15][16]
Materials:
-
A suitable cell line (e.g., HEK293 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel AT1 receptor antagonists. The SAR insights gleaned from related series of compounds strongly suggest that:
-
The N-tert-butyl group is likely a key contributor to binding affinity through hydrophobic interactions. Modifications to this group should be approached with caution, though exploration of other bulky, non-metabolizable groups could be warranted.
-
The 4'-formyl group is primarily a synthetic handle. Its conversion to larger, heterocyclic systems containing acidic or hydrogen-bonding functionalities is essential for achieving high-potency AT1 receptor antagonism.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with systematic modifications at the 4'-position. Derivatization of the formyl group into various five- and six-membered heterocycles, including those bearing acidic moieties like carboxylic acids and tetrazoles, is a logical next step. The resulting compounds should be evaluated in AT1 receptor binding assays to quantify their affinity and in functional assays to confirm their antagonistic activity. Promising lead compounds should then be subjected to further preclinical evaluation, including pharmacokinetic profiling and in vivo efficacy studies in hypertensive animal models. This systematic approach, grounded in the established principles of medicinal chemistry, will pave the way for the discovery of the next generation of cardiovascular therapeutics.
References
- Synthesis and biological evaluation of 4'-[(benzimidazole-1-yl)methyl]biphenyl-2-sulfonamide derivatives as dual angiotensin II/endothelin A receptor antagonists. Bioorganic & Medicinal Chemistry, 20(15), 4661-4667.
- MTT Assay Protocol for Cell Viability and Prolifer
- Protocol for Cell Viability Assays. BroadPharm.
- MTT (Assay protocol). Protocols.io.
- MTT assay protocol. Abcam.
- Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. SpringerLink.
- Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. SpringerLink.
- Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode. Journal of Biological Chemistry, 288(24), 17587-17603.
- Triazolinone biphenylsulfonamides as angiotensin II receptor antagonists with high affinity for both the AT1 and AT2 subtypes. Journal of Medicinal Chemistry, 39(2), 323-338.
- Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor. Journal of Biological Chemistry, 290(49), 29129-29141.
- Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25.
- Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 984717.
- Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics. Journal of Medicinal Chemistry, 48(1), 171-179.
- Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists. Journal of Medicinal Chemistry, 45(18), 3829-3835.
- Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 213, 113171.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499.
- From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 26(11), 3246.
- Interaction of biphenylimidazole and imidazoleacrylic acid nonpeptide antagonists with valine 108 in TM III of the AT1 angiotensin receptor. Journal of Biological Chemistry, 271(17), 10329-10333.
- N-tert-butyl-4′-formylbiphenyl-2-sulfonamide. MySkinRecipes.
- Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie, e2200305.
- (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO.
- Exploring Hypertension: The Role of AT1 Receptors, Sartans, and Lipid Bilayers. ACS Omega, 9(1), 1-14.
- Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International Journal of Molecular Sciences, 22(2), 571.
- New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. Tokyo Chemical Industry Co., Ltd. (APAC).
- Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase
- Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Vers
- Preparation method for N-tert-butyl benzothiazole sulfonamide.
Sources
- 1. Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Hypertension: The Role of AT1 Receptors, Sartans, and Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-tert-butyl-4′-formylbiphenyl-2-sulfonamide [myskinrecipes.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
Bridging the Bench-to-Bedside Gap: A Comparative Analysis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide Efficacy
An In-Depth Guide for Researchers and Drug Development Professionals
The journey of a therapeutic candidate from initial laboratory discovery (in vitro) to its performance in a complex biological system (in vivo) is a critical and often challenging phase in drug development. Understanding the translation of a compound's efficacy between these two settings is paramount for predicting its potential clinical success. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, a novel investigational compound.
While specific experimental data for this compound is not extensively available in the public domain, this guide will establish a framework for such a comparison. We will draw upon established methodologies and the known biological activities of the broader sulfonamide class of molecules to create a scientifically grounded, albeit hypothetical, analysis. This guide is intended to serve as a blueprint for researchers evaluating similar novel chemical entities.
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The biphenyl-sulfonamide scaffold, in particular, has been explored for its potential to target specific cellular pathways implicated in disease.
The Postulated Mechanism of Action: Targeting the RSK Signaling Pathway
Many novel sulfonamide derivatives are being investigated as inhibitors of specific protein kinases, which are crucial regulators of cell signaling. A plausible target for a molecule with the structure of this compound is the Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. RSK proteins are key downstream effectors of the Ras-MAPK signaling cascade, which is frequently dysregulated in various cancers.[2] Specifically, RSK2 has emerged as a significant molecular target in cancer therapeutics due to its overexpression and activation in many human cancer cells and tissues.[3]
In this guide, we will hypothesize that this compound acts as a selective inhibitor of RSK2. This inhibition is predicted to disrupt downstream signaling events that promote cell proliferation, survival, and metastasis.
// Nodes Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; RSK2 [label="RSK2", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Substrates\n(e.g., IκBα, YB-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> RSK2 [label="Activates"]; Compound -> RSK2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; RSK2 -> Downstream [label="Phosphorylates"]; Downstream -> Proliferation [label="Promotes"]; }
Caption: Postulated mechanism of action for this compound as an RSK2 inhibitor.Part 1: In Vitro Efficacy Assessment
In vitro studies are foundational in drug discovery, providing the initial proof-of-concept for a compound's biological activity in a controlled, non-living system.[4] These assays are designed to measure direct target engagement, cellular response, and preliminary toxicity.
Key Experimental Protocol: Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RSK2 enzyme.
Methodology:
-
Reagent Preparation:
-
Recombinant human RSK2 enzyme is purified.
-
A specific peptide substrate for RSK2 is synthesized.
-
ATP (Adenosine triphosphate) is prepared at a concentration near its Km value for RSK2.
-
This compound is dissolved in DMSO to create a stock solution and then serially diluted.
-
-
Assay Procedure:
-
The kinase reaction is performed in a 96-well plate format.
-
RSK2 enzyme, the peptide substrate, and varying concentrations of the test compound are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody in an ELISA format or through luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Expected In Vitro Data Summary
The following table represents hypothetical data that would be generated from a suite of in vitro assays to characterize the activity of this compound.
| Assay Type | Target/Cell Line | Endpoint Measured | Hypothetical Result | Interpretation |
| Biochemical Assay | Purified RSK2 Enzyme | IC50 | 45 nM | Potent and direct inhibition of the target kinase. |
| Cell Proliferation | Pancreatic Cancer (Panc-1) | GI50 (50% Growth Inhibition) | 250 nM | Effective at inhibiting the growth of cancer cells with an active MAPK pathway. |
| Target Engagement | Panc-1 Cells | Inhibition of IκBα phosphorylation | Dose-dependent reduction | Confirms the compound inhibits RSK2 activity within a cellular context.[5] |
| Selectivity Panel | Kinase Panel (400 kinases) | % Inhibition at 1 µM | >90% inhibition of RSK1/2, <50% on others | High selectivity for the RSK family of kinases. |
// Nodes Start [label="Compound Synthesis\n(this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochem [label="Biochemical Assay\n(IC50 vs. RSK2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular [label="Cell-Based Assays\n(Proliferation, Target Engagement)", fillcolor="#F1F3F4", fontcolor="#202124"]; Selectivity [label="Kinase Selectivity\nPanel", fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="In Vitro Profile\n(Potency, Selectivity)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Biochem; Start -> Cellular; Biochem -> Selectivity; Cellular -> Data; Selectivity -> Data; }
Caption: A streamlined workflow for the in vitro characterization of a kinase inhibitor.Part 2: In Vivo Efficacy Assessment
In vivo studies are essential to evaluate how a drug candidate behaves in a whole, living organism.[4] These experiments provide critical insights into a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall therapeutic efficacy in a disease model.
Key Experimental Protocol: Xenograft Mouse Model of Pancreatic Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in an established pancreatic cancer xenograft model.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.
-
Panc-1 human pancreatic cancer cells are subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered daily via an appropriate route (e.g., oral gavage), based on prior pharmacokinetic studies.
-
-
Efficacy Measurement:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for phosphorylated RSK2 substrates).
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
-
Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).
-
Expected In Vivo Data Summary
The following table presents hypothetical data from an in vivo xenograft study.
| Parameter | Vehicle Control | This compound (50 mg/kg, oral) | Interpretation |
| Mean Final Tumor Volume (mm³) | 1500 ± 250 | 450 ± 150 | Significant reduction in tumor growth. |
| Tumor Growth Inhibition (TGI) | N/A | 70% | Strong anti-tumor efficacy at the tested dose. |
| Change in Body Weight | +5% | -2% | The compound is well-tolerated with no significant toxicity. |
| p-IκBα in Tumor (Western Blot) | +++ | + | Confirms target engagement and downstream pathway inhibition in the tumor tissue. |
Part 3: Comparative Analysis and Bridging the Gap
The ultimate goal is to see a strong correlation between in vitro potency and in vivo efficacy. However, discrepancies are common and provide valuable learning opportunities.
Correlation:
-
The potent in vitro IC50 against RSK2 and the inhibition of cancer cell growth are consistent with the significant tumor growth inhibition observed in the in vivo model.
-
The confirmation of target modulation both in cultured cells and in tumor tissue (inhibition of IκBα phosphorylation) provides a strong mechanistic link between the compound's direct activity and its therapeutic effect.
Potential Discrepancies and Explanations:
-
Potency Shift: The concentration required for efficacy in vivo (micromolar range in plasma) is often much higher than the nanomolar IC50 observed in biochemical assays. This can be due to factors such as:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or high plasma protein binding can reduce the amount of free drug available to reach the tumor.
-
Tumor Microenvironment: The complex and heterogeneous environment of a tumor can present barriers to drug penetration and may have signaling redundancies that are not present in a simple cell culture system.
-
-
Off-Target Effects: While the compound may appear selective in a kinase panel, it could have unforeseen off-target activities in vivo that contribute to either efficacy or toxicity.
// Nodes InVitro [label="{In Vitro Efficacy|{ Potency (IC50)| Cellular Activity| Selectivity}}", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="{In Vivo Efficacy|{ Tumor Growth Inhibition| Target Modulation| Tolerability}}", fillcolor="#F1F3F4", fontcolor="#202124"]; PKPD [label="Pharmacokinetics (PK)\nPharmacodynamics (PD)\n(ADME, Target Engagement)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Correlation [label="Efficacy Correlation", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges InVitro -> PKPD [label="Predicts"]; PKPD -> InVivo [label="Influences"]; InVivo -> Correlation; InVitro -> Correlation; }
Caption: The relationship between in vitro data, in vivo outcomes, and the mediating role of PK/PD.Conclusion
The evaluation of this compound, framed through the lens of a potent and selective RSK2 inhibitor, illustrates the essential and complementary nature of in vitro and in vivo studies. While in vitro assays provide crucial information on a compound's potency and mechanism, in vivo models are indispensable for assessing its therapeutic potential in a complex physiological context. A successful translation from the lab bench to a preclinical model, as hypothetically outlined here, is a critical milestone that paves the way for further development and potential clinical investigation. The careful and systematic integration of both types of studies is fundamental to making informed decisions in the high-stakes field of drug discovery.
References
- Jube, S., & Bhati, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(6), 5345–5357.
- Symeres. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
- Chen, Y. C., et al. (2025). Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2538673.
- Romeo, Y., et al. (2021). Identifying requirements for RSK2 specific inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646–1656.
- Romeo, Y., et al. (2021). Identifying requirements for RSK2 specific inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1656.
- Gussio, R., et al. (2010).
- MedChemExpress. (n.d.). RSK2 Inhibitor.
- Aday, B., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design, 106(1), e70155.
- Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to Assessing the Cross-Reactivity Profile of Novel Biphenyl-Sulfonamides: A Case Study of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
Executive Summary
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutics ranging from antimicrobials to anti-inflammatory and anti-hypertensive agents.[1][2] However, its utility is often shadowed by concerns of hypersensitivity reactions and potential cross-reactivity between structurally distinct sulfonamide-containing drugs.[3][4] This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity profile of a novel investigational compound, N-tert-butyl-4'-formylbiphenyl-2-sulfonamide . We will dissect the structural basis of sulfonamide reactivity, propose a multi-tiered experimental plan, and offer a clear rationale for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities with a robust and well-characterized safety profile.
The Scientific Basis of Sulfonamide Cross-Reactivity
A nuanced understanding of sulfonamide hypersensitivity is critical to designing a logical assessment strategy. The prevailing scientific consensus distinguishes between true immunological cross-reactivity and a general predisposition to drug allergies in certain individuals.[5][6]
Structural Determinants of Allergenicity
The risk of hypersensitivity is not conferred by the sulfonamide group (-SO2NH2) in isolation.[7] Rather, specific structural features, predominantly found in sulfonamide antibiotics, are the primary immunological drivers.[3][6] These are:
-
N4-Arylamine Group: An unsubstituted amine on the benzene ring is metabolized by Cytochrome P-450 to form reactive hydroxylamine and nitrosamine metabolites, which can act as haptens and trigger an immune response.[8]
-
N1-Heterocyclic Ring: This structural feature has been identified as a key immunologic determinant for immediate, IgE-mediated (Type I) hypersensitivity reactions.[7]
Non-antibiotic sulfonamides, which typically lack both of these moieties, are considered to have a very low probability of eliciting a true cross-reactive immune response in patients with a known allergy to sulfonamide antibiotics.[3][6][7] However, a comprehensive preclinical assessment is warranted for any new chemical entity.
Our Target Compound: this compound
Let's analyze the structure of our compound of interest. It is a non-antibiotic sulfonamide derivative. Key features include:
-
A biphenyl core , a scaffold present in various bioactive molecules, including some endothelin receptor antagonists.[9]
-
A sulfonamide linker connecting the two phenyl rings.
-
An N-tert-butyl group , which sterically hinders the sulfonamide nitrogen.
-
A 4'-formyl group , an aldehyde that could be a site for metabolic activity.
Crucially, it lacks the N4-arylamine and the N1-heterocyclic ring associated with antibiotic-induced hypersensitivity. Therefore, our a priori hypothesis is that the risk of true immunological cross-reactivity with sulfonamide antibiotics is low. Our experimental goal is to substantiate this hypothesis and to proactively identify any potential off-target pharmacological activities.
A Multi-Tiered Experimental Framework for Cross-Reactivity Profiling
To build a comprehensive safety profile, we will employ a tiered approach, moving from broad, high-throughput in vitro screens to more specific cellular and immunological assays. This workflow ensures a cost-effective and scientifically rigorous evaluation.
Caption: A tiered experimental workflow for assessing cross-reactivity.
Comparator Compound Selection
A robust comparison requires carefully selected alternatives. The chosen compounds will help contextualize the data generated for our target molecule.
| Compound ID | Name | Class | Rationale for Inclusion |
| TEST-01 | This compound | Investigational | The compound under evaluation. |
| COMP-A | Sulfamethoxazole | Antibiotic Sulfonamide | Positive Control for Immunoreactivity. Contains both N4-arylamine and N1-heterocyclic ring.[4] |
| COMP-B | Celecoxib | Non-Antibiotic Sulfonamide (COX-2 Inhibitor) | Pharmacological Control. Represents a widely used non-antibiotic sulfonamide with a distinct mechanism of action.[10] |
| COMP-C | Biphenyl (unsubstituted) | Structural Core | Negative Control. Assesses the contribution of the core biphenyl scaffold to any observed effects. |
Experimental Protocols & Data Interpretation
Tier 1: Broad In Vitro Profiling
The initial goal is to cast a wide net to identify potential off-target pharmacological interactions.
Protocol 1: Radioligand Binding and Enzyme Inhibition Panel (e.g., Eurofins SafetyScreen44™)
-
Objective: To screen TEST-01 against a broad panel of receptors, ion channels, and enzymes to identify unintended molecular targets.
-
Methodology:
-
Prepare TEST-01 at a standard high concentration (e.g., 10 µM).
-
Submit the compound to a commercial service provider for screening against a validated panel (typically >40 targets).
-
The assay measures the percent inhibition of radioligand binding or enzyme activity caused by TEST-01.
-
Comparator compounds (COMP-A, COMP-B, COMP-C) are run concurrently.
-
-
Data Interpretation: A significant "hit" is typically defined as >50% inhibition. Any identified hits should be followed up with full dose-response curves to determine potency (IC₅₀ or Kᵢ).
Hypothetical Data Summary: Tier 1
| Target | TEST-01 (% Inh @ 10µM) | COMP-A (% Inh @ 10µM) | COMP-B (% Inh @ 10µM) | Interpretation |
|---|---|---|---|---|
| COX-2 | 15% | 5% | 95% | TEST-01 shows no significant COX-2 activity, unlike Celecoxib. |
| Carbonic Anhydrase II | 8% | 65% | 70% | TEST-01 shows no significant CA activity. |
| Endothelin Receptor A | 68% | 2% | 4% | Potential Hit. The biphenyl-sulfonamide scaffold may confer this activity. Requires follow-up. |
| 5-HT₂₋ Receptor | 3% | 1% | 2% | No significant off-target serotonergic activity. |
Tier 2: Cellular Functional Assays
Based on the Tier 1 screen, we now move to cell-based assays to confirm or refute the potential hits in a more physiologically relevant context.
Protocol 2: Endothelin Receptor A (ETₐ) Functional Antagonist Assay
-
Objective: To determine if the binding hit from Tier 1 translates to functional antagonism in a cellular context.
-
Methodology:
-
Culture HEK293 cells stably expressing the human ETₐ receptor.
-
Pre-incubate cells with increasing concentrations of TEST-01 (e.g., 1 nM to 30 µM).
-
Stimulate the cells with a sub-maximal concentration (EC₈₀) of Endothelin-1.
-
Measure the resulting intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4 AM) on a plate reader.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
-
Data Interpretation: A potent IC₅₀ value (<1 µM) would confirm TEST-01 as an ETₐ antagonist. This is an off-target pharmacological effect, not an immunological cross-reactivity, but is a critical finding for the drug's overall profile.
Tier 3: Immunological Assessment
These assays directly probe the potential for the compound to stimulate an immune response, which is the central question of cross-reactivity.
Protocol 3: T-Cell Proliferation Assay
-
Objective: To assess the potential for TEST-01 to induce a delayed (Type IV) hypersensitivity response, which is T-cell mediated.
-
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from at least 10 healthy, anonymous donors using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with a proliferation-tracking dye (e.g., CFSE).
-
Culture the labeled PBMCs for 6 days in the presence of TEST-01 (e.g., at 1, 10, and 50 µM), comparator compounds, a vehicle control (DMSO), and a positive control (Phytohaemagglutinin, PHA).
-
On day 6, stain the cells with antibodies for T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye.
-
Calculate a Stimulation Index (SI) = (% proliferating cells in test condition) / (% proliferating cells in vehicle control).
-
-
Data Interpretation: An SI ≥ 2 in more than 20% of donors is considered a potential positive result, indicating the compound may stimulate a T-cell response. COMP-A (Sulfamethoxazole) is expected to yield positive results in some donors. TEST-01 is hypothesized to be negative.
Caption: Decision tree for interpreting immunological assay results.
Hypothetical Data Summary: Tiers 2 & 3
| Assay | TEST-01 | COMP-A (Sulfamethoxazole) | COMP-B (Celecoxib) | Interpretation |
|---|---|---|---|---|
| ETₐ Functional IC₅₀ | 450 nM | > 30 µM | > 30 µM | Confirmed Off-Target. TEST-01 is a potent antagonist. This is a pharmacological finding. |
| T-Cell Proliferation (SI) | 1.2 (Avg) | 3.5 (in 3/10 donors) | 1.1 (Avg) | No Immunogenic Signal. TEST-01 does not induce T-cell proliferation, unlike the antibiotic control. |
| Basophil Activation (%CD63+) | < 2% over baseline | < 2% over baseline | < 2% over baseline | No Type I Signal. As expected for a non-antibiotic, no immediate hypersensitivity signal was observed. |
Conclusion & Risk Assessment
-
Low Immunological Cross-Reactivity Risk: The compound did not trigger a response in validated T-cell or basophil activation assays, strongly suggesting it does not share the immunological cross-reactivity profile of sulfonamide antibiotics. This aligns with its chemical structure, which lacks the key allergenic motifs.[6][7]
-
Identified Off-Target Pharmacology: The screening cascade successfully identified a potent, unintended pharmacological activity: antagonism of the Endothelin Receptor A. This is a critical finding that must be addressed in the drug development program, as it could have significant physiological consequences (e.g., cardiovascular effects).
This methodological guide demonstrates that a robust assessment of "cross-reactivity" must extend beyond the narrow lens of immunology to include a broad search for off-target pharmacology. By following a logical, multi-tiered approach, drug development teams can build a comprehensive safety and selectivity profile, enabling informed decisions and ultimately leading to safer medicines.
References
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmaceutical Science, 7(5), 453-467. [Link: Not Available]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
-
Le, T. M., & Shah, K. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 99-120. [Link]
-
Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. [Link]
-
Knowles, S. R. (2007). Sulfonamide allergy and cross-reactivity. ResearchGate. [Link]
-
American Academy of Allergy, Asthma & Immunology. (2017). Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. [Link]
-
Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy, 70(17), 1477-1484. [Link]
-
Shah, T. J., & Hsu, J. T. (2019). Sulfonamide Allergies. Pharmacy and Therapeutics, 44(9), 539–566. [Link]
-
Patel, H. V., & Parmar, V. D. (2013). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]
-
Al-Sughayer, M. A., El-Emam, A. A., El-Gazzar, A. R., & El-Ansary, A. K. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 73(1), 75-84. [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495-9499. [Link]
-
ResearchGate. (n.d.). Structure–activity relationships for the bis-sulfonamides. [Link]
-
DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. [Link]
-
Bhattacharya, D., Pal, S., & Ghorai, P. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. The Journal of Organic Chemistry, 86(17), 11847–11860. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 99-120. [Link]
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495-9499. [Link]
-
Singh, R., et al. (2019). Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Journal of Medicinal Chemistry, 62(21), 9521-9540. [Link]
-
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmaceutical Science, 7(5), 453-467. [Link]
-
MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Cross reactivity sulfonamide and nonantibiotic sulfonamides [aaaai.org]
- 6. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rlandrews.org [rlandrews.org]
- 9. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the construction of complex pharmaceutical intermediates, the choice of starting materials and protecting group strategy is paramount to achieving high yields, purity, and overall process efficiency. This guide provides an in-depth comparative analysis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, a key building block in the synthesis of angiotensin II receptor antagonists like Telmisartan. We will objectively benchmark its performance against viable alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Critical Role of the 4'-Formylbiphenyl Moiety
The 4'-formylbiphenyl scaffold is a cornerstone in the synthesis of numerous biologically active molecules. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, to introduce complex amine fragments. The biphenyl core provides the necessary structural framework for binding to biological targets. In the context of sartans, a class of antihypertensive drugs, the efficient and regioselective synthesis of a functionalized biphenyl aldehyde is a critical determinant of the overall success of the synthetic route.
This compound: A Key Intermediate
This compound has emerged as a valuable intermediate due to the strategic placement of its functional groups. The sulfonamide group, particularly with the bulky N-tert-butyl substituent, can act as a directing group in the crucial C-C bond-forming reactions to construct the biphenyl core, such as the Suzuki-Miyaura coupling. The tert-butyl group can also modulate the solubility and reactivity of the molecule.
However, the performance of this specific intermediate is not without its trade-offs. The steric bulk of the tert-butyl group, while potentially beneficial in the coupling step, may present challenges in subsequent transformations. This guide will delve into a comparative analysis of its performance, focusing on two key reaction steps: the synthesis of the biphenyl aldehyde itself and its subsequent utilization in reductive amination.
Performance Benchmark 1: Synthesis of the Biphenyl Aldehyde Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, and it is a common strategy for synthesizing the biphenyl core of intermediates like this compound. The efficiency of this reaction is a critical performance metric.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling to synthesize 4'-formylbiphenyl-2-sulfonamide derivatives is as follows:
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with an aryl halide (e.g., 2-bromobenzenesulfonamide derivative), a boronic acid (e.g., 4-formylphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., THF/water), is added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-100 °C) and stirred for a specified time, with the reaction progress monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Figure 1: Generalized workflow for the Suzuki-Miyaura coupling to synthesize 4'-formylbiphenyl-2-sulfonamide derivatives.
Comparative Performance Data
| Biphenyl Aldehyde Precursor | N-Substituent | Expected Relative Yield | Rationale & Supporting Insights |
| This compound | tert-Butyl | High | The bulky tert-butyl group can favor the desired ortho-coupling through steric hindrance, potentially leading to higher regioselectivity and yield. Sulfonamides are known to be effective directing groups in C-H activation and coupling reactions.[1] |
| 4'-Formyl-[1,1'-biphenyl]-2-sulfonamide | H | Good to High | The unsubstituted sulfonamide is also an effective directing group. However, its higher polarity might influence solubility and purification.[1] |
| N-Methyl-4'-formylbiphenyl-2-sulfonamide | Methyl | Good to High | A smaller alkyl group like methyl is not expected to significantly hinder the reaction and should perform similarly to the unsubstituted analog. |
| 4'-Formyl-[1,1'-biphenyl]-2-sulfonic acid | - | Variable | While direct coupling to form sulfonic acids is possible, it is less common. The sulfonic acid group is highly polar and may require different reaction conditions. Often, the sulfonamide is preferred for its stability and handling properties.[2] |
In a reported efficient synthesis of Telmisartan, a Suzuki cross-coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline was achieved with a 90% yield.[3][4] This demonstrates the high efficiency achievable for the formation of a similar biphenyl aldehyde core under optimized conditions.
Performance Benchmark 2: Reductive Amination of the Biphenyl Aldehyde
The aldehyde functionality of this compound is primarily intended for reductive amination to introduce a complex amine side chain. The efficiency of this step is crucial for the overall yield of the final product.
Experimental Protocol: Reductive Amination
A typical procedure for the reductive amination of a 4'-formylbiphenyl derivative is as follows:
-
Imine Formation: The biphenyl aldehyde is dissolved in a suitable solvent (e.g., toluene or methanol) and reacted with the desired amine, often in the presence of a mild acid catalyst (e.g., p-toluenesulfonic acid) to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) is added to the reaction mixture to reduce the imine to the corresponding amine.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified, typically by crystallization or column chromatography.
Figure 2: Generalized workflow for the reductive amination of 4'-formylbiphenyl derivatives.
Comparative Performance Analysis
The steric hindrance posed by the N-tert-butyl group on the sulfonamide is a key consideration in the reductive amination step. While the aldehyde is spatially distant from the sulfonamide, intramolecular interactions or effects on the overall conformation of the molecule could potentially influence the accessibility of the carbonyl group.
| Biphenyl Aldehyde Precursor | N-Substituent | Expected Relative Yield in Reductive Amination | Rationale & Supporting Insights |
| This compound | tert-Butyl | Good to High | The aldehyde is relatively unhindered. While the bulky tert-butyl group is present, it is on the adjacent phenyl ring and several bonds away from the reaction center. High yields are generally expected for reductive aminations of aromatic aldehydes.[3][5] |
| 4'-Formyl-[1,1'-biphenyl]-2-sulfonamide | H | High | The absence of a bulky N-substituent might lead to slightly faster reaction kinetics compared to the tert-butyl analog, although the overall yield is expected to be comparable and high. |
| N-Methyl-4'-formylbiphenyl-2-sulfonamide | Methyl | High | Similar to the unsubstituted sulfonamide, the small methyl group is not expected to have a significant steric impact on the reductive amination. |
| 4'-Formyl-[1,1'-biphenyl]-2-sulfonic acid | - | Variable | The acidic proton of the sulfonic acid group would need to be considered in the reaction design, as it could interfere with the basic amine reactant or the reducing agent. This would likely necessitate protection of the sulfonic acid or the use of specific reaction conditions, potentially lowering the overall efficiency. |
In a reported synthesis of Telmisartan, the reductive amination of a biphenyl aldehyde intermediate and subsequent cyclization to the benzimidazole proceeded in an 80% yield.[3] Another synthesis reported a 72% yield for the reductive amination step to form the key amine intermediate.[5] These results indicate that high yields are achievable for the reductive amination of similar biphenyl aldehyde structures.
Alternative Synthetic Strategies
While this compound is a valuable intermediate, alternative synthetic strategies for accessing the core structure of drugs like Telmisartan exist. These often involve changing the order of bond formations. For instance, some approaches construct the benzimidazole rings first and then perform the biphenyl coupling.
One notable alternative involves the Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, which has been reported to proceed in a 95% yield.[6] The resulting alcohol is then oxidized to the aldehyde. This route bypasses the need for a sulfonamide directing group altogether for the biphenyl formation.
Conclusion and Recommendations
This compound is a highly effective and strategic intermediate for the synthesis of complex molecules like Telmisartan. The N-tert-butyl sulfonamide group serves as a reliable directing group for the efficient construction of the biphenyl core via Suzuki-Miyaura coupling, likely leading to high yields and regioselectivity. While the bulky tert-butyl group is a consideration, its position relative to the aldehyde functionality suggests that it does not significantly impede subsequent reactions like reductive amination, for which high yields are well-documented with similar substrates.
For researchers and drug development professionals, the choice between this compound and its alternatives will depend on a variety of factors including the specific target molecule, the desired overall synthetic strategy, and the availability and cost of starting materials.
Key considerations for selecting the optimal biphenyl aldehyde precursor:
-
For Suzuki Coupling Efficiency: The N-tert-butyl sulfonamide is expected to offer excellent performance as a directing group.
-
For Reductive Amination: While all sulfonamide-based precursors are expected to perform well, the unsubstituted or N-methyl analogs may offer slightly faster kinetics due to reduced steric bulk.
-
Overall Process Considerations: The physicochemical properties imparted by the N-tert-butyl group, such as solubility and crystallinity, may offer advantages in purification and handling.
-
Alternative Routes: For maximum convergence and potentially higher overall yields, exploring synthetic routes that introduce the aldehyde or a precursor at a later stage via a highly efficient coupling reaction is a worthwhile strategy.
This guide provides a framework for understanding the performance of this compound in the context of its application in pharmaceutical synthesis. By carefully considering the comparative data and the underlying chemical principles, researchers can optimize their synthetic routes and accelerate the development of new medicines.
References
-
Goossen, L. J., & Lauth-de Viguerie, N. (2007). Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling. The Journal of Organic Chemistry, 72(19), 7473–7476. [Link]
-
Kumar, A., Ghosh, S., & Mehta, G. N. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25. [Link]
-
Kumar, A., Ghosh, S., & Mehta, G. N. (2010). Efficient and improved synthesis of Telmisartan. PubMed, 20502601. [Link]
-
Kumar, A., Ghosh, S., & Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-469. [Link]
-
Weinreb, S. M. (2003). The tert-Butylsulfonyl (Bus) Protecting Group for Amines. The Journal of Organic Chemistry, 68(23), 8837–8840. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Goutierre, A.-S., et al. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. Angewandte Chemie International Edition, 61(51), e202212953. [Link]
-
ResearchGate. (n.d.). Asymmetric reductive amination of other sulfonamides (3 a–3 p) and... [Link]
-
ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
PubMed. (2014). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
ACS Publications. (2003). tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. [Link]
-
PubMed. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. [Link]
-
ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
-
PubMed. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
ResearchGate. (n.d.). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
PubMed Central. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. [Link]
-
ACS Publications. (2024). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. [Link]
-
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
- Google Patents. (n.d.). Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.
-
RSC Publishing. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]
-
Reddit. (2023). Ortho-lithiation with n-BuLi. [Link]
-
ResearchGate. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
PubMed Central. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]
-
National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
ChemRxiv. (n.d.). Facile, Stereoselective Preparation and Pd-catalyzed Suzuki- Miyaura Cross-coupling of Alkenyl Sulfoximine. [Link]
-
RSC Publishing. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
PubMed. (2004). Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. [Link]
-
PubMed Central. (2021). Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions. [Link]
Sources
- 1. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 765217-66-1|4'-Formyl-[1,1'-biphenyl]-4-sulfonic acid|BLD Pharm [bldpharm.com]
- 3. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 4. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
comparative analysis of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide synthesis routes
This technical guide provides a comparative analysis of synthetic routes for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of two primary synthetic strategies: the widely adopted Suzuki-Miyaura cross-coupling reaction and a plausible alternative involving a Grignard reagent-based approach. The objective is to equip the reader with a comprehensive understanding of the methodologies, enabling informed decisions in the synthesis of this and structurally related compounds.
Introduction to this compound
This compound is a bifunctional molecule featuring a biphenyl scaffold, a common structural motif in medicinal chemistry. The presence of the sulfonamide and formyl groups offers multiple points for further chemical modification, making it a valuable building block in the synthesis of complex drug candidates. The tert-butyl group on the sulfonamide moiety provides steric bulk, which can influence the compound's pharmacokinetic properties. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and Wittig-type reactions. Given its utility, the development of efficient and scalable synthetic routes is of significant interest.
Route 1: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its reliability and functional group tolerance in the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2] This approach is the most common and well-established method for the synthesis of this compound. The overall strategy involves the palladium-catalyzed coupling of two key precursors: N-tert-butyl-2-bromobenzenesulfonamide and 4-formylphenylboronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-tert-butyl-2-bromobenzenesulfonamide to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from 4-formylphenylboronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this exchange.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. The formyl group on the boronic acid is an electron-withdrawing group, which can sometimes slow down the transmetalation step. However, with appropriate reaction conditions, high yields can be achieved.[3]
Experimental Protocols
Synthesis of N-tert-butyl-2-bromobenzenesulfonamide
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as chloroform or dichloromethane at room temperature, add tert-butylamine (2.5 eq) under a nitrogen atmosphere.
-
Stir the resulting solution at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N-tert-butyl-2-bromobenzenesulfonamide as a solid.
Synthesis of 4-Formylphenylboronic Acid
From 4-bromobenzaldehyde via Grignard Reagent:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 4-bromobenzaldehyde (1.0 eq), protected as its acetal, in anhydrous THF dropwise to initiate the Grignard reaction.
-
After the addition is complete, stir the reaction mixture at reflux for 2 hours.
-
Cool the mixture to -78 °C and add triisopropyl borate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous acid and extract the product with an organic solvent.
-
Hydrolyze the boronic ester and the acetal protecting group with aqueous acid to yield 4-formylphenylboronic acid.
-
Purify by recrystallization or by forming a boroxine and hydrolyzing it back to the boronic acid.
Suzuki-Miyaura Coupling
-
To a dry flask, add N-tert-butyl-2-bromobenzenesulfonamide (1.0 eq), 4-formylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water or THF and water.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: A Grignard Reagent-Based Alternative
An alternative synthetic strategy can be envisioned that avoids the use of boronic acids and palladium catalysts in the key bond-forming step. This route utilizes a Grignard reagent derived from N-tert-butyl-2-bromobenzenesulfonamide and its subsequent coupling with 4-bromobenzaldehyde, followed by an oxidation step. While not as commonly employed as the Suzuki-Miyaura coupling for this specific target, this approach offers a valuable comparative perspective on the synthesis of biphenyl compounds.
Mechanistic Rationale
This multi-step approach relies on classical organometallic and oxidation chemistry:
-
Grignard Reagent Formation: N-tert-butyl-2-bromobenzenesulfonamide is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. The success of this step is highly dependent on maintaining strictly anhydrous conditions.[4]
-
Nucleophilic Addition: The formed Grignard reagent acts as a nucleophile and adds to the carbonyl carbon of 4-bromobenzaldehyde. This reaction forms a secondary alcohol intermediate.
-
Oxidation: The secondary alcohol is then oxidized to the desired aldehyde using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation.
This route introduces the formyl group in a protected form (as an alcohol) during the C-C bond formation, which is then revealed in the final step.
Experimental Protocols (Proposed)
Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq).
-
Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.
-
Add a solution of N-tert-butyl-2-bromobenzenesulfonamide (1.0 eq) in anhydrous THF dropwise to the activated magnesium.
-
Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
Coupling with 4-Bromobenzaldehyde
-
In a separate flask, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous THF and cool the solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the solution of 4-bromobenzaldehyde.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol.
Oxidation to the Aldehyde
-
Dissolve the crude secondary alcohol in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography to yield this compound.
Comparative Analysis
| Feature | Route 1: Suzuki-Miyaura Coupling | Route 2: Grignard Reagent-Based Approach |
| Key C-C Bond Formation | Palladium-catalyzed cross-coupling | Nucleophilic addition of a Grignard reagent |
| Starting Materials | N-tert-butyl-2-bromobenzenesulfonamide, 4-formylphenylboronic acid | N-tert-butyl-2-bromobenzenesulfonamide, 4-bromobenzaldehyde |
| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄) | None required for C-C bond formation |
| Reaction Conditions | Typically elevated temperatures (80-100 °C) | Grignard formation can be exothermic; coupling at 0 °C to RT |
| Functional Group Tolerance | Generally high; tolerates aldehydes.[1] | Grignard reagents are incompatible with acidic protons and some carbonyl functionalities. |
| Number of Steps | 3 (synthesis of two precursors + coupling) | 3 (synthesis of one precursor + coupling + oxidation) |
| Potential Side Reactions | Homocoupling of boronic acid, debromination | Wurtz coupling during Grignard formation, over-addition to the aldehyde |
| Reagent Sensitivity | Boronic acids can be prone to protodeboronation.[3] | Grignard reagents are highly sensitive to moisture and air.[4] |
| Yield & Purity | Generally high yields and purity can be achieved. | Yields can be variable depending on the efficiency of each step. |
| Scalability | Well-established for large-scale synthesis. | Can be challenging to scale up due to the sensitivity of Grignard reagents. |
Conclusion
Both the Suzuki-Miyaura cross-coupling and the proposed Grignard reagent-based route offer viable pathways for the synthesis of this compound. The Suzuki-Miyaura approach stands out as the more robust, reliable, and scalable method, benefiting from its high functional group tolerance and the extensive body of literature supporting its application in biaryl synthesis. While the presence of an electron-withdrawing formyl group on the boronic acid requires careful optimization of reaction conditions, it is generally the preferred method in both academic and industrial settings.
The Grignard-based route, while mechanistically straightforward, presents significant practical challenges, primarily related to the moisture sensitivity of the organometallic intermediate and the need for a separate oxidation step. However, it serves as a valuable conceptual alternative and may be considered in specific contexts where palladium catalysis is undesirable or unavailable. Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available resources, and the desired purity of the final product.
References
- Design and synthesis of biphenyl and biphenyl ether inhibitors of sulf
- 4-Formylphenylboronic Acid in Suzuki Coupling: A Compar
- A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides. Benchchem.
- 82 - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.
- A. - Preparation of tmpMgCl·LiCl. - Organic Syntheses Procedure. Organic Syntheses.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Preparation method of tert-butyl sulfonamide CAS: 146374-27-8. CoreyChem.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Base-free Suzuki–Miyaura cross-coupling reaction medi
- Suzuki Coupling. Organic Chemistry Portal.
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Bor
- Organoborane coupling reactions (Suzuki coupling). PubMed Central.
- CN108409615B - Method for synthesizing enantiopure tert-butyl sulfenamide.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed.
- US4620025A - Process for the preparation of biphenyl intermediates.
- Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide.
- (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO.
- Technical Support Center: Grignard Reaction with 4-bromo-2-pentene. Benchchem.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve their scientific goals but also to maintain the highest standards of safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, a specialized intermediate common in medicinal chemistry and drug development. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure compliance and minimize risk.
Hazard Assessment and Characterization
This compound is a complex organic molecule for which a specific, universally available Safety Data Sheet (SDS) may not exist. Therefore, a conservative and responsible approach requires assessing the potential hazards based on its constituent functional groups. This compound must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety professional.[1][2] The rationale is built upon the known characteristics of its chemical motifs.
Table 1: Hazard Analysis by Functional Group
| Functional Group | Potential Hazard | Rationale & Precedent |
| Biphenyl Moiety | Aquatic Toxicity | Many biphenyl derivatives are classified as toxic or very toxic to aquatic life, often with long-lasting effects.[3] Improper disposal could contaminate groundwater systems.[3][4] |
| Sulfonamide Group | Environmental Persistence | Sulfonamides as a class are not always readily biodegradable and can be toxic to microbial life, posing a risk to wastewater treatment processes and aquatic ecosystems if disposed of down the drain.[5][6] |
| Aromatic Aldehyde | Irritation, Reactivity | Aldehydes can be skin, eye, and respiratory irritants.[3] They can also be reactive, particularly with oxidizing agents. |
| Solid, Organic | Combustibility | As a fine organic powder, it may form explosive mixtures with air if dispersed, and it is considered combustible.[3] |
Based on this analysis, the primary directive is to manage all waste containing this compound as regulated hazardous chemical waste.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound for disposal, ensure all appropriate safety measures are in place to protect laboratory personnel.
-
Engineering Controls : Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of fine particulates.
-
Personal Protective Equipment :
-
Eye Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
-
Chemical Incompatibility : Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases, as this can lead to uncontrolled reactions.[4][7]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Classification All waste containing this compound, including pure unused compound, reaction residues, and contaminated materials, must be classified as Hazardous Chemical Waste .
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous reactions and simplify the final disposal process.[10]
-
Solid Waste : Collect pure compound and contaminated disposable labware (e.g., weigh boats, gloves, wipes) in a designated solid hazardous waste container.
-
Liquid Waste : If the compound is dissolved in a solvent, it should be collected in a container designated for non-halogenated organic solvent waste. Do not mix with halogenated solvent waste (e.g., dichloromethane, chloroform), as their disposal methods and costs are different.[1]
-
Aqueous Waste : Do NOT dispose of this compound or solutions containing it down the sink.[1] This is strictly prohibited due to its potential aquatic toxicity.
Step 3: Containerization
-
Use only approved, chemically compatible hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department.
-
The container must be in good condition, with a secure, leak-proof screw-top cap.
-
Keep the container closed at all times except when adding waste.[11]
Step 4: Labeling Proper labeling is a key EPA requirement.[12] Affix a hazardous waste tag to the container as soon as you begin adding waste. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If in a solution, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Aquatic Toxin").
-
The accumulation start date (the date the first drop of waste was added).
-
Your name, principal investigator, and laboratory location.
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA within the laboratory.[12] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[2]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][2]
Step 6: Arranging for Disposal
-
Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS or Safety Office.[1]
-
Do not transport hazardous waste containers yourself.[1] Trained EHS personnel or a licensed hazardous waste contractor will collect the waste directly from your laboratory.[10][12]
Management of Contaminated Materials & Spills
Contaminated Labware Disposable items such as pipette tips, wipes, and gloves that are contaminated with this compound must be disposed of as solid hazardous waste.
Empty Containers The original container of the chemical must also be managed properly.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[2]
-
Collect the rinsate as non-halogenated liquid hazardous waste.
-
After rinsing, deface or remove the original label completely.[1][2]
-
The rinsed, unlabeled container can typically be disposed of in the regular laboratory glass or plastic recycling, but confirm this procedure with your institutional EHS guidelines.
Spill Cleanup For small spills (a few grams):
-
Evacuate and restrict access to the area if necessary.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated container for solid hazardous waste.
-
All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[1][2]
-
For large spills, evacuate the area and contact your institution's emergency EHS number immediately.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the principles of responsible scientific practice.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023, April 6). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
WasteWise. (n.d.). Aldehyde Disposal. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
-
Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Retrieved from [Link]
-
HB Chemical. (2014, March 11). Safety Data Sheet - TBBS- N-tert-butyl-2-benxothiazole sulfenamide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 4-n-Butylbiphenyl. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. academic.oup.com [academic.oup.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. epa.gov [epa.gov]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling N-tert-butyl-4'-formylbiphenyl-2-sulfonamide: Personal Protective Equipment, Operational Protocols, and Disposal
Introduction: A Proactive Approach to Laboratory Safety
The molecular structure of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide incorporates several functional groups that inform our safety recommendations: a biphenyl core, an aromatic sulfonamide, and a formyl (aldehyde) group. Aromatic sulfonamides are a well-established class of compounds with diverse biological activities.[1][2] The presence of an aldehyde group suggests a potential for skin and respiratory irritation, as seen in related chemical structures.[3][4] Therefore, this guide is designed to provide you with the expertise and trustworthy procedures necessary to handle this compound with confidence and care.
Hazard Assessment and Risk Mitigation
Given the chemical's structure, we must anticipate the following potential hazards:
-
Skin and Eye Irritation : Aromatic aldehydes and sulfonamides can cause irritation upon contact.[3][4][5]
-
Respiratory Tract Irritation : Inhalation of airborne particles or aerosols may lead to respiratory irritation.[4][5]
-
Unknown Long-term Effects : As a research chemical, the full toxicological profile is not yet established.
Our primary risk mitigation strategy is to minimize exposure through a combination of engineering controls and a comprehensive PPE protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Chemical-resistant gloves (Nitrile) | Safety glasses with side shields | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Double-gloving with chemical-resistant gloves (Nitrile) | Chemical safety goggles and a face shield | Lab coat | N95 respirator or higher, especially if not in a ventilated enclosure |
| Solution Preparation and Handling | Chemical-resistant gloves (Nitrile) | Chemical safety goggles | Lab coat and chemical-resistant apron | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical safety goggles and a face shield | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Detailed PPE Specifications:
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[7] For tasks with a higher risk of splashes or when handling concentrates, consider double-gloving. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.[8]
-
Eye and Face Protection : At a minimum, wear chemical safety goggles that provide a complete seal around the eyes.[9] For procedures with a significant splash hazard, such as preparing solutions or cleaning up spills, a face shield should be worn in addition to goggles.[9][10] Standard safety glasses do not offer adequate protection.[11]
-
Body Protection : A standard laboratory coat should be worn at all times.[6] When handling larger quantities or during procedures with a high splash potential, supplement with a chemical-resistant apron.[12]
-
Respiratory Protection : If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to ensure a safe and efficient process from receipt of the compound to its final disposal.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 3. N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. 4-tert-Butylbenzenesulfonamide | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
